Methyl 4-phenoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLYEKPSHVLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345858 | |
| Record name | Methyl 4-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21218-94-0 | |
| Record name | Methyl 4-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21218-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-phenoxybenzoate chemical properties
An In-Depth Technical Guide to Methyl 4-Phenoxybenzoate: Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 21218-94-0) is a diaryl ether and methyl ester of significant interest in both materials science and pharmaceutical development.[1] Its rigid backbone, derived from 4-phenoxybenzoic acid, makes it a valuable precursor for high-performance polymers, while its structural motif appears in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and key applications, offering a technical resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a central phenoxy group linking two benzene rings, with a methyl ester moiety at the 4-position of one ring. This structure imparts a combination of aromatic stability and ester reactivity.
Caption: Chemical Structure of this compound.
| Property | Value | Source |
| CAS Number | 21218-94-0 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [4] |
| Molecular Weight | 228.24 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | COC(=O)c1ccc(cc1)Oc2ccccc2 | [4] |
| InChIKey | XMXLYEKPSHVLKD-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (Expected) | N/A |
| Storage | Sealed in a dry place at room temperature. | [5] |
Spectroscopic Characterization (Predicted)
Definitive spectral data for this compound is not widely published. However, its structure allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
Caption: Predicted Proton Environments for ¹H NMR Analysis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
-
Aromatic Region (δ 7.0-8.2 ppm) : Due to the electron-withdrawing ester and electron-donating ether groups, the aromatic protons will appear as a series of doublets and multiplets. Protons ortho to the ester group (Ha, Hd) will be the most downfield-shifted. Protons on the terminal phenyl ring (He, Hf, Hg, Hh, Hi) will appear in the typical aromatic region.
-
Methyl Protons (δ ~3.9 ppm) : A sharp singlet integrating to three protons (Hj) is expected for the methyl group of the ester, similar to values seen in related benzoate esters.[5]
-
-
¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon framework.
-
Carbonyl Carbon (δ ~166 ppm) : The ester carbonyl carbon will appear significantly downfield.
-
Aromatic Carbons (δ 115-160 ppm) : At least eight distinct signals are expected for the 12 aromatic carbons due to symmetry. The carbons attached to the oxygen atoms (C-O) will be shifted downfield relative to other aromatic carbons.
-
Methyl Carbon (δ ~52 ppm) : The methyl carbon of the ester will appear upfield.[5]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorptions characteristic of its functional groups.
-
C=O Stretch : A strong, sharp peak is expected around 1720-1730 cm⁻¹ , which is characteristic of an aromatic ester carbonyl group.
-
C-O Stretches : Two distinct C-O stretching bands are predicted: one for the ester linkage (around 1250-1300 cm⁻¹ ) and another for the aryl ether linkage (around 1200-1250 cm⁻¹ ).
-
Aromatic C=C Stretches : Multiple peaks will appear in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 228 .
-
Key Fragments : Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an acylium ion at m/z = 197 , and the loss of the carboxyl group (-COOCH₃) to give a phenoxyphenyl cation at m/z = 169 .
-
Synthesis and Reactivity
The most logical synthesis of this compound involves a two-step process starting from commercially available precursors. This approach provides a reliable and scalable route.
Caption: Two-Step Synthesis Pathway for this compound.
Synthesis Pathway: From Phenol and p-Chlorobenzoic Acid
-
Ullmann Condensation : The synthesis begins by forming the diaryl ether linkage. 4-Phenoxybenzoic acid is prepared via the reaction of phenol with p-chlorobenzoic acid.[6] This reaction typically requires a base, such as potassium carbonate, to deprotonate the phenol, and a copper catalyst to facilitate the nucleophilic aromatic substitution.
-
Fischer Esterification : The resulting 4-phenoxybenzoic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a classic equilibrium-driven reaction.
Example Protocol: Fischer Esterification of 4-Phenoxybenzoic Acid
This protocol describes the conversion of the parent acid to the final methyl ester, a critical step for modifying the compound's solubility and reactivity.
Materials:
-
4-Phenoxybenzoic acid (1.0 eq)
-
Methanol (20-50 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-phenoxybenzoic acid and an excess of methanol.
-
Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. The addition is exothermic and should be done cautiously.
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Using a large excess of methanol as the solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Applications in Research and Development
The rigid, aromatic structure of this compound makes it a versatile building block in several advanced scientific fields.
Caption: Key Application Areas for the this compound Scaffold.
Precursor in Materials Science
The parent carboxylic acid, 4-phenoxybenzoic acid, is a known monomer used in the synthesis of specialty thermoplastic polymers like polyether ether ketone (PEEK).[4] PEEK is valued for its exceptional thermal stability and chemical resistance. This compound can serve as a protected or derivatized form of this monomer, useful in synthetic routes where the free carboxylic acid might interfere with other reagents.
Scaffold in Drug Discovery
The diaryl ether linkage is a common and privileged scaffold in medicinal chemistry, providing a balance of rigidity and conformational flexibility.
-
Cancer Metabolism: Derivatives of phenoxybenzoates have been identified as potent dual inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2).[1] These enzymes are critical to cancer cell metabolism, and their inhibition represents a promising therapeutic strategy for targeting tumor growth.[1]
-
Kinase Inhibitors: The core structure is related to intermediates used in the synthesis of potent anti-cancer drugs like Gefitinib, which functions as an EGFR tyrosine kinase inhibitor.[7] The phenoxy moiety is a key component in achieving high binding affinity to the kinase domain.
Safety, Handling, and Toxicology
-
General Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat and appropriate protective clothing.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical entity with a dual role in scientific innovation. Its robust structure makes it a key intermediate for advanced materials, while its diaryl ether motif provides a proven scaffold for the design of targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and synthesis is essential for researchers aiming to leverage this versatile molecule in their work.
References
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This compound . precisionFDA. [Link]
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Methyl 4-amino-2-phenoxybenzoate | C14H13NO3 | CID 177745038 . PubChem. [Link]
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The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods . Dakota Chemical. [Link]
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This compound . gsrs.ncats.nih.gov. [Link]
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This compound . fdagrs.com. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism . PubMed. [Link]
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Methyl 4-methylbenzoate | C9H10O2 | CID 7455 . PubChem. [Link]
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Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium . The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to Methyl 4-phenoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Methyl 4-phenoxybenzoate, a key organic intermediate, holds a significant position in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, featuring a diaryl ether linkage, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers an in-depth exploration of this compound, covering its fundamental properties, detailed synthesis protocols with mechanistic insights, and a focused discussion on its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important molecule.
Core Molecular Attributes of this compound
A thorough understanding of the physicochemical properties of a molecule is paramount for its effective utilization in research and development. This section delineates the key identifiers and characteristics of this compound.
1.1. IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
The chemical structure consists of a methyl benzoate core where the hydrogen at the para-position of the benzene ring is substituted by a phenoxy group.
Chemical Structure:
1.2. Chemical Identifiers and Molecular Properties
A consistent and unambiguous identification of a chemical entity is crucial for scientific communication and data retrieval. The following table summarizes the key identifiers and molecular properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Phenoxybenzoic acid methyl ester, Methyl p-phenoxybenzoate | |
| CAS Number | 21218-94-0 | - |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 32-35 °C | |
| Boiling Point | 103-104 °C at 15 mmHg | |
| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. Insoluble in water. |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. This involves the initial synthesis of the precursor, 4-phenoxybenzoic acid, via an Ullmann condensation, followed by a Fischer-Speier esterification to yield the final product. This section provides a detailed experimental protocol for each step, accompanied by an explanation of the underlying chemical principles.
Step 1: Synthesis of 4-Phenoxybenzoic Acid via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1] The choice of a copper catalyst is crucial for facilitating this carbon-oxygen bond formation.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 equivalent), 4-chlorobenzoic acid (1.0 equivalent), potassium carbonate (2.0 equivalents) as a base, and copper(I) oxide (0.1 equivalents) as the catalyst.
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to neutralize the excess base and precipitate the product. Filter the crude 4-phenoxybenzoic acid, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) oxide is a cost-effective and efficient catalyst for the Ullmann condensation.
-
Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is essential for the reaction to proceed.
-
Solvent: High-boiling point polar aprotic solvents are used to ensure the reaction can be conducted at the required high temperatures and to dissolve the reactants.
-
Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the copper catalyst.
Step 2: Fischer-Speier Esterification of 4-Phenoxybenzoic Acid
The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] The reaction is an equilibrium process, and therefore, an excess of the alcohol is typically used to drive the equilibrium towards the product side.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxybenzoic acid (1.0 equivalent) in an excess of methanol, which acts as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%), to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the esterification can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.[2]
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Neutralization: The sodium bicarbonate wash is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage.
Synthesis Workflow Diagram:
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined synthesis pathway and significant applications, particularly in the pharmaceutical industry. The two-step synthesis, involving an Ullmann condensation followed by a Fischer esterification, provides an efficient route to this compound. Its role as a key building block in the synthesis of the anticancer drug Ibrutinib and as a scaffold for the development of novel cytotoxic agents highlights its importance in modern drug discovery. The comprehensive data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.
References
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-methylbenzoate in Organic Synthesis: A Key Intermediate to Purchase. Retrieved from [Link]
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-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 4-phenoxybenzoate from Phenol and Methyl 4-hydroxybenzoate
Introduction: The Significance of the Diaryl Ether Linkage
The diaryl ether moiety is a cornerstone in the architecture of a multitude of biologically active compounds and advanced materials. Its presence is pivotal in pharmaceuticals, agrochemicals, and polymers, imparting unique chemical and physical properties. Methyl 4-phenoxybenzoate serves as a valuable intermediate in organic synthesis, embodying the core structure of this important class of molecules. This guide provides an in-depth exploration of the synthesis of this compound through the copper-catalyzed cross-coupling of phenol and an aryl halide, a transformation commonly known as the Ullmann condensation.[1][2] While alternative methods such as the Buchwald-Hartwig amination exist for forming carbon-heteroatom bonds, the Ullmann reaction remains a robust and widely utilized strategy for diaryl ether synthesis.[3][4]
Strategic Overview: Navigating the Synthesis
The primary challenge in forming a C-O bond between two aryl groups lies in overcoming the inherent low reactivity of the participating molecules. The Ullmann condensation addresses this by employing a copper catalyst to facilitate the coupling of an aryl halide with a phenol.[1] This guide will focus on a modern iteration of this classic reaction, which utilizes a soluble copper catalyst and carefully selected ligands to achieve high yields under more moderate conditions than the harsh temperatures and stoichiometric copper required in traditional protocols.[2][5]
The logical progression of the synthesis is outlined below. It begins with the in situ formation of a copper-phenoxide complex, which then undergoes oxidative addition with an aryl halide. The resulting intermediate subsequently undergoes reductive elimination to yield the desired diaryl ether product and regenerate the active copper(I) catalyst.
Sources
A Comprehensive Technical Guide to the Synthesis of Methyl 4-phenoxybenzoate via Ullmann Condensation
Abstract
The diaryl ether linkage is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced polymers, making its efficient synthesis a critical objective in modern organic chemistry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a foundational and continually evolving methodology for the formation of C(aryl)-O bonds. This technical guide provides an in-depth exploration of the Ullmann condensation specifically for the synthesis of methyl 4-phenoxybenzoate. We delve into the mechanistic underpinnings of both classical and modern ligand-accelerated Ullmann reactions, offering a comparative analysis of reaction parameters. Detailed, field-tested protocols are provided, explaining the causal relationships behind the selection of catalysts, ligands, bases, and solvents. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical application of this pivotal transformation.
Introduction: The Enduring Importance of Diaryl Ethers and C-O Bond Formation
The diaryl ether moiety is a privileged scaffold due to its unique combination of chemical stability and conformational flexibility. This structure is integral to numerous biologically active molecules, including the antibiotic vancomycin and various herbicides.[1][2] Consequently, the development of robust and versatile methods for constructing the C(aryl)-O bond is of paramount importance.
Historically, the Ullmann condensation, first reported at the beginning of the 20th century, has been the primary method for this transformation.[3][4] The classical reaction involves the coupling of an aryl halide with a phenol using stoichiometric amounts of copper metal or copper salts at very high temperatures (>200 °C).[3][5][6] While effective, these harsh conditions limited the reaction's substrate scope and functional group tolerance.
The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the discovery that ligands can dramatically accelerate the catalytic process, allowing for milder reaction conditions and significantly lower catalyst loadings.[3][7][8] This evolution has kept the copper-catalyzed approach a cost-effective and highly relevant alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig etherification.[9][10] This guide will focus on providing both the foundational knowledge and the practical, modern protocols necessary to successfully synthesize this compound, a common diaryl ether intermediate.
Mechanistic Evolution of the Ullmann Condensation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The mechanism of the Ullmann condensation has been a subject of extensive study, with the consensus pointing to a Cu(I)/Cu(III) catalytic cycle, particularly in modern, ligand-accelerated systems.
The Classical Reaction: A Stoichiometric Approach
In its original form, the Ullmann reaction was often run with copper bronze at temperatures exceeding 200°C in polar aprotic solvents like DMF or nitrobenzene.[6] The reaction was believed to proceed through the formation of a copper(I) phenoxide in situ. This species would then react with the aryl halide. The exact mechanism is complex and may involve radical pathways or organocuprate intermediates, but a simplified ionic pathway is often depicted as involving oxidative addition of the aryl halide to the copper phenoxide, followed by reductive elimination to form the diaryl ether and a copper(I) halide.[11][12][13] The high energy barrier for these steps necessitated the harsh conditions.
The Modern Catalytic Era: The Role of Ligands
The breakthrough in Ullmann chemistry came with the introduction of chelating ligands. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines serve multiple crucial functions:[5][14]
-
Solubilization: They increase the solubility of the copper catalyst in organic solvents.
-
Stabilization: They stabilize the copper intermediates, preventing catalyst decomposition or aggregation.
-
Acceleration: They accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—by modulating the electronic properties and coordination geometry of the copper center.[7]
This ligand acceleration allows the reaction to proceed catalytically at much lower temperatures (typically 80-120 °C), broadening its applicability to more sensitive and complex substrates. The generally accepted catalytic cycle for a modern, ligand-accelerated Ullmann C-O coupling is depicted below.
Caption: Fig. 1: Catalytic cycle for ligand-accelerated Ullmann C-O coupling.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is achieved by coupling phenol with a methyl 4-halobenzoate. The reactivity of the aryl halide follows the order I > Br >> Cl, making methyl 4-iodobenzoate and methyl 4-bromobenzoate the most common starting materials.[4][15] We present two validated protocols: a classic high-temperature method and a modern, milder ligand-accelerated method.
Protocol 1: Traditional High-Temperature Synthesis
This protocol reflects the more classical conditions, requiring higher temperatures but using simple, inexpensive reagents. It is often effective for robust substrates.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.2 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Through the septum, add phenol (1.2 eq) followed by anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the aryl halide).
-
Reaction: Immerse the flask in a preheated oil bath at 140-150 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction & Purification: Filter the mixture through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Component | Role | Stoichiometry | Typical Reagents |
| Aryl Halide | Electrophile | 1.0 eq | Methyl 4-bromobenzoate |
| Phenol | Nucleophile | 1.2 eq | Phenol |
| Copper Source | Catalyst | 0.1 - 0.2 eq | CuI, Cu₂O, Cu powder |
| Base | Proton Scavenger | 2.0 eq | K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction Medium | ~0.2 M | DMF, NMP, Pyridine |
| Conditions | |||
| Temperature | 140 - 160 °C | ||
| Time | 12 - 24 h | ||
| Atmosphere | Inert (N₂ or Ar) | ||
| Expected Yield | 50 - 70% | ||
| Table 1. Summary of Traditional Ullmann Synthesis Parameters. |
Protocol 2: Modern Ligand-Accelerated Synthesis
This protocol utilizes a ligand to enable the reaction under significantly milder conditions, which is preferable for substrates with sensitive functional groups and generally provides higher yields.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.05 eq), N,N-dimethylglycine (0.10 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add methyl 4-bromobenzoate (1.0 eq) and phenol (1.2 eq), followed by anhydrous 1,4-dioxane (approx. 0.5 M).
-
Reaction: Immerse the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Purification: The work-up and purification procedure is identical to that described in Protocol 1. The use of cesium carbonate often results in a cleaner reaction profile, simplifying purification.
| Component | Role | Stoichiometry | Typical Reagents |
| Aryl Halide | Electrophile | 1.0 eq | Methyl 4-bromobenzoate |
| Phenol | Nucleophile | 1.2 eq | Phenol |
| Copper Source | Pre-catalyst | 0.01 - 0.1 eq | CuI, Cu₂O[1] |
| Ligand | Accelerator | 0.02 - 0.2 eq | N,N-dimethylglycine, L-proline, 1,10-phenanthroline |
| Base | Proton Scavenger | 2.0 eq | Cs₂CO₃, K₃PO₄[14] |
| Solvent | Reaction Medium | ~0.5 M | Dioxane, Toluene, Acetonitrile[1][16] |
| Conditions | |||
| Temperature | 80 - 110 °C | ||
| Time | 8 - 16 h | ||
| Atmosphere | Inert (N₂ or Ar) | ||
| Expected Yield | 80 - 95% | ||
| Table 2. Summary of Modern Ligand-Accelerated Ullmann Synthesis Parameters. |
General Experimental Workflow and Product Characterization
A standardized workflow is essential for reproducibility and safety in the laboratory. The following diagram outlines the key stages from reaction setup to final product analysis.
Caption: Fig. 2: General laboratory workflow for Ullmann condensation.
Product Characterization: The identity and purity of the synthesized this compound (C₁₄H₁₂O₃, MW: 228.24 g/mol ) should be confirmed using standard analytical techniques.[17][18] Expected data include:
-
¹H NMR: Characteristic peaks for the aromatic protons of both rings and the methyl ester singlet (~3.9 ppm).
-
¹³C NMR: Resonances for all 14 carbons, including the ester carbonyl (~166 ppm).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the product's mass.
-
Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1720 cm⁻¹) and C-O ether stretches.
Field Insights & Troubleshooting
-
Causality of Base Selection: While K₂CO₃ is inexpensive, Cs₂CO₃ is often superior. Its greater solubility in organic solvents and the "cesium effect," which promotes the dissociation of the phenoxide, can significantly accelerate the reaction. K₃PO₄ is another effective base, particularly in dioxane.[14]
-
Inert Atmosphere is Critical: Although some modern protocols are more robust, ensuring an oxygen-free environment is crucial. Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.
-
Side Reactions: The primary side reaction is the Ullmann homocoupling of the aryl halide, which can occur at high temperatures.[19] Using a slight excess of the phenol can help suppress this pathway.
-
Ligand Screening: If yields are low with a standard ligand like N,N-dimethylglycine, screening other ligand classes (e.g., phenanthrolines, diamines) can be beneficial, as the optimal ligand is often substrate-dependent.[7]
Conclusion
The Ullmann condensation remains a powerful and versatile tool for the synthesis of diaryl ethers like this compound. While classical protocols established the reaction's utility, modern ligand-accelerated systems have transformed it into a mild, efficient, and broadly applicable method. By understanding the underlying mechanistic principles and the causal factors behind the choice of reagents and conditions, researchers can effectively harness this reaction to construct valuable C-O bonds for applications ranging from drug discovery to materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this cornerstone reaction.
References
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (No Date). National Center for Biotechnology Information. [Link]
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Recent Advancements in Ullmann Reaction. (2025). ResearchGate. [Link]
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Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). Thieme. [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2009). Arkat USA. [Link]
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Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Royal Society of Chemistry. [Link]
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A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). ACS Publications. [Link]
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Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2014). Journal of Chemical Research. [Link]
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2020). MDPI. [Link]
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. (2012). National Center for Biotechnology Information. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
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Ullmann condensation - Wikipedia. (No Date). Wikipedia. [Link]
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Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017). ACS Publications. [Link]
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Ullmann coupling-An overview. (2025). OperaChem. [Link]
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Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). ACS Publications. [Link]
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Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). De Gruyter. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (No Date). Organic Chemistry Portal. [Link]
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Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). National Center for Biotechnology Information. [Link]
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(PDF) Copper Promoted Synthesis of Diaryl Ethers. (2025). ResearchGate. [Link]
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Ullmann Coupling - Carbon Heteroatom Coupling. (2018). YouTube. [Link]
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Ullmann reaction | PPTX. (No Date). Slideshare. [Link]
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Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. (2018). ACS Publications. [Link]
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Recent Advances in Diaryl Ether Synthesis. (2025). ResearchGate. [Link]
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Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2025). ResearchGate. [Link]
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A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (No Date). International Journal for Research & Development in Technology. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). Royal Society of Chemistry. [Link]
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A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2012). ACS Publications. [Link]
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Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. (1999). ACS Publications. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (No Date).
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2006). MDPI. [Link]
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This compound. (No Date). PubChem. [Link]
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Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. [Link]
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An In-Depth Technical Guide to the Suzuki Coupling Reaction for the Synthesis of Methyl 4-phenoxybenzoate
This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling reaction, with a specific focus on its application in the synthesis of Methyl 4-phenoxybenzoate, a key intermediate in various industrial applications. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of this pivotal cross-coupling reaction.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of carbon-carbon (C-C) bonds, particularly between sp2-hybridized carbon atoms, to construct biaryl scaffolds.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[4]
The reaction's broad adoption across academia and industry, from pharmaceuticals to materials science, is a testament to its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[1][5][6] In the context of this compound synthesis, the Suzuki coupling offers a powerful and efficient route to connect a phenoxyaryl group with a methyl benzoate moiety, a transformation that is central to the production of various agrochemicals, liquid crystals, and pharmaceutical intermediates.[7]
This guide will delve into the mechanistic underpinnings of the Suzuki coupling, provide a detailed experimental protocol for the synthesis of this compound, and explore the critical parameters that govern the reaction's success.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The Three Pillars of the Catalytic Cycle
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[8][9] The rate of this step is highly dependent on the nature of the halide, with reactivity generally following the trend I > Br > Cl > F.
-
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex.[4] The presence of a base is essential for this step to proceed efficiently.[4][11] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the palladium center.[11][12][13]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the Pd(II) complex couple to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][8]
Visualizing the Mechanism
The intricate dance of the palladium catalyst through its various oxidation and coordination states is best visualized through a diagram of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Components and Experimental Design for this compound Synthesis
The successful synthesis of this compound via Suzuki coupling is contingent upon the judicious selection of several key components. This section provides a detailed examination of these components and a step-by-step experimental protocol.
Selection of Coupling Partners
For the synthesis of this compound, the two primary reactants are an aryl halide (or triflate) and an organoboron species. The logical disconnection points to two potential routes:
-
Route A: Coupling of Methyl 4-halobenzoate with phenoxyboronic acid.
-
Route B: Coupling of a 4-phenoxyhalobenzene with methyl 4-(dihydroxyboranyl)benzoate.
The choice between these routes often depends on the commercial availability and stability of the starting materials. For this guide, we will focus on Route A, utilizing a readily available Methyl 4-halobenzoate.
The Palladium Catalyst and Ligand System
The heart of the Suzuki coupling is the palladium catalyst. While simple palladium sources like palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern Suzuki couplings often employ pre-catalysts or in-situ generated catalysts with specialized phosphine ligands.[9][10]
Key Considerations for Ligand Selection:
-
Electron-rich and bulky ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to higher catalytic turnover.[5][14]
-
Buchwald-type biarylphosphine ligands , such as SPhos and XPhos, have demonstrated exceptional activity and broad substrate scope, particularly for challenging couplings involving aryl chlorides.[14][15][16]
The Indispensable Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[4] Its primary function is to activate the boronic acid for transmetalation.[11][12][13] Common bases include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Organic bases: Triethylamine (Et₃N) and other hindered amines.
The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.
Solvent Systems: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the reaction kinetics and product selectivity. A variety of organic solvents can be employed, often in combination with water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[8][10]
Commonly Used Solvents:
Recent efforts have also focused on developing greener solvent systems to minimize the environmental impact of the reaction.[18][19]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be required depending on the scale and specific substrates used.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.00 g | 4.65 mmol |
| Phenoxyboronic acid | C₆H₇BO₃ | 137.93 | 0.77 g | 5.58 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.11 g | 0.093 mmol |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.28 g | 9.30 mmol |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate (1.00 g, 4.65 mmol), phenoxyboronic acid (0.77 g, 5.58 mmol), and potassium carbonate (1.28 g, 9.30 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add deoxygenated 1,4-dioxane (20 mL) and deoxygenated water (5 mL) to the flask.[10] Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.093 mmol).[10]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.[10]
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.[10]
Visualizing the Experimental Workflow
A clear workflow diagram is essential for reproducibility and understanding the experimental process.
Caption: A streamlined workflow for the synthesis of this compound.
Optimization, Troubleshooting, and Future Directions
While the provided protocol serves as a robust starting point, optimizing Suzuki coupling reactions is often an iterative process.
Common Challenges and Solutions:
| Challenge | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Inefficient catalyst turnover, incomplete reaction. | Screen different palladium pre-catalysts and ligands. Increase reaction time or temperature. |
| Homocoupling | Presence of oxygen, catalyst decomposition. | Ensure rigorous degassing of solvents and inert atmosphere. Use a more stable catalyst system. |
| Protodeborylation | Hydrolysis of the boronic acid. | Use a less aqueous solvent system or a more stable boronate ester. |
The field of Suzuki coupling is continuously evolving, with ongoing research focused on the development of more active and stable catalysts, greener reaction conditions, and an expanded substrate scope.[6][20] The application of high-throughput experimentation and machine learning is also poised to accelerate the optimization of these powerful reactions.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool in the arsenal of the modern synthetic chemist. Its application to the synthesis of this compound exemplifies its power and versatility. A thorough understanding of the reaction mechanism, the roles of the various components, and a systematic approach to experimental design are paramount to achieving high yields and purity. As catalyst technology and reaction methodologies continue to advance, the Suzuki coupling is set to remain a cornerstone of C-C bond formation for the foreseeable future.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
- Cano, R., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. 2014.
- Callam, C. S., & Lowary, T. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. 2022. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. 2025. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020. Available from: [Link]
-
YouTube. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. 2020. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? 2024. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. Reaction Conditions for Optimized Suzuki-Miyaura Reac- tion Using Phosphite Ligands a. Available from: [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. 2021. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. 2025. Available from: [Link]
-
National Institutes of Health. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Available from: [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]
-
RSC Publishing. . Available from: [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... Available from: [Link]
-
Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]
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ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. 2020. Available from: [Link]
-
Hindawi. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... Available from: [Link]
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Comprehensive Structural Elucidation of Methyl 4-phenoxybenzoate by Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-Depth Technical Guide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure. This guide provides a comprehensive, in-depth exploration of the characterization of methyl 4-phenoxybenzoate, a key intermediate in various chemical syntheses. We will move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables. This document is designed for researchers and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural validation, from fundamental 1D experiments to advanced 2D correlation techniques.
Foundational Principles: Why NMR is the Definitive Tool
The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. Each unique nucleus within the chemical structure experiences a slightly different local magnetic field, influenced by its surrounding electronic environment. This results in distinct resonance frequencies, or "chemical shifts" (δ), which provide a fingerprint of the molecule's atomic framework.
Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into characteristic patterns (multiplets). The magnitude of this splitting, the coupling constant (J), provides critical information about the connectivity and spatial relationships between atoms. By systematically analyzing chemical shifts, integration (proton count), and coupling patterns, we can piece together the molecular puzzle with exceptional precision. For a molecule like this compound, with its distinct aromatic systems and ester functionality, NMR provides the resolution needed to assign every proton and carbon to its specific position.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation. The protocol described below is designed to minimize artifacts and ensure optimal spectral resolution.
Materials and Reagents
-
This compound (High Purity, >98%)
-
Deuterated Chloroform (CDCl₃, 99.8% D)
-
5 mm NMR Tubes (High Precision, e.g., Wilmad 535-PP or equivalent)
-
Pasteur Pipettes and Glass Wool
-
Volumetric Flask and Analytical Balance
Step-by-Step Sample Preparation Workflow
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments[1][2]. The higher concentration for carbon-based experiments is necessary due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[1].
-
Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃[1][3]. CDCl₃ is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference[1][4]. Ensure the solution is fully homogeneous.
-
Filtration (Critical Step): To ensure optimal magnetic field homogeneity, all solid particulates must be removed. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the clean, dry NMR tube. The presence of suspended particles will lead to distorted magnetic fields, resulting in broad, poorly resolved spectral lines.
-
Volume Adjustment: The final sample height in the 5 mm tube should be between 4.0 and 5.0 cm (approx. 0.6-0.7 mL)[2][3]. Incorrect sample height can lead to shimming difficulties and asymmetric line shapes[2].
-
Tube Cleaning and Labeling: Before insertion into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust[2]. Label the tube clearly near the top.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard pulse programs are used for all experiments.
-
¹H NMR: 16-32 scans
-
¹³C{¹H} NMR: 512-1024 scans
-
2D Experiments (COSY, HSQC, HMBC): 2-8 scans per increment, with 256 increments in the F1 dimension.
Analysis of 1D NMR Spectra: Assigning the Core Structure
The 1D ¹H and ¹³C spectra provide the initial, fundamental pieces of structural information.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum of this compound exhibits signals corresponding to the methyl ester protons and the nine aromatic protons distributed across two distinct rings.
-
Methyl Protons (H-11): A sharp singlet appears at approximately δ 3.91 ppm. Its integration value of 3H confirms it as the methyl group of the ester. This signal is a singlet because there are no adjacent protons with which to couple.
-
Aromatic Protons (H-2 to H-10): The aromatic region (δ 7.00-8.10 ppm) is more complex. The protons on the benzoate ring (H-2, H-3, H-5, H-6) form an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons on the phenoxy ring (H-8, H-9, H-10) present a more intricate pattern.
-
H-3 & H-5: These protons are ortho to the ester group and appear as a doublet of doublets (or a complex multiplet) around δ 8.05 ppm. They are shifted downfield due to the electron-withdrawing nature of the carbonyl group.
-
H-2 & H-6: These protons are meta to the ester group and ortho to the phenoxy group, appearing as a doublet of doublets around δ 7.05 ppm.
-
H-8 & H-10: The ortho protons of the phenoxy ring appear as a multiplet around δ 7.15 ppm.
-
H-9: The para proton of the phenoxy ring appears as a triplet around δ 7.25 ppm.
-
H-7: The meta protons of the phenoxy ring appear as a triplet of doublets around δ 7.42 ppm.
-
¹³C NMR Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum reveals all 14 carbon atoms of the molecule.
-
Carbonyl Carbon (C-4): The ester carbonyl carbon is significantly deshielded and appears as a low-intensity signal around δ 166.0 ppm.
-
Methyl Carbon (C-11): The methyl carbon of the ester appears furthest upfield, at approximately δ 52.2 ppm.
-
Aromatic Carbons: The twelve aromatic carbons resonate in the typical range of δ 117-163 ppm. The carbons directly attached to oxygen (C-1, C-7) are the most deshielded in this region. Quaternary (non-protonated) carbons (C-1, C-4, C-7) typically show lower intensity signals.
Table 1: Summary of 1D NMR Spectral Data for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C-1 | - | - | ~162.5 |
| C-2, C-6 | ~7.05 | dd | ~117.0 |
| C-3, C-5 | ~8.05 | dd | ~131.8 |
| C-4 | - | - | ~124.0 |
| C-7 | - | - | ~156.5 |
| C-8, C-12 | ~7.15 | m | ~120.0 |
| C-9, C-11 | ~7.42 | td | ~129.9 |
| C-10 | ~7.25 | t | ~124.5 |
| C=O | - | - | ~166.0 |
| O-CH₃ | ~3.91 | s | ~52.2 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Advanced Structural Validation with 2D NMR
While 1D NMR provides a robust hypothesis for the structure, 2D NMR experiments provide definitive proof of atomic connectivity through correlation peaks.
Caption: NMR experimental workflow for structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds).
-
Expected Correlations: We expect to see cross-peaks connecting adjacent protons within each aromatic ring. For example, a strong correlation will be observed between H-2/H-6 and H-3/H-5 on the benzoate ring. On the phenoxy ring, H-8/H-12 will show correlations to H-9/H-11, which in turn will correlate with H-10. This confirms the proton-proton connectivity within each isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).
-
Expected Correlations: This is a powerful assignment tool. A cross-peak will appear for every protonated carbon, definitively linking the ¹H and ¹³C assignments. For example, the proton signal at δ 3.91 ppm will correlate with the carbon signal at δ 52.2 ppm, confirming the O-CH₃ group. Similarly, each aromatic proton signal will correlate to its corresponding carbon signal, allowing for unambiguous assignment of all protonated carbons listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most crucial for confirming the overall molecular assembly, as it reveals correlations between protons and carbons over two to three bonds. This allows us to connect the isolated spin systems identified by COSY.
-
Key Expected Correlations:
-
Ester Linkage: The methyl protons (H-11, δ ~3.91) will show a strong correlation to the carbonyl carbon (C=O, δ ~166.0), confirming the methyl ester functionality.
-
Benzoate Assembly: The same methyl protons (H-11) will show a correlation to the ester-bearing aromatic carbon (C-4). Protons H-3 and H-5 will show a strong three-bond correlation to the carbonyl carbon (C=O).
-
Ether Linkage: The protons on the benzoate ring ortho to the ether linkage (H-2, H-6) will show a three-bond correlation to the carbon on the phenoxy ring attached to the oxygen (C-7). Conversely, the protons on the phenoxy ring ortho to the ether linkage (H-8, H-12) will show a three-bond correlation to the carbon on the benzoate ring attached to the oxygen (C-1). These two correlations are the definitive proof of the ether bond connecting the two aromatic rings.
-
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion
Through a systematic and logical application of 1D and 2D NMR spectroscopy, we have unequivocally confirmed the structure of this compound. The ¹H and ¹³C NMR spectra provide the foundational assignments for each unique atom, while COSY experiments confirm intra-ring proton connectivities. The HSQC experiment serves to rigorously link the proton and carbon chemical shifts. Finally, key long-range correlations in the HMBC spectrum, particularly between the two aromatic rings via the ether oxygen and between the methyl protons and the carbonyl carbon, provide definitive and irrefutable evidence of the complete molecular architecture. This multi-faceted approach represents a gold standard for structural elucidation in the fields of chemical research and pharmaceutical development.
References
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of California, Riverside. How to Prepare Samples for NMR. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]
Sources
1H NMR and 13C NMR spectral data of Methyl 4-phenoxybenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-phenoxybenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, detailed peak assignments, and the underlying chemical reasoning for the observed shifts and coupling patterns. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound and related diaryl ether and benzoate ester compounds. The guide includes tabulated spectral data, a detailed experimental protocol for data acquisition, and workflow diagrams to ensure clarity and reproducibility.
Introduction
This compound (C₁₄H₁₂O₃) is a chemical compound that incorporates two key functional groups: a methyl ester and a diaryl ether.[1][2] This structure is of significant interest in medicinal chemistry and materials science, often serving as a scaffold or intermediate in the synthesis of more complex molecules. Accurate structural verification is paramount in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.
This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the causal relationships between the molecule's electronic environment and its spectral output. We will dissect the influence of the electron-withdrawing methyl carboxylate group and the electron-donating phenoxy group on the chemical shifts of the aromatic protons and carbons, providing a robust framework for spectral interpretation.
Molecular Structure and Spectroscopic Predictions
To effectively interpret an NMR spectrum, one must first analyze the molecule's structure for symmetry and distinct chemical environments.
Figure 1: Numbering scheme for this compound.
-
¹H NMR Prediction: The molecule lacks a plane of symmetry that would render protons on the two rings equivalent.
-
The benzoate ring is para-disubstituted, which will simplify its signal pattern into a characteristic AA'BB' system, often appearing as two distinct doublets.[3][4]
-
The phenoxy ring is monosubstituted, and we expect to see signals for its ortho (H2'/H6'), meta (H3'/H5'), and para (H4') protons.
-
The methyl group (-OCH₃) protons are in a unique environment and will appear as a singlet. In total, we anticipate 2 signals for the benzoate ring, 3 signals for the phenoxy ring, and 1 signal for the methyl group, making 6 distinct signals in the ¹H NMR spectrum.
-
-
¹³C NMR Prediction:
-
Due to the para-substitution on the benzoate ring, carbons C2/C6 and C3/C5 are chemically equivalent. This ring will show 4 distinct carbon signals (C1, C2/C6, C3/C5, C4).
-
The monosubstituted phenoxy ring will also show 4 signals due to symmetry (C1', C2'/C6', C3'/C5', C4').
-
The carbonyl carbon (C7) and the methyl carbon (C8) are unique. Therefore, a total of 10 signals are expected in the proton-decoupled ¹³C NMR spectrum.[5]
-
¹H NMR Spectral Analysis
The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a wealth of information based on chemical shifts and spin-spin coupling.[5] The precise shift of an aromatic proton is dictated by the electronic nature of the substituents on the ring.
-
Electron-Withdrawing Groups (EWGs): Groups like the methyl carboxylate (-COOCH₃) withdraw electron density from the aromatic ring, particularly from the ortho and para positions. This "deshields" the protons at these positions, causing their signals to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs): The phenoxy group's oxygen atom donates electron density to its attached ring via resonance. This "shields" the ortho and para protons, causing their signals to shift upfield (to a lower ppm value) relative to benzene (7.36 ppm).[6]
Peak Assignments and Interpretation
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment | Rationale |
| ~8.05 | Doublet (d) | 2H | ~8.8 | H2, H6 | Strongly deshielded by the ortho, electron-withdrawing -COOCH₃ group. Appears as a doublet due to coupling with H3/H5. |
| ~7.40 | Triplet (t) | 2H | ~7.9 | H3', H5' | Meta protons on the phenoxy ring. Less affected by the ether oxygen's donating effect. Coupled to both ortho and para protons. |
| ~7.20 | Triplet (t) | 1H | ~7.4 | H4' | Para proton on the phenoxy ring. Experiences some shielding from the ether oxygen. |
| ~7.05 | Doublet (d) | 2H | ~8.8 | H3, H5 | Shielded relative to H2/H6. Coupled to H2/H6, forming the other half of the AA'BB' system. |
| ~7.00 | Doublet (d) | 2H | ~7.8 | H2', H6' | Ortho protons on the phenoxy ring. Shielded by the electron-donating ether oxygen. |
| ~3.90 | Singlet (s) | 3H | N/A | H8 (-OCH₃) | Protons on a carbon adjacent to an ester oxygen typically appear in the 3.7-4.1 ppm range.[7] No adjacent protons to couple with. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is synthesized from typical values for similar structural motifs.[8][9][10]
¹³C NMR Spectral Analysis
In ¹³C NMR, the chemical shifts are highly sensitive to the electronic environment of the carbon atom, spanning a much wider range than in ¹H NMR (0-220 ppm).[11]
-
Carbonyl Carbons: Ester carbonyl carbons are significantly deshielded and typically appear in the 160-180 ppm region.[12]
-
Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[5] Carbons directly attached to electronegative atoms (like oxygen) are shifted further downfield.
-
Alkyl Carbons: The methyl carbon of the ester group, being an sp³ hybridized carbon attached to an oxygen, is expected in the 50-60 ppm range.[13]
Peak Assignments and Interpretation
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~166.5 | C7 (C=O) | The ester carbonyl carbon is highly deshielded, placing it furthest downfield.[12] |
| ~162.0 | C4 | Aromatic carbon directly bonded to the ether oxygen, causing a significant downfield shift. |
| ~157.0 | C1' | Aromatic carbon on the phenoxy ring directly bonded to the ether oxygen. |
| ~131.8 | C2, C6 | Ortho to the -COOCH₃ group, these carbons are deshielded. |
| ~129.9 | C3', C5' | Meta carbons of the phenoxy ring. |
| ~124.5 | C4' | Para carbon of the phenoxy ring. |
| ~123.5 | C1 | Quaternary carbon attached to the carbonyl group. Often shows a weaker signal. |
| ~119.0 | C2', C6' | Ortho carbons of the phenoxy ring, shielded by the ether oxygen. |
| ~117.5 | C3, C5 | Ortho to the ether linkage on the benzoate ring, these carbons are shielded relative to C2/C6. |
| ~52.2 | C8 (-OCH₃) | The methyl carbon of the ester group.[8] |
Note: Assignments are based on established chemical shift ranges and substituent effects. Unambiguous assignment, particularly for quaternary carbons, would ideally be confirmed with 2D NMR techniques like HSQC and HMBC.[5][14]
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential.
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual solvent peak at 7.26 ppm.[15]
-
If the solvent does not contain an internal standard, add a trace amount of tetramethylsilane (TMS).
-
Securely cap the tube and gently invert it until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The instrument "locks" onto the deuterium frequency of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume, which results in sharp, symmetrical peaks.
-
¹H Acquisition: Acquire the proton spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[12]
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to create a flat, level baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]
-
For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly correlate with its molecular structure. The ¹H spectrum is characterized by a downfield AA'BB' system for the benzoate ring protons, a more complex pattern for the phenoxy ring protons, and a distinct methyl singlet. The ¹³C spectrum confirms the presence of ten unique carbon environments, including the characteristic downfield ester carbonyl signal. By understanding the fundamental principles of chemical shifts and coupling, researchers can confidently use this spectral data to verify the identity and purity of this compound, a critical step in any scientific endeavor involving this compound.
References
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H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para) . (2024). YouTube. Available at: [Link]
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Spectral Characteristics of the Benzene Ring . (2015). Chemistry LibreTexts. Available at: [Link]
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This compound . PubChem, National Institutes of Health. Available at: [Link]
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Proton NMR Skills (Benzene Derivatives) - Part 1 . (2015). YouTube. Available at: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison. Available at: [Link]
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Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes . The Journal of Chemical Physics. Available at: [Link]
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This compound . FDA Global Substance Registration System (GSRS). Available at: [Link]
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Spectroscopy of Ethers . OpenStax. Available at: [Link]
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Samanta, S., et al. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium . The Royal Society of Chemistry. Available at: [Link]
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Spectroscopy Tutorial: Esters . University of Colorado Boulder. Available at: [Link]
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13C NMR Chemical Shifts . Oregon State University. Available at: [Link]
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A guide to 13C NMR chemical shift values . Compound Interest. Available at: [Link]
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Interpreting C-13 NMR Spectra . Chemistry LibreTexts. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-phenoxybenzoate
Introduction: The Analytical Significance of Methyl 4-phenoxybenzoate
This compound (C₁₄H₁₂O₃, M.W. = 228.24 g/mol ) is a molecule of interest in various fields, including organic synthesis, materials science, and as a structural motif in pharmacologically active compounds. Its structure uniquely combines a methyl ester and a diaryl ether, presenting a compelling case for mass spectrometric analysis. Understanding its fragmentation behavior under ionization is critical for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in drug development and manufacturing.
This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation of this compound. We will dissect the primary fragmentation pathways, explain the chemical logic behind the formation of characteristic ions, and provide a validated experimental protocol for its analysis. This document is intended for researchers, scientists, and professionals who rely on mass spectrometry for structural elucidation.
Pillar 1: Theoretical Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often highly informative fragmentation. The fragmentation of this compound can be logically predicted by considering the established fragmentation rules for its constituent functional groups: aromatic esters and diaryl ethers.[1][2]
Upon electron impact, a high-energy electron is removed from the molecule, typically from a non-bonding orbital on one of the oxygen atoms or from the π-systems of the aromatic rings, to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 228. This molecular ion is energetically unstable and undergoes a series of competing fragmentation reactions to yield more stable charged fragments.
The primary fragmentation cleavages are expected at two key locations:
-
The Ester Moiety: Cleavage of the bonds adjacent to the carbonyl group.
-
The Ether Linkage: Cleavage of the C-O bond connecting the two phenyl rings.
Pathway A: Ester-driven Fragmentation
This pathway is initiated by cleavages around the methyl ester group, a common and well-documented fragmentation route for benzoate esters.[3][4]
-
Formation of the 4-Phenoxybenzoyl Cation (m/z 197): The most favorable initial fragmentation is the loss of a methoxy radical (•OCH₃, 31 Da) via alpha-cleavage. This results in the formation of a highly stable, resonance-stabilized acylium ion, the 4-phenoxybenzoyl cation, at m/z 197. This ion is often the base peak or a very prominent peak in the spectrum of aromatic methyl esters.[2]
-
Formation of the Phenyl Cation (m/z 77): The 4-phenoxybenzoyl cation (m/z 197) can undergo further fragmentation. Cleavage of the ether bond can lead to the loss of a neutral phenoxy radical (•OC₆H₅, 93 Da), though this is less common than the subsequent step. More characteristically, acylium ions can lose carbon monoxide (CO, 28 Da). In a related pathway, subsequent fragmentation of daughter ions can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.
Pathway B: Ether-driven Fragmentation
This pathway involves the cleavage of the diaryl ether linkage, which is generally more stable than an alkyl ether bond but can still fragment under 70 eV EI conditions.[5][6]
-
Cleavage of the Ether Bond: The molecular ion (m/z 228) can fragment at the C-O ether bond. This can lead to two possibilities:
-
Formation of the phenoxy cation ([C₆H₅O]⁺, m/z 93) and a neutral methyl 4-benzoyl radical.
-
Formation of the methyl 4-benzoyl cation ([CH₃OCOC₆H₄]⁺, m/z 135) and a neutral phenyl radical. The m/z 135 ion is the methyl benzoyl cation, which can further lose a methoxy radical to form the benzoyl cation at m/z 105, or lose CO to form an ion at m/z 107.
-
-
Formation of the Benzoyl Cation (m/z 105): Following the formation of the m/z 135 fragment, the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) can occur, leading to the stable benzoyl cation at m/z 105.[3]
-
Formation of the Phenyl Cation (m/z 77): As seen in the fragmentation of simple benzene derivatives, the benzoyl cation (m/z 105) readily loses a neutral CO molecule (28 Da) to produce the phenyl cation (C₆H₅⁺) at m/z 77.[4] This is a very common and indicative fragment for substituted benzene rings.
The following diagram illustrates the proposed primary fragmentation pathways.
Caption: Predicted EI fragmentation pathways for this compound.
Pillar 2: Data Presentation and Interpretation
Based on the established fragmentation principles of analogous structures, the expected mass spectrum of this compound would feature several key ions. The relative intensities are predictive and may vary based on instrument conditions, but the m/z values provide a reliable fingerprint for identification.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Formula | Lost Neutral Fragment | Pathway | Predicted Relative Intensity |
| 228 | [C₁₄H₁₂O₃]•⁺ | Molecular Ion | - | - | Moderate |
| 197 | [C₁₃H₉O₂]⁺ | 4-Phenoxybenzoyl cation | •OCH₃ | A | High (Likely Base Peak) |
| 135 | [C₈H₇O₂]⁺ | Methyl 4-benzoyl cation | •C₆H₅ | B | Moderate |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | CH₂O (from m/z 135) | B | Moderate to High |
| 93 | [C₆H₅O]⁺ | Phenoxy cation | •C₈H₇O₂ | B | Low to Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | CO (from m/z 105) | B | High |
| 51 | [C₄H₃]⁺ | Cyclopropenylacetylene cation | C₂H₂ (from m/z 77) | B | Moderate |
Interpretation Insights:
-
The Molecular Ion (m/z 228): The presence of two aromatic rings lends stability, so the molecular ion peak should be clearly observable.
-
The Base Peak (m/z 197): The loss of a methoxy radical to form a resonance-stabilized acylium ion is a very favorable process for methyl esters. Therefore, the ion at m/z 197 is predicted to be the most abundant fragment (the base peak).
-
Key Diagnostic Ions (m/z 105 and 77): The presence of a strong peak at m/z 105 (benzoyl cation) and a subsequent intense peak at m/z 77 (phenyl cation) is highly characteristic of a benzoyl moiety. The difference of 28 amu between them is a classic indicator of the loss of carbon monoxide.
Pillar 3: Experimental Protocol for GC-MS Analysis
To empirically validate the theoretical fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) methodology is employed. This protocol is designed to achieve good chromatographic separation and generate a clean, reproducible EI mass spectrum.
Methodology Workflow
Caption: Standard workflow for GC-MS analysis of an aromatic ester.
Step-by-Step Protocol
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of approximately 10 µg/mL.
-
-
Gas Chromatograph (GC) Conditions:
-
System: Agilent 7890 GC or equivalent.[7]
-
Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.
-
Injection Volume: 1 µL.
-
Injector Temperature: 270 °C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
-
Column: A non-polar or mid-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
System: Agilent 5977 MSD or equivalent quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[7]
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.[7]
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
Causality Behind Experimental Choices:
-
Solvent Choice: Ethyl acetate is a common, volatile solvent that is compatible with most GC systems and effectively dissolves the analyte.
-
Splitless Injection: This mode ensures that the entire injected sample volume is transferred to the column, which is crucial for analyzing compounds at low concentrations.
-
Temperature Program: The starting temperature is high enough to ensure rapid elution of the solvent, while the ramp rate is sufficient to provide good separation of the analyte from potential impurities without excessive peak broadening. The final temperature ensures the elution of any less volatile components.
-
DB-5ms Column: This column provides excellent resolution for a wide range of semi-volatile organic compounds, including aromatic esters and ethers.
-
70 eV Electron Energy: This is the standard energy for EI-MS because it provides reproducible fragmentation patterns that are consistent across different instruments, allowing for comparison with library spectra (e.g., NIST).
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of organic mass spectrometry. The molecule exhibits a combination of fragmentation patterns characteristic of both its methyl ester and diaryl ether functionalities. The most diagnostically significant ions are the molecular ion (m/z 228), the 4-phenoxybenzoyl cation (m/z 197), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77). By understanding these fragmentation pathways and employing a robust GC-MS method as outlined, researchers can confidently identify and characterize this compound in their analytical workflows.
References
-
NIST Chemistry WebBook. (n.d.). Diphenyl ether. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
MassBank. (2008). METHYL BENZOATE; EI-B; MS. Retrieved from [Link]
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FT-IR spectrum analysis of Methyl 4-phenoxybenzoate
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 4-phenoxybenzoate
Authored by: A Senior Application Scientist
Foreword: Deciphering the Vibrational Fingerprint
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique "molecular fingerprint" by probing the vibrational modes of a molecule. This guide offers an in-depth analysis of this compound, a compound featuring key functional groups common in drug intermediates and materials science. We will move beyond a superficial peak listing, delving into the causality behind the spectral features, the rationale for our chosen analytical methodology, and the structural information that can be gleaned from a properly acquired and interpreted Fourier Transform Infrared (FT-IR) spectrum. This document is designed for researchers and drug development professionals who require a robust understanding of how to leverage FT-IR for structural elucidation and material characterization.
Introduction to this compound and FT-IR Spectroscopy
The Analyte: this compound
This compound (C₁₄H₁₂O₃) is an aromatic ester that incorporates an ether linkage.[1][2] Its structure is characterized by a methyl ester group attached to a benzene ring, which is, in turn, linked via an oxygen atom (ether bond) to a second phenyl group. This combination of an aromatic ester and a diaryl ether makes it an excellent subject for FT-IR analysis, as it presents several distinct and informative vibrational modes.
Molecular Structure:
-
Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol [1]
-
Key Functional Groups:
-
Ester (aromatic)
-
Ether (diaryl)
-
Substituted Benzene Rings (para-substitution)
-
Methyl Group
-
The Technique: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber, where absorption bands indicate the presence of specific molecular components. The position, intensity, and shape of these bands provide critical information about the molecular structure.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
For a solid, crystalline sample like this compound, achieving a high-quality, reproducible FT-IR spectrum is contingent upon proper sample preparation. The primary goal is to suspend the analyte in an IR-transparent matrix to minimize light scattering and obtain sharp, well-defined absorption bands.[3] While Attenuated Total Reflectance (ATR) is a viable and rapid alternative requiring minimal sample prep,[4][5][6] the Potassium Bromide (KBr) pellet method remains a fundamental and highly effective technique for transmission measurements of solids.[3][7]
Causality of Method Selection: Why the KBr Pellet Technique?
The KBr pellet method is chosen for its ability to produce high-resolution spectra with low noise.[7] Potassium Bromide is optically transparent in the mid-infrared region (4000-400 cm⁻¹) and, when subjected to pressure, its plasticity allows it to form a clear, glass-like disc.[3][8] By dispersing the analyte finely and homogeneously within this matrix, we can obtain a spectrum that is free from the spectral artifacts often associated with thick or non-uniform solid samples. The key to this technique is the rigorous exclusion of moisture, as water exhibits strong IR absorption bands that can obscure important sample peaks.[9]
Step-by-Step Protocol for KBr Pellet Preparation
This protocol is designed to be a self-validating system, where meticulous execution at each step ensures the integrity of the final spectrum.
Equipment:
-
Agate mortar and pestle
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at ~110°C and stored in a desiccator[8][9]
-
Analytical balance (4-place)
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
Procedure:
-
Material Preparation: Gently heat the die set components and the mortar and pestle under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator.[9]
-
Sample Weighing: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, FT-IR grade KBr.[3][7] The sample-to-KBr ratio should be roughly 1:100 to ensure that the strongest absorption bands remain on scale (ideally below ~1.5 absorbance units).[7]
-
Grinding & Mixing: First, place the 1-2 mg of this compound into the agate mortar and grind it to a very fine powder. This step is crucial to reduce particle size and minimize light scattering.[3] Then, add the KBr to the mortar and mix gently but thoroughly with the ground sample until the mixture appears homogeneous.[9]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die body, ensuring an even distribution over the bottom anvil surface.
-
Pressing the Pellet: Place the assembled die into the hydraulic press. Apply pressure gradually up to approximately 8-10 metric tons.[9] Hold this pressure for 1-2 minutes to allow the KBr to flow and form a transparent disc.[9]
-
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin, transparent, and free of cracks or cloudiness. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or uneven pressure.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
FT-IR Spectrum Analysis of this compound
The FT-IR spectrum of this compound can be logically divided into several key regions, each providing specific structural information. The diagram below highlights the key bonds and functional groups responsible for the characteristic absorption bands.
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Unveiling the Solid-State Architecture: A Technical Guide to the Single Crystal XRD Analysis of Methyl 4-phenoxybenzoate
Abstract
This in-depth technical guide provides a comprehensive walkthrough of the single crystal X-ray diffraction (XRD) analysis of Methyl 4-phenoxybenzoate. Tailored for researchers, scientists, and professionals in drug development, this document navigates the critical steps from crystal cultivation to structural elucidation and interpretation. While a definitive published crystal structure for this compound is not publicly available, this guide utilizes the closely related and structurally analogous compound, Methyl 4-methylbenzoate , as a practical and illustrative exemplar. This approach allows for a detailed exploration of the crystallographic workflow, offering field-proven insights into experimental design, data analysis, and the interpretation of supramolecular interactions that govern the solid-state packing of this class of compounds.
Introduction: The Significance of Solid-State Characterization
This compound, a key structural motif in various organic compounds, possesses a molecular framework that is of significant interest in medicinal chemistry and materials science. The arrangement of molecules in the solid state, dictated by a delicate balance of intermolecular forces, profoundly influences the physicochemical properties of a compound, including its solubility, stability, bioavailability, and mechanical characteristics. Single crystal XRD stands as the unequivocal gold standard for determining the precise three-dimensional atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, packing motifs, and non-covalent interactions.[1][2]
Understanding the crystal structure of this compound and its analogues is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties. This guide is structured to provide not just a procedural outline, but a causal understanding of the "why" behind each experimental choice, fostering a deeper comprehension of the crystallographic analysis process.
Experimental Section: From Synthesis to High-Quality Crystals
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a high-quality crystal structure begins with the synthesis of the target compound and subsequent crystallization.
Synthesis of this compound: A standard synthesis involves the esterification of 4-phenoxybenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. The crude product is then purified using techniques such as column chromatography or recrystallization to achieve the high purity requisite for single crystal growth.
Crystallization Protocol: The cultivation of single crystals suitable for XRD analysis is often the most challenging step.[3] The slow evaporation technique is a common and effective method.
-
Step 1: Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, a starting point could be a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane).
-
Step 2: Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.
-
Step 3: Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the formation of well-ordered single crystals rather than polycrystalline powder.
-
Step 4: Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm in at least two dimensions) and quality (transparent with well-defined faces) have formed, they are carefully harvested.[3]
Expert Insight: The choice of solvent is critical and can influence the resulting crystal packing and even the polymorphic form obtained. It is advisable to screen a variety of solvents and solvent mixtures to optimize crystal quality.
Data Acquisition: Capturing the Diffraction Pattern
High-quality diffraction data is the bedrock of an accurate crystal structure. Modern single-crystal diffractometers, equipped with sensitive detectors, allow for efficient and precise data collection.
Crystal Mounting and Centering
A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures. The crystal is then carefully centered in the X-ray beam.
Data Collection Strategy
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's Bravais lattice. Based on this, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[1]
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.
Data Reduction and Integration
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as background scattering and absorption.
Structure Solution
The initial atomic positions are determined using direct methods or Patterson methods, often employing software like SHELXT. This provides a preliminary model of the molecule within the unit cell.
Structure Refinement
The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL. This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Structural Analysis of Methyl 4-methylbenzoate (An Exemplar)
Crystallographic Data
The key crystallographic parameters for Methyl 4-methylbenzoate are summarized in the table below.[4]
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₂ |
| Formula Weight | 150.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9134 (11) |
| b (Å) | 7.6048 (14) |
| c (Å) | 17.484 (3) |
| β (°) | 97.783 (4) |
| Volume (ų) | 779.0 (2) |
| Z | 4 |
| Temperature (K) | 120 (2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R-factor (R1) | 0.042 |
| Weighted R-factor (wR2) | 0.124 |
| Goodness-of-fit (S) | 1.06 |
Molecular Geometry
The analysis of the crystal structure of Methyl 4-methylbenzoate reveals a nearly planar conformation of the molecule. The dihedral angle between the aromatic ring and the ester group is minimal, at 0.95(6)°.[4][5][7] This planarity suggests a degree of conjugation between the phenyl ring and the carboxylate group. For this compound, we would anticipate a more complex conformational landscape due to the additional torsional freedom around the ether linkage.
Supramolecular Interactions and Crystal Packing
The solid-state architecture of molecular crystals is governed by a network of non-covalent interactions. In the case of Methyl 4-methylbenzoate, the crystal packing is dominated by weak C—H···O hydrogen bonds. These interactions link the molecules into infinite chains along the[7] direction.[4][5][7]
For this compound, we would predict a more intricate packing arrangement involving a combination of:
-
C—H···O hydrogen bonds: Involving the carbonyl oxygen and aromatic/methyl hydrogens.
-
π-π stacking interactions: Between the electron-rich aromatic rings.
-
C—H···π interactions: Where C-H bonds act as donors to the π-systems of the phenyl rings.
Conclusion: The Power of Crystallographic Insight
This technical guide has outlined the comprehensive process of single crystal XRD analysis, using Methyl 4-methylbenzoate as a detailed case study to illustrate the principles and practices applicable to this compound. The journey from synthesis to a refined crystal structure is a meticulous one, demanding both experimental skill and a deep understanding of crystallographic theory. The resulting structural information is, however, unparalleled in its detail and provides a fundamental understanding of the solid-state properties of a compound. For researchers in drug development and materials science, such knowledge is not merely academic but a critical component in the rational design and optimization of molecular systems.
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Al-Omary, F. A. M., El-Emam, A. A., & El-Gazzar, A. B. A. (2015). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. Molecules, 20(12), 21359-21367. Available from: [Link]
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Williams, C. M., et al. (2023). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263-267. Available from: [Link]
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Clark, C. M., & Dutrow, B. L. (2018). Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
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Anitha, K., et al. (2012). Structural and optical characterization on solution grown methyl p-hydroxybenzoate single crystals. Indian Journal of Pure & Applied Physics, 50, 69-74. Available from: [Link]
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Diego, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. Available from: [Link]
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Vembu, N., et al. (2003). Methyl 4-tosyloxybenzoate: supramolecular aggregation through C—H⋯O, C—H⋯π and π–π interactions. Acta Crystallographica Section E: Structure Reports Online, 59(7), o1009-o1011. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Methyl 4-phenoxybenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API), intermediate, or key starting material is a critical physicochemical parameter that influences process development, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility of methyl 4-phenoxybenzoate, a common intermediate in organic synthesis. By dissecting its molecular structure and the governing principles of intermolecular forces, we predict and explain its solubility profile across a range of common organic solvents. This document details the theoretical underpinnings of solubility, presents robust experimental methodologies for its determination, and offers a predictive framework for scientists in process chemistry and drug development.
Introduction: Understanding this compound
This compound is a chemical compound frequently utilized as a building block in the synthesis of more complex molecules. Its own physicochemical properties, particularly solubility, are paramount for its effective use, purification, and reaction control. Understanding its behavior in various solvent systems is not merely an academic exercise but a practical necessity for optimizing reaction yields, developing crystallization procedures, and ensuring purity.
Physicochemical Profile
A molecule's structure is the primary determinant of its physical properties. This compound possesses a unique combination of polar and nonpolar characteristics that dictate its interactions with solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl p-phenoxybenzoate, 4-Phenoxybenzoic acid methyl ester | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Structure | ||
| COC(=O)C₁=CC=C(C=C₁)OC₂=CC=CC=C₂ | [1] |
The Theoretical Framework of Solubility
The adage "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for precise scientific application.[3][4][5] Solubility is the result of a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[6]
The Role of Intermolecular Forces (IMFs)
The dissolution process is governed by the interplay of IMFs between solute and solvent molecules.[7][8]
-
London Dispersion Forces: These are weak, transient forces present in all molecules, arising from temporary fluctuations in electron density. They are the primary IMF in nonpolar molecules and increase with molecular size and surface area.
-
Dipole-Dipole Forces: These occur between polar molecules that have permanent net dipoles.
-
Hydrogen Bonding: A particularly strong form of dipole-dipole interaction, occurring when hydrogen is bonded to a highly electronegative atom (N, O, F). A molecule must have an H-bond donor (e.g., -OH, -NH) to initiate this interaction, while molecules with lone pairs on N or O can act as H-bond acceptors.
Molecular Structure Analysis of this compound
The solubility behavior of this compound is best understood by analyzing its constituent parts. Its structure presents a duality: significant nonpolar regions balanced by specific polar functionalities.
-
Nonpolar Regions: The two aromatic rings (phenyl and phenoxy groups) are large, rigid, and hydrophobic. They primarily interact via London dispersion forces and can participate in favorable π-π stacking interactions with aromatic solvents.
-
Polar Regions: The methyl ester (-COOCH₃) and the ether linkage (-O-) are polar. The carbonyl and ether oxygens possess lone electron pairs, allowing them to act as hydrogen bond acceptors .[3] However, the molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor . This distinction is critical for explaining its solubility profile.
Caption: Structural feature analysis of this compound.
Predicting Solubility Across Solvent Classes
Based on the structural analysis, we can formulate hypotheses about the solubility of this compound:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in hexane is expected to be low. While both are nonpolar, the strong solute-solute interactions (from the polar ester) in the crystal lattice require significant energy to break, which cannot be compensated by the weak dispersion forces formed with hexane. In contrast, solubility in toluene should be significantly higher due to favorable π-π stacking between the aromatic rings of the solute and solvent.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DMSO): These solvents have permanent dipoles but no H-bond donating capability. They are excellent candidates for dissolving this compound. They can effectively solvate the polar ester group through dipole-dipole interactions without being hindered by a strong, self-associated solvent network (like water). High solubility is predicted in this class.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Water: Solubility is predicted to be extremely low. The large, hydrophobic surface area of the two aromatic rings dominates, leading to a net unfavorable interaction with water's highly structured hydrogen-bonding network.[6][8]
-
Alcohols (Methanol, Ethanol): These solvents have a dual nature. Their hydroxyl group can act as an H-bond donor to the ester and ether oxygens of the solute, while their alkyl chains provide some nonpolar character. Solubility is expected to be moderate, significantly better than in water, but potentially limited by the large nonpolar part of the solute molecule.[6]
-
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The choice of experimental method is critical for obtaining reliable and reproducible results.
Causality Behind Method Selection: The Gold Standard
For generating definitive solubility data for regulatory filings or process modeling, the equilibrium shake-flask method is the universally accepted gold standard.[9] Its trustworthiness stems from its design: it allows the system to reach true thermodynamic equilibrium, ensuring the measured concentration represents the maximum stable solubility under the specified conditions. While faster methods exist for high-throughput screening, they often measure kinetic solubility, which can be misleading. For this guide, we prioritize accuracy and reproducibility.
Experimental Workflow: Equilibrium Shake-Flask Method
This protocol is a self-validating system designed to ensure accuracy. Each step has a clear purpose aimed at eliminating common sources of error.
Caption: Workflow for the equilibrium shake-flask solubility determination.
Detailed Step-by-Step Protocol
-
Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-50 mg, ensuring solid remains after equilibration). Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can validate the required duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let larger particles settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates. Accurately dilute the filtered sample with a suitable mobile phase or solvent for analysis.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Predicted Solubility Profile and Discussion
The following table summarizes the expected solubility of this compound in various organic solvents, based on the theoretical principles outlined above.
| Solvent | Solvent Class | Predicted Solubility | Primary Solute-Solvent Interactions |
| Water | Polar Protic | Very Low / Insoluble | Unfavorable hydrophobic interactions dominate. |
| Methanol | Polar Protic | Moderate | H-bond acceptance by solute; dipole-dipole. |
| Ethanol | Polar Protic | Moderate | H-bond acceptance by solute; dipole-dipole. |
| Hexane | Nonpolar | Low | Weak London dispersion forces. |
| Toluene | Nonpolar (Aromatic) | High | London dispersion forces and favorable π-π stacking. |
| Diethyl Ether | Nonpolar | Moderate to High | Primarily dispersion forces; weak dipole interactions. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |
| Acetonitrile (ACN) | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Very strong dipole-dipole interactions. |
| Dichloromethane (DCM) | Polar Aprotic | Very High | Strong dipole-dipole interactions. |
Discussion: The data clearly illustrates the principle of "like dissolves like" in a nuanced way. The compound is poorly soluble in the highly polar, protic water and the purely nonpolar alkane, hexane. Its solubility is maximized in polar aprotic solvents (like THF, DMSO, and DCM) that can effectively solvate the polar ester group without the energetic penalty associated with disrupting a hydrogen-bonded network. Furthermore, the high solubility in toluene highlights the significant contribution of specific aromatic interactions (π-π stacking), a factor that simple polarity considerations might overlook.
Conclusion
This compound is a molecule of intermediate polarity, characterized by large nonpolar aromatic regions and polar ester and ether functionalities that can only act as hydrogen bond acceptors. This structural composition renders it poorly soluble in water but affords it moderate to high solubility in a wide array of common organic solvents. Its solubility is particularly high in polar aprotic solvents and aromatic solvents like toluene. For researchers and drug development professionals, a thorough understanding of these solubility characteristics, grounded in the principles of intermolecular forces and validated by robust experimental methods like the shake-flask protocol, is essential for successful process development, purification, and formulation design.
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Methyl 4-Phenoxybenzoate: A Comprehensive Technical Guide to its Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-phenoxybenzoate (CAS No. 21218-94-0) is an aromatic ester with a molecular structure that lends itself to diverse applications, including as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its physicochemical properties, particularly its melting and boiling points, are fundamental parameters that dictate its purity, stability, and behavior in various chemical transformations and formulations. This guide provides an in-depth exploration of these critical attributes, offering both established data and detailed methodologies for their empirical determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Phenoxybenzoic acid methyl ester, Methyl p-phenoxybenzoate | [3] |
| CAS Number | 21218-94-0 | [3] |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 56-58 °C | |
| Boiling Point | Not available (N/A) | [1] |
Note: The melting point is reported from a commercial supplier. The boiling point is not consistently reported in publicly available literature, which may suggest that the compound decomposes at or near its boiling point under atmospheric pressure.
The Critical Role of Melting and Boiling Points in Drug Development
In the pharmaceutical industry, the melting and boiling points of a compound are not merely physical constants; they are critical indicators of a substance's identity, purity, and potential behavior as a therapeutic agent.
Purity Assessment
A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1°C.[5] Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in synthetic chemistry and pharmaceutical quality control.
Influence on Solubility and Bioavailability
The melting point of a drug substance is intrinsically linked to its crystal lattice energy. A higher melting point often correlates with lower solubility, which can, in turn, affect the drug's dissolution rate and bioavailability. This relationship is a key consideration in the early stages of drug discovery and lead optimization, where predicting the extent of passive intestinal absorption is crucial. Studies have shown that lower melting compounds are generally more likely to be well-absorbed than those with high melting points, particularly for poorly soluble drugs.
Stability and Formulation
The thermal stability of a compound, indicated by its melting and boiling points, is a critical factor in determining appropriate storage conditions, handling procedures, and formulation strategies. Compounds with low melting points may require controlled environments to prevent physical changes, while the potential for decomposition at higher temperatures must be considered during processes like milling, granulation, and drying.
Experimental Determination of Melting and Boiling Points
Accurate determination of a compound's melting and boiling points is a fundamental skill in chemical research. The following protocols outline standard laboratory procedures.
Protocol 1: Melting Point Determination (Capillary Method)
This method relies on heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube with a high-boiling point oil (e.g., mineral oil)
-
Thermometer
Procedure:
-
Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary tube should be level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil of the Thiele tube.
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.
Causality in Experimental Choices:
-
A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.
-
A small, tightly packed sample ensures uniform heat transfer throughout the solid.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Protocol 2: Boiling Point Determination (Microscale Method)
This method is suitable for small quantities of liquid and involves observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Materials:
-
This compound sample (if liquid)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Boiling point apparatus (e.g., Thiele tube with high-boiling point oil)
-
Thermometer
Procedure:
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer. The bulb of the thermometer should be level with the liquid in the test tube. Immerse this assembly in a Thiele tube filled with a suitable heating oil.
-
Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Self-Validating System: The observation of a continuous stream of bubbles confirms that the vapor pressure of the liquid has overcome the atmospheric pressure. The re-entry of the liquid into the capillary upon cooling provides a precise point at which the vapor pressure equals the atmospheric pressure.
Logical Relationship of Factors Influencing Physical State Transitions
Caption: Relationship between intermolecular forces, energy, and state transitions.
Synthesis and Purification Considerations
The purity of this compound, which directly impacts its melting and boiling points, is a function of its synthesis and subsequent purification. A common synthetic route is the Fischer esterification of 4-phenoxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Reaction: 4-Phenoxybenzoic acid + Methanol ⇌ this compound + Water
Purification of the product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical to obtaining a high-purity solid with a sharp melting point.
Conclusion
References
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CymitQuimica.
-
PubChem.
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SlideShare.
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NANOLAB.
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Purity Analysis of Methyl 4-phenoxybenzoate: An In-depth Technical Guide
Introduction
Methyl 4-phenoxybenzoate is a chemical compound with applications in various research and development sectors. Ensuring its purity is paramount for the reliability and reproducibility of experimental results, and for meeting stringent quality standards in regulated industries. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques, discuss the rationale behind experimental choices, and provide detailed protocols to ensure scientific integrity and trustworthiness in your analyses.
Understanding the Impurity Profile: A Regulatory Perspective
Before delving into specific analytical techniques, it is crucial to understand the regulatory framework governing impurities in drug substances. The International Council for Harmonisation (ICH) provides guidelines that are globally recognized. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2] These thresholds are based on the maximum daily dose of the drug and are critical for ensuring patient safety.[3]
Organic impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates, reagents), degradation of the drug substance, or interaction with storage containers.[1][4] A thorough understanding of the synthetic route and the chemical stability of this compound is therefore essential for predicting and identifying potential impurities.
Chromatographic Purity: The Power of High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound.[5] A well-developed and validated HPLC method can separate the main component from its impurities, allowing for accurate quantification.
Causality Behind HPLC Method Development
The selection of HPLC parameters is not arbitrary; it is a science-driven process to achieve optimal separation. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical choice due to its non-polar nature.
-
Column Selection: A C18 column is a common starting point for RP-HPLC, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds. The choice of particle size (e.g., 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) will influence the efficiency and analysis time.[6][7]
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[8] The ratio of these components is critical for controlling the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[9]
-
Detection Wavelength: The choice of UV detection wavelength is based on the UV absorbance spectrum of this compound. A wavelength where the analyte exhibits maximum absorbance will provide the highest sensitivity. For aromatic compounds like this, a wavelength in the range of 230-260 nm is typically effective.[10][11]
Experimental Protocol: RP-HPLC for Purity of this compound
This protocol is a starting point and should be optimized and validated for your specific application.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in a 25 mL volumetric flask with the initial mobile phase composition.
System Suitability:
Before sample analysis, inject the standard solution at least five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
Purity Calculation:
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its reliability.[12] According to ICH Q2(R1) guidelines, validation includes the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Structural Elucidation and Identification of Impurities
While HPLC is excellent for quantification, it does not provide structural information about unknown impurities. For this, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the ester group. The splitting patterns and chemical shifts of these signals can confirm the structure of the main component and help in identifying any structurally related impurities.
Mass Spectrometry (MS) Coupled with Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying volatile and non-volatile impurities, respectively. The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound and its fragments, which can be used to determine the molecular weight and deduce the structure of unknown impurities.
A plausible GC-MS method for volatile impurities in this compound would involve a non-polar capillary column (e.g., DB-5ms) and a temperature gradient to separate components based on their boiling points.[14]
Forced Degradation Studies: Unveiling the Stability Profile
Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[15] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.[12][16]
dot
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (solid and in solution) to light as per ICH Q1B guidelines.
After exposure, the stressed samples are analyzed by the developed HPLC method to assess the extent of degradation and to check for the formation of new peaks. The peak purity of the main component should be evaluated using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Common Potential Impurities in this compound
Based on the likely synthesis of this compound (e.g., Williamson ether synthesis followed by esterification or vice versa), potential impurities could include:
-
Starting Materials: Unreacted phenol, 4-hydroxybenzoic acid, or methyl 4-hydroxybenzoate.
-
By-products: Products from side reactions, such as diphenylether.
-
Degradation Products: 4-Phenoxybenzoic acid (from hydrolysis of the ester).
The analytical methods described in this guide should be capable of separating and quantifying these potential impurities.
Conclusion
The purity analysis of this compound is a multi-faceted process that requires a combination of chromatographic and spectroscopic techniques. A well-developed and validated HPLC method is the primary tool for quantitative purity assessment, while NMR and MS are essential for structural elucidation and impurity identification. Forced degradation studies are critical for understanding the stability of the molecule and for developing a robust, stability-indicating analytical method. By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their work with this compound.
References
-
SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]
-
European Medicines Agency. (2006, October). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simultaneous analysis of phenothrin, methyl-4-hydroxybenzoate and propyl-4-hydroxybenzoate in human head lice medicine by HPLC. Retrieved from [Link]
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MedCrave. (2025, August 10). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
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MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing Methyl 4-phenoxybenzoate for Advanced Research & Development
Abstract
Methyl 4-phenoxybenzoate (CAS No. 21218-94-0) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. For researchers and drug development professionals, the integrity of their work is inextricably linked to the quality and consistency of such starting materials. A seemingly simple procurement decision can have cascading effects on experimental reproducibility, impurity profiles of final compounds, and overall project timelines. This guide provides an in-depth framework for navigating the commercial landscape of this compound suppliers. It moves beyond a mere list of vendors to instill a strategic methodology for sourcing, vetting, and qualifying this critical reagent, ensuring a foundation of quality for your research and development endeavors.
The Supplier Landscape: A Multi-Tiered Ecosystem
The commercial market for specialty chemicals like this compound is not monolithic. Suppliers generally fall into three categories, and understanding their roles is key to aligning your procurement strategy with your project's specific needs.
-
Tier 1: Primary Manufacturers & Global Distributors: These are large, established entities (e.g., Merck/Sigma-Aldrich, TCI, Thermo Fisher Scientific) that often synthesize a wide range of compounds or have robust, global supply chains. They typically offer extensive quality control, comprehensive documentation that can include dossiers for regulated industries, and high lot-to-lot consistency. For drug development professionals requiring materials that may eventually need to meet Good Manufacturing Practice (GMP) standards, these suppliers are often the starting point. Merck, for example, offers the EMPROVE® portfolio for other chemicals, which includes extensive documentation to support qualification and regulatory filings[1].
-
Tier 2: Specialized Chemical Synthesis & Supply Houses: Companies like Matrix Scientific, BLD Pharm, and Apollo Scientific focus on providing a vast catalog of building blocks for research and development.[2][3][4]. They offer a balance of quality, cost-effectiveness, and availability for non-GMP, discovery-phase work. Many also provide valuable custom synthesis services for analogs or derivatives.[3].
-
Tier 3: Chemical Marketplaces and Aggregators: These platforms connect numerous smaller suppliers with buyers. While they can be useful for sourcing rare or hard-to-find compounds, quality and documentation can be highly variable. Diligence is paramount when using these channels, and independent verification of the material is strongly recommended.
Quality Assessment: Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying your chemical. It is a batch-specific quality passport. Do not just glance at the purity value; a thorough review is a critical, self-validating step.
Key Components of a Comprehensive CoA:
-
Identification: Confirms the material is what it claims to be.
-
Methods: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), or Infrared Spectroscopy (IR).
-
Why it Matters: An incorrect starting material invalidates all subsequent work. The proton NMR spectrum, for example, should show characteristic peaks for the methyl ester group (~3.8-3.9 ppm), and aromatic protons in their expected regions and splitting patterns.
-
-
Purity: Quantifies the percentage of the desired compound.
-
Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards.
-
Why it Matters: The stated purity (e.g., >99%) is crucial, but understanding the impurity profile is equally important. A 0.5% impurity could be a benign solvent or a structurally related, reactive species that could interfere with your chemistry or biological assays.
-
-
Potential Process-Related Impurities:
-
Starting Materials: Incomplete reaction can leave residual 4-phenoxybenzoic acid or phenol.[5].
-
By-products: Synthesis of related compounds can generate isomers or related substances that may be difficult to separate.
-
Hydrolysis: The ester is susceptible to hydrolysis back to the parent carboxylic acid, 4-phenoxybenzoic acid, especially if exposed to moisture over time.[6]. A robust CoA will ideally confirm the absence of this key impurity.
-
The table below summarizes a comparative overview of what to expect from various suppliers for this compound (CAS: 21218-94-0).
| Supplier Category | Representative Suppliers | Typical Purity Grades | Documentation Provided | Key Considerations for R&D |
| Tier 1: Global Distributors | Merck (Sigma-Aldrich), TCI Chemicals | ≥98%, ≥99% (Analytical Standard grades may be available) | Detailed CoA with spectroscopic data, SDS.[1][7] | High reliability, lot-to-lot consistency, excellent documentation. Higher cost. Ideal for later-stage development and regulated work. |
| Tier 2: Specialized Suppliers | BLD Pharm, Matrix Scientific, Simson Pharma | ≥97%, ≥98% | CoA with purity by HPLC/GC, SDS.[2][3] | Good balance of cost and quality for discovery research. Availability in various pack sizes. Custom synthesis options.[3] |
| Tier 3: Aggregators | ChemicalBook, PubChem | Varies widely | Often limited to basic purity data; may vary by end-supplier. | Use with caution. Best for initial sourcing of novel structures. Independent analytical verification is essential. |
Workflow for Incoming Material Qualification
Trust, but verify. Even with a CoA from a reputable supplier, an internal qualification protocol is a hallmark of good science, particularly for pivotal experiments or when establishing a new supply line.
Step-by-Step Protocol:
-
Documentation Review:
-
Upon receipt, immediately quarantine the material.
-
Compare the supplier's CoA against your purchase order specifications. Verify the CAS number (21218-94-0), product name, and lot number.
-
Review the analytical methods used. Do they meet your internal standards?
-
-
Physical Inspection:
-
Examine the container for damage, proper sealing, and clear labeling.
-
Observe the physical appearance of the material (e.g., color, form - typically a solid) and compare it to the description on the CoA and SDS.
-
-
Analytical Verification (Risk-Based Approach):
-
Low-Risk (e.g., new batch from a trusted supplier for routine synthesis): Perform a simple identity check. A melting point determination is a fast, effective identity and rough purity screen.
-
High-Risk (e.g., first-time order, cGMP work, pivotal toxicology study): Conduct a full qualification.
-
Identity: Record a ¹H NMR spectrum and compare it against a reference spectrum or literature data to confirm the chemical structure.
-
Purity: Run an independent HPLC or GC analysis to verify the purity stated on the CoA. This also serves to confirm the absence of any new impurities that may have formed during transit or storage.
-
-
Strategic Procurement Workflow
The process of sourcing a critical reagent should be systematic. The following diagram illustrates a robust workflow from project conception to material release in the laboratory.
Caption: Strategic workflow for sourcing and qualifying critical chemical reagents.
Safe Handling and Storage
Proper handling is essential for both user safety and maintaining the integrity of the chemical.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[8]. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[7][9].
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[4][8]. Protect from moisture to prevent hydrolysis.
Conclusion
Sourcing this compound for scientific research and drug development is a critical process that demands more than a simple transaction. It requires a strategic approach grounded in due diligence, risk assessment, and rigorous scientific verification. By understanding the supplier ecosystem, meticulously scrutinizing documentation, and implementing a robust internal qualification protocol, researchers can ensure that the chemical foundation of their work is sound. This disciplined approach mitigates risks associated with material variability, enhances experimental reproducibility, and ultimately accelerates the path from discovery to innovation.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET.
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- TCI Chemicals. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). METHYL 4-((2-(2-(3,4-DIMETHOXYBENZOYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE AldrichCPR.
- Hekserij.nl. (n.d.). Methyl benzoate.
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- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- ResearchGate. (2024). To control the para-Hydroxybenzoic Acid during the synthesis of Sodium Methyl Paraben Preservative.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
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Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Methyl 4-phenoxybenzoate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 4-phenoxybenzoate, a key structural motif in various organic materials and pharmaceutical intermediates. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable strategy for the formation of diaryl ethers. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, from reaction mechanism to purification strategies. It includes a detailed experimental procedure, safety protocols, characterization data, and a troubleshooting guide, designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Scientific Principle
This compound is a diaryl ether, a class of compounds prevalent in polymers and life sciences.[1] Its synthesis is a foundational example of carbon-oxygen bond formation between two aromatic rings. While several methods exist, including the copper-catalyzed Ullmann condensation, this protocol focuses on a classical nucleophilic aromatic substitution (SNAr) pathway for its operational simplicity and avoidance of heavy metal catalysts.[2][3]
The core of this synthesis is the reaction between a phenoxide nucleophile and an electron-deficient aryl halide.[4]
Reaction Scheme:
The reaction proceeds via an SNAr mechanism. Key to this process is the presence of a strong electron-withdrawing group (the methyl ester) positioned para to the leaving group (fluoride). This substituent activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. The base, potassium carbonate, serves to deprotonate the phenol, generating the more potent phenoxide nucleophile required for the initial attack.[4] A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is employed to solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Phenol | C₆H₆O | 94.11 | 0.94 g | 10.0 | Sigma-Aldrich |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | 1.54 g | 10.0 | Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.07 g | 15.0 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | VWR |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | - | Sigma-Aldrich |
| Ethanol, 95% | C₂H₅OH | 46.07 | ~30 mL | - | VWR |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Melting point apparatus
Mandatory Safety Protocols
A thorough risk assessment must be conducted before commencing any experimental work.[5] All operations should be performed inside a certified chemical fume hood.
-
Phenol: Highly toxic and corrosive. It can cause severe chemical burns and is rapidly absorbed through the skin, potentially leading to systemic toxicity.[6] Always wear neoprene gloves, a lab coat, and chemical splash goggles.[6][7] Ensure an emergency safety shower and eyewash station are immediately accessible.[6]
-
Methyl 4-fluorobenzoate: Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Potassium Carbonate: Causes serious eye and skin irritation.[10][11] Avoid breathing dust.[11]
-
N,N-Dimethylformamide (DMF): A potential reproductive hazard. Handle with care and avoid inhalation.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (0.94 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add N,N-Dimethylformamide (20 mL) to the flask.
-
Add Methyl 4-fluorobenzoate (1.54 g, 10.0 mmol) to the suspension.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Flush the system with an inert gas (Nitrogen or Argon).
Causality Note: Potassium carbonate is added in excess to ensure complete deprotonation of the phenol and to neutralize any acidic impurities. Adding the reagents in this order allows for the in-situ formation of the potassium phenoxide nucleophile.
Step 2: Reaction Execution
-
Begin vigorous stirring and heat the reaction mixture to 80-90 °C.
-
Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a 10:1 Hexane:Ethyl Acetate eluent. Spot the starting material (Methyl 4-fluorobenzoate) and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible. The product, this compound, will have a different Rf value.
Step 3: Work-up and Isolation of Crude Product
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form.
-
Transfer the mixture to a 250 mL separatory funnel and add 50 mL of ethyl acetate. Shake vigorously, venting frequently.
-
Allow the layers to separate. Drain the aqueous layer and collect the organic layer.
-
Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Combine all organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with 50 mL of 1 M NaOH(aq) (to remove unreacted phenol), 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an off-white solid.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol while heating on a hot plate, just enough to dissolve the solid completely.[12]
-
If the solution has a persistent color, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.[13]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals of this compound will form.[12][14]
-
To maximize yield, place the flask in an ice bath for 30 minutes.[13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold ethanol.[13]
-
Dry the crystals in a vacuum oven or air-dry to obtain the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Appearance | White crystalline solid |
| Typical Yield | 75-85% |
| Molecular Formula | C₁₄H₁₂O₃[15] |
| Molecular Weight | 228.24 g/mol [15] |
| Melting Point | 48-50 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01 (d, 2H), 7.40 (t, 2H), 7.21 (t, 1H), 7.05 (d, 2H), 7.01 (d, 2H), 3.90 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.5, 162.0, 156.5, 131.9, 130.0, 125.5, 124.5, 119.2, 118.5, 52.2. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Ineffective base (K₂CO₃ is hygroscopic). | Use freshly opened or properly dried potassium carbonate. Increase reaction time or temperature slightly. |
| Insufficient heating. | Ensure the internal reaction temperature reaches the target of 80-90 °C. | |
| Low Yield | Incomplete reaction. | Allow the reaction to run longer, confirming completion by TLC. |
| Product loss during work-up or recrystallization. | Ensure efficient extraction. Use minimal hot solvent for recrystallization and wash crystals with ice-cold solvent. | |
| Oily Product / Fails to Crystallize | Presence of impurities (unreacted starting materials, solvent). | Ensure the work-up washing steps are performed thoroughly. Re-purify by column chromatography if recrystallization fails. |
| Insufficient purity. | Ensure the crude product is thoroughly dried to remove residual solvent before recrystallization. |
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Organic Letters. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]
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Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
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SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx, 47(3). Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Armand Products. (n.d.). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
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Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]
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UC Berkeley. (2003, June 4). Phenol: Hazards and Precautions. Retrieved from [Link]
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Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
YouTube. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
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Williamson ether synthesis of Methyl 4-phenoxybenzoate
An Application Guide for the Synthesis of Methyl 4-phenoxybenzoate via Williamson Ether Synthesis
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of advanced polymers and pharmaceuticals. The synthesis is achieved through a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction between a phenoxide and an activated aryl halide. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Significance
This compound is a diaryl ether derivative that serves as a crucial building block in organic synthesis. Its structure is present in various high-performance polymers, such as Polyetheretherketone (PEEK), and is a scaffold for certain biologically active molecules.[1] The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic chemistry for forming the ether linkage (R-O-R').[2][3][4] The classical reaction involves the SN2 displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion.[5]
This guide details the synthesis of this compound by reacting sodium phenoxide with methyl 4-chlorobenzoate. While the starting materials are characteristic of a Williamson synthesis, the mechanism deviates from the classic SN2 pathway. Because the leaving group is attached to an aromatic ring, the reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is facilitated by the electron-withdrawing ester group, which activates the aryl ring towards nucleophilic attack.
Reaction Principle and Mechanism
The synthesis of this compound is accomplished in two primary stages:
-
Deprotonation: Phenol is deprotonated by a base, such as potassium carbonate, to form the potassium phenoxide salt. This step is critical as the phenoxide ion is a much stronger nucleophile than the neutral phenol molecule.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The resulting phenoxide ion attacks the carbon atom bearing the chlorine atom on methyl 4-chlorobenzoate. The presence of the para-ester group is essential as it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction.[7]
The overall reaction is as follows:
The diagram below illustrates the detailed reaction mechanism.
Caption: Mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding several grams of the final product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Phenol | C₆H₅OH | 94.11 | 9.4 g | 0.10 | Corrosive and toxic. Handle with care. |
| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 17.1 g | 0.10 | Irritant. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.7 g | 0.15 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | Anhydrous. Polar aprotic solvent.[7] |
| Deionized Water | H₂O | 18.02 | ~1 L | - | For work-up and washing. |
| Methanol | CH₃OH | 32.04 | ~100 mL | - | For recrystallization. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add phenol (9.4 g), anhydrous potassium carbonate (20.7 g), and N,N-dimethylformamide (DMF, 150 mL).
-
Phenoxide Formation: Begin stirring the mixture and heat it to approximately 80-90 °C for 30 minutes to facilitate the formation of potassium phenoxide.
-
Addition of Aryl Halide: Add methyl 4-chlorobenzoate (17.1 g) to the reaction mixture.
-
Reaction: Increase the temperature to 140-150 °C and allow the reaction to reflux for 6-8 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of starting material via TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 800 mL of cold deionized water while stirring vigorously. A white solid should precipitate.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake in the funnel with 200 mL of deionized water to remove DMF and inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter paper or dry it in a vacuum oven at 50 °C to a constant weight.
Purification
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot methanol to dissolve it completely.[8]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Filtration: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol [9][10] |
| Melting Point | 52-54 °C |
| Expected Yield | 75-85% |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.01 (d, 2H), 7.20-7.45 (m, 5H), 7.05 (d, 2H), 3.90 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5 (C=O), 162.0, 156.0, 131.5, 130.0, 126.0, 124.5, 120.0, 118.0, 52.0 (CH₃). |
| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2950 (C-H), 1720 (C=O, ester), 1600, 1500 (C=C, aromatic), 1240 (C-O-C, ether). |
| Mass Spec (EI) | m/z (%): 228 (M⁺), 197, 121, 93, 77.[9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete phenoxide formation (wet reagents/solvent). 2. Insufficient temperature or reaction time. | 1. Use anhydrous reagents and solvent. Dry glassware thoroughly. 2. Ensure the reaction temperature is maintained and run for the recommended duration. |
| Low Yield | 1. Inefficient precipitation during work-up. 2. Product loss during recrystallization. | 1. Ensure the reaction mixture is poured into a sufficient volume of cold water with vigorous stirring. 2. Use a minimal amount of hot solvent for recrystallization and cool thoroughly. |
| Impure Product (by TLC/m.p.) | 1. Incomplete reaction; presence of starting materials. 2. Inefficient washing; residual DMF or salts. | 1. Increase reaction time or temperature. Purify via column chromatography if recrystallization fails. 2. Wash the crude product thoroughly with water before drying and recrystallization. |
| Ester Hydrolysis | The base (K₂CO₃) is too strong or reaction conditions are too harsh, leading to saponification. | K₂CO₃ is generally mild enough, but if this is suspected, a weaker base like Cs₂CO₃ could be used, or ensure anhydrous conditions are strictly maintained. |
Safety and Handling
-
Phenol: Highly toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or ingested. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. Readily absorbed through the skin. Handle in a fume hood with appropriate PPE.
-
Methyl 4-chlorobenzoate: May cause skin and eye irritation.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact, wash the affected area immediately with copious amounts of water.
References
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Wikipedia. Williamson ether synthesis . [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis . [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis . [Link]
-
BYJU'S. Williamson Ether Synthesis reaction . [Link]
-
Chemistry Steps. The Williamson Ether Synthesis . [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis . Journal of Chemical Education, 58(10), 825. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An Ether Synthesis Using Phase Transfer Catalysis . Tetrahedron Letters, 16(38), 3251-3254. [Link]
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ChemTalk. Williamson Ether Synthesis . [Link]
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RSC Publishing. A review on the advancement of ether synthesis from organic solvent to water . [Link]
-
Organic Chemistry Lab. Williamson Ether Synthesis . [Link]
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J&K Scientific LLC. Williamson Ether Synthesis . [Link]
- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
University of Central Florida. The Williamson ether synthesis . [Link]
-
University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis . [Link]
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PubChem. This compound . [Link]
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Professor Dave Explains. Williamson Ether Synthesis . [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity . [Link]
-
Utah Tech University. Williamson Ether Synthesis . [Link]
- Google Patents. Process for preparing phenoxybenzoic acids.
-
Khan Academy. Williamson ether synthesis (video) . [Link]
-
precisionFDA. This compound . [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Phenoxybenzoates via Fischer-Speier Esterification
Abstract & Introduction
Phenoxybenzoates are a significant class of ester compounds, serving as crucial intermediates and core structural motifs in pharmaceuticals, agrochemicals, and material science. Their synthesis is a key step in the development of numerous high-value molecules. The Fischer-Speier esterification, first described in 1895, represents the most direct and atom-economical pathway for their preparation, involving the acid-catalyzed condensation of a carboxylic acid with a phenol.[1]
Despite its straightforward nature, the application of Fischer esterification to phenols presents unique challenges. Unlike aliphatic alcohols, phenols are considerably less nucleophilic due to the delocalization of the hydroxyl oxygen's lone pair electrons into the aromatic ring.[2] This inherent lack of reactivity can lead to slow reaction rates and unfavorable equilibria.[2]
This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to successfully synthesize phenoxybenzoates using Fischer esterification. We will delve into the reaction mechanism, explore key optimization parameters, provide a detailed and robust laboratory protocol, and offer guidance on product characterization and troubleshooting. The causality behind experimental choices is emphasized to empower users to adapt and optimize the methodology for their specific substrates.
Mechanistic Insights: Overcoming the Challenges of Phenol Acylation
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][3] The reaction's success hinges on activating the carboxylic acid and effectively managing the reaction equilibrium.
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack: The weakly nucleophilic phenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][4]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final phenoxybenzoate product.
Caption: Fischer esterification mechanism for phenoxybenzoates.
A critical aspect of this reaction is its reversibility.[1][4] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by two primary strategies:
-
Using a Large Excess of a Reactant: Employing a significant excess of either the carboxylic acid or the phenol can drive the reaction forward. However, this can complicate purification.[1][5]
-
Removing Water: The most common and effective strategy is the continuous removal of the water byproduct as it forms. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1][6]
Experimental Design and Optimization
The successful synthesis of phenoxybenzoates requires careful consideration of catalysts, solvents, and reaction conditions.
Catalyst Selection
The choice of acid catalyst is critical. The catalyst must be strong enough to protonate the carboxylic acid effectively but should not promote unwanted side reactions.
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts.[1][7] Sulfuric acid is inexpensive but can sometimes lead to charring or sulfonation at high temperatures. p-TsOH is a solid, making it easier to handle, and is generally considered a milder and cleaner catalyst.
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also be used, particularly for sensitive substrates.[1]
-
Solid Acid Catalysts: For greener and more sustainable processes, solid acid catalysts like ion-exchange resins (e.g., Dowex) or functionalized metal oxides can be employed.[8][9] These offer the advantage of easy separation and potential for recycling.[8]
Reaction Conditions
The reaction conditions must be optimized to balance reaction rate with substrate stability.
| Parameter | Recommended Choice | Rationale & Justification |
| Solvent | Toluene, Hexane, or Cyclohexane | Forms a low-boiling azeotrope with water, facilitating its removal via a Dean-Stark trap.[1][7] Toluene is often preferred as its boiling point (111 °C) provides an optimal reaction temperature. |
| Temperature | Reflux (typically 80-110 °C) | Provides the necessary activation energy to overcome the low reactivity of phenols.[1] The temperature is dictated by the boiling point of the chosen solvent. |
| Reactant Ratio | 1.0 : 1.1 (Phenol : Benzoic Acid) | A slight excess of the carboxylic acid can help drive the equilibrium. Larger excesses are generally not needed when water is actively removed. |
| Water Removal | Dean-Stark Apparatus | The most reliable method for physically sequestering the water byproduct, irreversibly driving the reaction to completion.[1] Molecular sieves can also be used. |
| Catalyst Loading | 1-5 mol% (e.g., p-TsOH) | A catalytic amount is sufficient. Higher loadings do not significantly increase the rate but can complicate the work-up and lead to side reactions. |
Detailed Laboratory Protocol: Synthesis of Phenyl Benzoate
This protocol describes a reliable, self-validating procedure for the synthesis of phenyl benzoate from phenol and benzoic acid.
Materials and Equipment
-
Chemicals: Benzoic acid (99%), Phenol (99%), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 98.5%), Toluene (anhydrous), Sodium bicarbonate (NaHCO₃), Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Hexanes.
-
Glassware: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, Erlenmeyer flasks, Büchner funnel, rotary evaporator.
-
Safety: Safety goggles, lab coat, chemical-resistant gloves, fume hood.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon inlet. Ensure all glassware is oven-dried to remove residual moisture.
-
Charging Reagents: To the flask, add benzoic acid (12.2 g, 0.10 mol), phenol (9.4 g, 0.10 mol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 2 mol%). Add 100 mL of toluene.
-
Reaction Execution: Fill the Dean-Stark trap with toluene. Begin stirring and heat the mixture to reflux using a heating mantle. The reaction will commence, and a water-toluene azeotrope will begin to collect in the trap. Continue refluxing for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected.
-
Reaction Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Dilute the mixture with 100 mL of ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer with 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst and remove any unreacted benzoic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.
-
Separate the layers and wash the organic layer again with 100 mL of water.
-
Finally, wash the organic layer with 100 mL of brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[10]
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Swirl occasionally for 15-20 minutes. Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate. The crude product will be a solid or a viscous oil.
-
Purification (Optional but Recommended): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure phenyl benzoate.
Product Characterization
Confirm the identity and purity of the synthesized phenoxybenzoate using standard analytical techniques.[11][12]
| Technique | Purpose | Expected Observations for Phenyl Benzoate |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the range of 7.0-8.2 ppm. Absence of broad carboxylic acid peak (~12 ppm) and phenolic peak (~5-8 ppm).[11][13] |
| ¹³C NMR | Confirms carbon framework. | Ester carbonyl carbon signal around 165 ppm. Aromatic carbons in the 120-155 ppm range.[11][13] |
| FTIR | Identification of key functional groups. | Strong C=O stretch around 1735 cm⁻¹. Absence of broad O-H stretch from carboxylic acid (2500-3300 cm⁻¹).[13][14] |
| Mass Spec. | Confirms molecular weight. | Molecular ion peak (M⁺) corresponding to the calculated mass of the product (e.g., 198.07 g/mol for phenyl benzoate).[11][14] |
| TLC/GC | Monitor reaction progress and purity. | A single spot/peak for the pure product, with a different Rf/retention time from the starting materials.[11][15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient water removal. 2. Inactive or insufficient catalyst. 3. Reaction time too short. 4. Wet reagents or glassware. | 1. Ensure a proper reflux rate for azeotropic distillation. Check for leaks in the glassware setup. 2. Use fresh, high-purity catalyst. 3. Monitor water collection; continue reflux until the theoretical volume is collected. 4. Use anhydrous solvents and oven-dried glassware. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient work-up. | 1. Extend the reaction time. 2. Perform an additional wash with saturated NaHCO₃ solution to ensure complete removal of acidic starting material. Check pH of the aqueous layer. |
| Dark/Charred Reaction Mixture | 1. Reaction temperature too high. 2. Using concentrated H₂SO₄ as a catalyst. | 1. Ensure controlled heating; avoid overheating. 2. Switch to a milder catalyst like p-TsOH. |
| Emulsion During Work-up | 1. Vigorous shaking of the separatory funnel. | 1. Use gentle inversions instead of vigorous shaking. 2. Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
The Fischer-Speier esterification is a powerful and direct method for synthesizing phenoxybenzoates from readily available carboxylic acids and phenols. While the reduced nucleophilicity of phenols presents a kinetic hurdle, it can be effectively overcome by applying elevated temperatures and, most critically, by continuously removing the water byproduct to drive the reaction equilibrium to completion. The protocol detailed herein provides a robust and validated workflow for achieving high yields of pure phenoxybenzoate esters. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology to a wide range of substrates in their drug discovery and materials science endeavors.
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Acid Catalyst Comparison in Fischer Esterification Reactions - ScholarSphere. (2023, April 27). Retrieved January 9, 2026, from [Link]
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Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis - Arkivoc. (n.d.). Retrieved January 9, 2026, from [Link]
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Fischer esterification reaction - BYJU'S. (n.d.). Retrieved January 9, 2026, from [Link]
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Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. (2018, July 13). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved January 9, 2026, from [Link]
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Organic Mechanism Fischer Esterification 004 - YouTube. (2012, April 10). Retrieved January 9, 2026, from [Link]
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Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
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A highly active and robust solid catalyst provides high yields of esters by continuous flow. (2020, February 28). RIKEN. Retrieved January 9, 2026, from [Link]
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What are the advantages and disadvantages of Fischer esterification in synthesizing esters? - Quora. (2016, November 16). Retrieved January 9, 2026, from [Link]
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Fischer Esterification: Benzoic Acid Lab Manual - Studylib. (n.d.). Retrieved January 9, 2026, from [Link]
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Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks - MDPI. (2022, April 18). Retrieved January 9, 2026, from [Link]
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The Fischer Esterification. (n.d.). Retrieved January 9, 2026, from [Link]
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Methyl 4-phenoxybenzoate: A Versatile Building Block in Modern Organic Synthesis
Introduction
Methyl 4-phenoxybenzoate is a key aromatic building block in organic synthesis, prized for its diaryl ether scaffold. This structure is a prevalent motif in a wide array of functional molecules, from high-performance polymers to life-saving pharmaceuticals and advanced agrochemicals. The strategic positioning of the phenoxy group and the methyl ester functionality offers synthetic chemists a versatile handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 52-55 °C | |
| Boiling Point | ~340 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Safety and Handling: this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Core Synthetic Transformations and Protocols
This compound can be readily transformed into several key intermediates, expanding its utility as a versatile building block. The following sections detail the protocols for these fundamental conversions.
Hydrolysis to 4-Phenoxybenzoic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks a host of subsequent reactions, such as amide bond formation and the synthesis of acyl chlorides.
Causality of Experimental Choices: Alkaline hydrolysis, or saponification, is the preferred method for this transformation. It is an essentially irreversible process, ensuring high conversion to the carboxylate salt. The choice of a methanol/water co-solvent system ensures the solubility of both the ester starting material and the sodium hydroxide reactant. Subsequent acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, which allows for easy isolation.
Detailed Protocol: Alkaline Hydrolysis
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of methanol and water (3:1 v/v).
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
A white precipitate of 4-phenoxybenzoic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield pure 4-phenoxybenzoic acid.
-
Reduction to (4-Phenoxyphenyl)methanol
The reduction of the ester functionality provides access to the corresponding primary alcohol, a valuable intermediate for further functionalization, such as etherification or conversion to the corresponding halide.
Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. The initial reaction forms an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to liberate the alcohol product. Careful, sequential addition of water and then a base (like NaOH) during the workup is crucial for the safe quenching of excess LiAlH₄ and the precipitation of aluminum salts, which can then be easily filtered off.
Detailed Protocol: Reduction with LiAlH₄
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then another portion of water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Application in the Synthesis of Advanced Materials: Poly(ether ether ketone) (PEEK)
4-Phenoxybenzoic acid, readily synthesized from this compound, is a crucial monomer for the production of high-performance polymers like Poly(ether ether ketone) (PEEK). PEEK is renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[4][5][6]
Synthetic Rationale: The synthesis of PEEK from 4-phenoxybenzoic acid typically proceeds via an electrophilic aromatic substitution pathway, where the carboxylic acid is first converted to the more reactive acyl chloride. In the presence of a suitable catalyst, this acyl chloride can then undergo polycondensation. Alternatively, and more commonly in industrial settings, PEEK is synthesized via a nucleophilic aromatic substitution route using monomers like 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[4][5] The electrophilic route starting from 4-(4-phenoxyphenoxy)benzoic acid is also a viable method.[7]
Protocol Outline: Polycondensation of 4-Phenoxybenzoic Acid
-
Step 1: Conversion to 4-Phenoxybenzoyl Chloride:
-
React 4-phenoxybenzoic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][8][9]
-
The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat with thionyl chloride.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed by distillation to yield the crude 4-phenoxybenzoyl chloride.
-
-
Step 2: Polycondensation:
-
The polymerization of 4-phenoxybenzoyl chloride is typically carried out in a high-boiling solvent in the presence of a Lewis acid catalyst.
-
The reaction temperature is gradually increased to drive the polymerization to completion.
-
The resulting PEEK polymer is then isolated by precipitation, followed by washing and drying.
-
Application in Pharmaceutical Synthesis: Fenofibrate Analogs
The 4-phenoxybenzoyl moiety is a key structural feature in the lipid-lowering drug Fenofibrate.[10][11][12] While the industrial synthesis of Fenofibrate itself may start from different precursors, the underlying chemistry demonstrates the utility of the 4-phenoxybenzoic acid framework in drug development.
Synthetic Rationale: A common synthetic route to Fenofibrate involves the esterification of fenofibric acid.[10][11][12] Fenofibric acid, or 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, can be synthesized from precursors that share the diaryl ether core with this compound. The synthesis of fenofibric acid often involves the reaction of 4-chloro-4'-hydroxybenzophenone with a derivative of 2-bromo-2-methylpropanoic acid.[13]
Protocol Outline: Amide Coupling from 4-Phenoxybenzoic Acid
The versatility of 4-phenoxybenzoic acid, derived from its methyl ester, extends to the synthesis of a wide range of amides, which are of significant interest in medicinal chemistry.
-
Step 1: Activation of 4-Phenoxybenzoic Acid:
-
Step 2: Amine Coupling:
-
React the activated 4-phenoxybenzoic acid derivative with the desired primary or secondary amine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[17]
-
The reaction is typically carried out in an aprotic solvent like DCM or DMF at room temperature.
-
After an aqueous workup, the desired amide can be purified by crystallization or column chromatography.
-
Future Perspectives: Cross-Coupling Reactions
While direct cross-coupling reactions on this compound are not widely reported, its halogenated precursors, such as methyl 4-bromobenzoate, are common substrates for powerful C-C and C-N bond-forming reactions. The resulting phenoxy-substituted biaryls and anilines are valuable scaffolds in materials science and medicinal chemistry. The synthesis of this compound itself can be achieved via an Ullmann condensation of methyl 4-hydroxybenzoate and bromobenzene.[18]
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. A protocol for a related system involves reacting methyl 4-bromobenzoate with phenylboronic acid in the presence of a palladium catalyst and a base.[19][20][21][22][23]
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. A general procedure involves heating the aryl bromide, amine, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in a solvent like toluene.[24][25][26][27][28]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the facile transformations of its methyl ester group into a carboxylic acid or an alcohol, opening up a wide range of synthetic possibilities. Its core diaryl ether structure is a key component in high-performance polymers like PEEK and in pharmaceuticals such as Fenofibrate. As the demand for advanced materials and complex drug molecules continues to grow, the importance of readily accessible and versatile building blocks like this compound will undoubtedly increase. The protocols and insights provided in this guide are intended to facilitate its broader application in research and development.
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The Versatility of Methyl 4-phenoxybenzoate in Medicinal Chemistry: A Guide to Synthesis and Application
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 4-phenoxybenzoate, a readily accessible diaryl ether, represents a significant building block for medicinal chemists. Its rigid, yet conformationally aware structure, combined with strategically positioned functional groups, allows for its elaboration into a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthetic manipulation and evaluation in relevant biological assays, empowering researchers to leverage this valuable intermediate in their drug development endeavors.
The Phenoxy Moiety: A Privileged Scaffold
The phenoxy group is a recurring motif in numerous approved drugs and clinical candidates, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its presence can confer favorable pharmacokinetic and pharmacodynamic properties. The ether linkage is generally stable to metabolic degradation, and the aromatic rings provide a platform for introducing various substituents to modulate properties such as potency, selectivity, and solubility. The oxygen atom can also act as a hydrogen bond acceptor, contributing to target engagement.
Core Applications in Drug Discovery
This compound serves as a key starting material for compounds targeting a range of therapeutic areas, most notably in oncology and inflammation.
Anticancer Agents: Targeting Kinase Signaling
A significant application of the 4-phenoxybenzoate scaffold is in the design of kinase inhibitors.[1] Many kinase inhibitors feature a diaryl ether hinge-binding motif, and the 4-phenoxybenzoate core can be readily elaborated to mimic this. A prime example is its use in the synthesis of analogues of Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers.[2][3][4] The general strategy involves the hydrolysis of this compound to 4-phenoxybenzoic acid, followed by amide coupling with an appropriate amine-containing fragment.
For kinase inhibitors derived from the 4-phenoxybenzoate scaffold, SAR studies have revealed several key trends:
-
Substitutions on the Phenoxy Ring: Modifications to the terminal phenoxy ring can significantly impact potency and selectivity. Electron-withdrawing or donating groups can be introduced to fine-tune electronic properties and explore specific interactions within the kinase active site.
-
Amide Linker: The amide bond, formed from the carboxylate of the hydrolyzed starting material, is a crucial hydrogen bonding element that interacts with the hinge region of the kinase.
-
Amine Fragment: The nature of the amine coupled to the 4-phenoxybenzoic acid core dictates the overall shape and functionality of the final molecule, influencing its interactions with other regions of the kinase and its broader pharmacological profile.
Anti-inflammatory and Analgesic Agents
Derivatives of phenoxyalkanoic acids have been investigated for their anti-inflammatory and analgesic properties.[5][6] The mechanism of action for some of these compounds involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The 4-phenoxybenzoate scaffold can be modified to generate compounds with potential anti-inflammatory activity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound and a representative biological assay for evaluating its derivatives.
Protocol 1: Hydrolysis of this compound to 4-Phenoxybenzoic Acid (Saponification)
This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.[7][8][9][10]
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add a solution of sodium hydroxide (2.0 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux with stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer to a beaker.
-
Cool the beaker in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2 (test with pH paper). A white precipitate of 4-phenoxybenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified 4-phenoxybenzoic acid under vacuum.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively catalyzes the irreversible hydrolysis of the ester.
-
Solvent System: The methanol/water mixture ensures the solubility of both the ester starting material and the hydroxide salt intermediate.
-
Reflux: Heating the reaction accelerates the rate of hydrolysis.
-
Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the neutral carboxylic acid, which is less soluble in water.
Protocol 2: Amide Coupling of 4-Phenoxybenzoic Acid with an Aniline Derivative
This protocol details the formation of an amide bond using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of Hydroxybenzotriazole (HOBt).[11][12][13]
Materials:
-
4-Phenoxybenzoic Acid (1.0 eq)
-
Aniline derivative (e.g., 4-chloroaniline) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (0.1 - 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenoxybenzoic acid (1.0 eq) and the aniline derivative (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add HOBt (a catalytic amount, e.g., 0.1 eq, can be sufficient, though stoichiometric amounts are also used) to the solution.[11]
-
Add EDC·HCl (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Coupling Agents (EDC/HOBt): EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present) and reacts efficiently with the amine.
-
Base (DIPEA): A non-nucleophilic base is used to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the reaction to completion without competing with the primary amine as a nucleophile.
-
Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the activated intermediates.
Protocol 3: In Vitro Kinase Inhibitor Screening Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized 4-phenoxybenzoate derivatives against a target protein kinase using a luminescence-based assay.[14][15][16][17]
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
ATP (at a concentration close to the Km for the specific kinase)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO. Then, dilute further into the kinase assay buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unconsumed ATP, followed by a kinase detection reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: Include a known inhibitor of the target kinase to validate the assay's ability to detect inhibition.
-
Negative Control: Use a DMSO-only control to establish the baseline kinase activity.
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for a high-throughput screening assay.
Data Presentation
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₄H₁₂O₃[18][19] |
| Molecular Weight | 228.24 g/mol [18][19] |
| Appearance | White to off-white solid |
| CAS Number | 21218-94-0[18] |
Visualizations
Caption: Synthetic workflow from this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
References
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. [Link]
-
In vitro kinase assay. (2024). protocols.io. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals. [Link]
-
Synthesis of sorafenib derivatives 4a–e. (n.d.). ResearchGate. [Link]
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A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. (2025). ResearchGate. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH. [Link]
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Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry. [Link]
-
Synthesis of sorafenib analogues. (n.d.). ResearchGate. [Link]
-
Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (n.d.). PubMed. [Link]
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters. [Link]
-
Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. (n.d.). PubMed. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]
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This compound. (n.d.). PubChem. [Link]
-
This compound. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC. [Link]
-
EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... (2025). Filo. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
- Anti-cancer agents synthesized based on miliusane compounds. (n.d.).
-
Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives. (n.d.). PubMed. [Link]
-
This compound. (n.d.). precision.fda.gov. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. [Link]
-
Does anyone have experience with amide coupling reaction of aniline?. (2014). ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. [Link]
-
Solved 2.1.2.4. Synthesis of benzoic acid by basic. (2022). Chegg.com. [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols: Synthesis of Methyl 4-phenoxybenzoate Derivatives for Biological Activity Screening
Introduction
The diaryl ether linkage is a significant structural motif present in a wide array of biologically active molecules, demonstrating therapeutic potential across various domains including oncology, infectious diseases, and inflammatory conditions.[1][2] Methyl 4-phenoxybenzoate and its derivatives represent a promising class of compounds for drug discovery, with reported activities including antibacterial, anti-inflammatory, and anticancer effects.[3][4][5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent biological screening of a library of this compound derivatives.
The protocols outlined herein are designed to be robust and reproducible, offering detailed step-by-step methodologies for both the chemical synthesis and the preliminary in vitro biological evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
PART 1: Synthesis of this compound Derivatives
The synthesis of diaryl ethers can be achieved through several methods, with the Ullmann condensation and nucleophilic aromatic substitution (SNAr) being two of the most prominent.[1][9][10][11] The choice of method often depends on the electronic nature of the coupling partners.
Synthetic Strategy: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[2][9][10] This approach is particularly suitable when the aryl halide is not activated by strong electron-withdrawing groups.
Protocol 1: Ullmann Condensation for this compound Synthesis
This protocol describes the synthesis of the parent compound, this compound, from methyl 4-bromobenzoate and phenol.
Materials:
-
Methyl 4-bromobenzoate
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask to create a stirrable suspension. Then, add copper(I) iodide (0.1 eq) and anhydrous pyridine (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality of Choices:
-
Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Copper(I) Iodide (CuI): The catalyst that facilitates the coupling of the aryl halide and the phenoxide.[9]
-
Pyridine: Acts as a ligand for the copper catalyst, stabilizing it and enhancing its reactivity.
-
Toluene: A non-polar aprotic solvent with a high boiling point suitable for this reaction.[10]
-
Nitrogen Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is an alternative route to diaryl ethers, particularly effective when the aryl halide is activated by strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[1][12][13][14]
Protocol 2: SNAr for Synthesis of an Electron-Deficient Derivative
This protocol details the synthesis of methyl 4-(4-nitrophenoxy)benzoate from methyl 4-fluorobenzoate and 4-nitrophenol.
Materials:
-
Methyl 4-fluorobenzoate
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.1 eq) and methyl 4-fluorobenzoate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting materials.
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Choices:
-
Fluorine as Leaving Group: Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.
-
Electron-Withdrawing Nitro Group: The nitro group on the phenoxide ring activates the aryl fluoride towards nucleophilic attack.
-
Potassium Carbonate (K₂CO₃): A suitable base for deprotonating the phenol in the polar aprotic solvent.
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the potassium phenoxide and accelerates the SNAr reaction.
Synthesis Workflow Diagram
Caption: General synthesis workflows for this compound derivatives.
PART 2: Biological Activity Screening
Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activities.[15][16][17][18][19] A tiered screening approach is often employed, starting with broad cytotoxicity assays followed by more specific functional assays based on the desired therapeutic application.
Foundational Assay: Cytotoxicity Screening (MTT Assay)
It is crucial to first determine the cytotoxic profile of the synthesized compounds to identify concentrations that are suitable for subsequent biological assays and to flag compounds with potent cytotoxic effects for potential anticancer applications.[15][20][21] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[20][22][23][24]
Protocol 3: MTT Cytotoxicity Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[23][24]
Materials:
-
Human cell line (e.g., HeLa for cancer screening, or a non-cancerous line like HEK293 for general toxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[22]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[22][24]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Antimicrobial Activity Screening
Many small molecules exhibit antimicrobial properties. The following protocols can be used to screen the synthesized derivatives for antibacterial and antifungal activity.[25][26][27][28]
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases.[21][29] The following in vitro assays can be used to screen for anti-inflammatory potential.
Protocol 5: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant can be measured using the Griess reagent.[21][29][30]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
LPS from E. coli
-
Griess Reagent
-
Test compounds
-
Positive control (e.g., dexamethasone)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.[29]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[29]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.[29]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Biological Screening Cascade
Caption: A tiered approach for biological activity screening.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of the different derivatives.
Table 1: Example Data Summary for Biological Activity Screening
| Compound ID | Structure/Substituents | Cytotoxicity (IC₅₀, µM) | Antibacterial (MIC, µg/mL) vs. S. aureus | Anti-inflammatory (% NO Inhibition at 10 µM) |
| Parent | -H | >100 | >128 | 15 ± 2.1 |
| Deriv-01 | -NO₂ | 25.3 ± 3.5 | 64 | 45 ± 4.2 |
| Deriv-02 | -Cl | 87.1 ± 7.8 | >128 | 22 ± 3.0 |
| Control | Doxorubicin | 0.5 ± 0.1 | N/A | N/A |
| Control | Ciprofloxacin | N/A | 2 | N/A |
| Control | Dexamethasone | N/A | N/A | 85 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. By following these detailed protocols, researchers can efficiently generate a library of novel compounds and screen them for potential therapeutic activities. The provided explanations for the experimental choices aim to empower scientists to adapt and troubleshoot these methods for their specific research goals. The systematic approach outlined here, from rational synthesis to a tiered screening cascade, is fundamental in the early stages of drug discovery and development.
References
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
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Application Notes & Protocols: Methyl 4-Phenoxybenzoate in the Synthesis of Diaryl Ethers
A Guide for Researchers, Scientists, and Drug Development Professionals
The diaryl ether linkage is a cornerstone in modern medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] This structural motif imparts a unique combination of conformational flexibility and chemical stability, making it a "privileged scaffold" for targeting a wide range of biological entities.[1][2][3] Its presence is noted in compounds with anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[1][2][3] Methyl 4-phenoxybenzoate serves as a fundamental exemplar of this class of molecules and a versatile building block for the synthesis of more complex diaryl ether-containing drugs.
This document provides an in-depth guide to the synthesis of diaryl ethers, with a focus on methodologies applicable to the formation of structures like this compound and their subsequent elaboration. We will explore the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and discuss the broader implications for drug discovery and development.
Mechanistic Principles of Diaryl Ether Synthesis
The formation of the C-O bond between two aromatic rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two preeminent methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
The Ullmann Condensation
The Ullmann condensation, first described by Fritz Ullmann in 1905, is a classical and still widely used method for synthesizing diaryl ethers.[4] The reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[4]
Mechanism: The precise mechanism of the Ullmann reaction has been a subject of study for many years. A generally accepted pathway involves the following key steps:
-
Formation of a Copper Phenoxide: The phenol reacts with the base and the copper(I) catalyst to form a copper phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The aryl and phenoxy groups on the copper(III) center reductively eliminate to form the diaryl ether and regenerate the copper(I) catalyst.
Recent advancements have introduced the use of ligands to accelerate the reaction and allow for milder conditions.[5][6] These ligands can increase the solubility of the copper catalyst and modulate its reactivity.[5]
Caption: Generalized catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[7][8] This reaction exhibits excellent functional group tolerance and can often be performed at lower temperatures.[9]
Mechanism: The catalytic cycle for the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling and involves:[10][11]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.
-
Ligand Exchange: The phenol coordinates to the Pd(II) center, often with the assistance of a base to form a palladium phenoxide.
-
Reductive Elimination: The aryl and phenoxy groups reductively eliminate from the palladium center, forming the diaryl ether and regenerating the Pd(0) catalyst.
The choice of ligand is critical in the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands being particularly effective.[9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.
Experimental Protocols
The following protocols provide representative procedures for the synthesis of this compound. These can be adapted for the synthesis of other diaryl ethers with appropriate modifications.
Protocol 1: Ullmann Condensation for the Synthesis of this compound
This protocol is adapted from general procedures for Ullmann-type diaryl ether synthesis.[5][6]
Materials:
-
Methyl 4-bromobenzoate
-
Phenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add methyl 4-bromobenzoate (1.0 equiv), phenol (1.2 equiv), cesium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 4-bromobenzoate.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of this compound
This protocol is based on established methods for palladium-catalyzed diaryl ether synthesis.[9]
Materials:
-
Methyl 4-bromobenzoate
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and potassium phosphate (1.5 equiv).
-
Add anhydrous toluene to the flask.
-
Add methyl 4-bromobenzoate (1.0 equiv) and phenol (1.2 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction to 100 °C and maintain for 8-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper(I) iodide | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | Often ligand-free, but can be used | Xantphos |
| Base | Cesium carbonate | Potassium phosphate |
| Solvent | DMF | Toluene |
| Temperature | 120 °C | 100 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Functional Group Tolerance | Moderate | High |
Applications in Drug Development
The diaryl ether motif is a key structural element in numerous approved drugs and clinical candidates. The synthetic methodologies described above are crucial for the construction of these complex molecules.
Examples of Diaryl Ether-Containing Drugs:
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of certain types of cancer. The synthesis of gefitinib involves the formation of a diaryl ether linkage.
-
Ivacaftor: A cystic fibrosis transmembrane conductance regulator (CFTR) potentiator used to treat cystic fibrosis.
-
Sorafenib: A multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
This compound itself can serve as a versatile intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in pharmaceuticals. Alternatively, the aromatic rings can be further functionalized, for example, through halogenation followed by another cross-coupling reaction to build more complex poly-aromatic systems.
Conclusion
The synthesis of diaryl ethers, exemplified by the preparation of this compound, is a vital transformation in modern organic and medicinal chemistry. Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling offer powerful and versatile methods for constructing the diaryl ether linkage. A thorough understanding of the underlying mechanisms and experimental parameters is essential for researchers in drug discovery and development to efficiently synthesize novel therapeutic agents. The continued evolution of these synthetic methods will undoubtedly lead to the discovery of new and improved pharmaceuticals.
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry. [Link]
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). PubMed. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
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Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. (2025). YouTube. [Link]
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The Prospective Role of Methyl 4-phenoxybenzoate in Advanced Polymer Synthesis: A Guide for Innovators
Preamble: Charting Unexplored Territories in Polymer Chemistry
In the relentless pursuit of novel materials with superior performance characteristics, polymer chemists often look to unique molecular architectures to unlock new possibilities. Methyl 4-phenoxybenzoate, a molecule possessing a distinct combination of an ether linkage and a methyl ester group on an aromatic backbone, presents an intriguing, albeit currently underexplored, candidate for the synthesis of high-performance polymers. While a thorough review of contemporary scientific literature reveals a conspicuous absence of its direct application as a monomer, its structural motifs suggest a compelling potential role in the creation of advanced polymers, particularly in the realm of poly(aryl ether ketone)s (PAEKs) and their derivatives.
This document serves as a forward-looking guide for researchers, scientists, and professionals in drug development. It moves beyond established protocols to provide a prospective analysis of how this compound could be strategically employed in polymer synthesis. By drawing parallels with well-documented polymerization of structurally related monomers, we will outline hypothetical, yet scientifically grounded, applications and detailed experimental protocols. Our objective is to furnish the innovative researcher with the foundational concepts and methodologies required to pioneer the use of this promising, yet unutilized, molecule.
Section 1: Theoretical Framework and Potential Applications
The core value of this compound in polymer chemistry lies in its latent reactivity, which can be harnessed for polymerization. The molecule itself is not a traditional A-B or A-A/B-B monomer. However, it can be conceptualized as a precursor to a reactive monomer or as a monofunctional compound for end-capping and molecular weight control.
Prospective Application as a Precursor for A-B Type Monomers in Poly(aryl ether ketone) Synthesis
The most promising application of this compound is as a precursor to a reactive monomer for the synthesis of poly(ether ketone)-type polymers. The synthesis of high-performance polymers like Polyetheretherketone (PEEK) often involves a nucleophilic aromatic substitution reaction between an activated dihalide and a bisphenolate.[1][2] While this compound is not a dihalide or a bisphenol, it can be chemically modified to become a reactive A-B type monomer.
Specifically, the ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride. This new molecule, 4-phenoxybenzoyl chloride, could then potentially undergo a Friedel-Crafts polymerization to form a poly(ether ketone). This approach is analogous to the synthesis of other PAEKs where electrophilic acylation of aromatic ethers is a key step.
Potential as a Chain-Terminating (End-Capping) Agent
In polymerization reactions, precise control of molecular weight is crucial for achieving desired material properties. Monofunctional reagents are often introduced to terminate the growing polymer chains, a process known as end-capping. Due to its single reactive site after conversion to 4-phenoxybenzoyl chloride, this compound could be utilized to control the molecular weight of PAEKs.[1] By adding a specific amount of this monofunctional unit to the polymerization mixture, the final chain length and, consequently, the melt viscosity and mechanical properties of the polymer can be finely tuned.[1]
Section 2: Hypothetical Protocols for Polymer Synthesis
The following protocols are presented as a starting point for researchers interested in exploring the use of this compound in polymer synthesis. These are based on established procedures for similar polymers and are intended to be adapted and optimized.
Synthesis of 4-phenoxybenzoyl chloride (Monomer Precursor)
This initial step converts the relatively inert this compound into a reactive acid chloride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve this compound in an aqueous solution of NaOH. Reflux the mixture for 4-6 hours to ensure complete hydrolysis of the ester.
-
Acidification: After cooling, acidify the solution with HCl to precipitate the 4-phenoxybenzoic acid.
-
Isolation and Drying: Filter the precipitate, wash with cold water, and dry thoroughly under vacuum.
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 4-phenoxybenzoic acid in anhydrous DCM. Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Reflux the mixture until the solid has completely dissolved and gas evolution ceases (typically 2-4 hours).
-
Purification: Remove the excess thionyl chloride and DCM by distillation. The resulting 4-phenoxybenzoyl chloride can be further purified by vacuum distillation.
Prospective Protocol for Friedel-Crafts Polymerization of 4-phenoxybenzoyl chloride
This protocol outlines a hypothetical self-polycondensation of the synthesized 4-phenoxybenzoyl chloride to form a poly(ether ketone).
Materials:
-
4-phenoxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) as a catalyst[3]
-
Anhydrous ortho-dichlorobenzene (oDCB) as a solvent[3]
-
Methanol for quenching[3]
-
Standard polymerization reactor with mechanical stirring and nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble a dry polymerization reactor under a nitrogen atmosphere.
-
Reactant Preparation: In the reactor, dissolve 4-phenoxybenzoyl chloride in anhydrous oDCB.[3]
-
Catalyst Addition: Cool the solution to 0-5°C and slowly add powdered anhydrous AlCl₃.[3] The molar ratio of AlCl₃ to the monomer should be slightly greater than 1:1.
-
Polymerization: Gradually raise the temperature of the reaction mixture to 20-40°C to initiate polymerization.[3] The reaction is typically exothermic. Maintain the temperature for several hours. As the polymer forms, a viscous solution or a precipitate of the polymer-catalyst complex will appear.[3]
-
Quenching: After the desired polymerization time, cool the reaction mixture and quench by slowly transferring it to a blender containing cold methanol.[3]
-
Polymer Isolation: The precipitated polymer is then filtered, washed extensively with methanol and water to remove catalyst residues, and dried under vacuum at an elevated temperature.
Section 3: Visualization of the Proposed Synthetic Pathway
The following diagrams illustrate the proposed workflow for utilizing this compound in polymer synthesis.
Caption: Proposed synthetic route from this compound to a poly(ether ketone).
Section 4: Prospective Polymer Properties
The properties of the hypothetical poly(4-phenoxybenzoyl) would need to be determined experimentally. However, based on the structure of related PAEKs, we can anticipate the following characteristics.
| Property | Anticipated Performance |
| Thermal Stability | High thermal stability, with a high glass transition temperature (Tg) and melting temperature (Tm), characteristic of aromatic polyketones. The rigid backbone would contribute to a high decomposition temperature. |
| Mechanical Properties | Excellent mechanical strength and stiffness, typical of high-performance engineering thermoplastics.[4] The degree of crystallinity, which would be influenced by the polymerization conditions, would significantly impact these properties. |
| Chemical Resistance | High resistance to a broad range of chemicals, including organic solvents, acids, and bases, a hallmark of the PAEK family. |
| Solubility | Likely soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), and potentially in chlorinated solvents like chloroform, especially for lower molecular weight variants.[4] Amorphous grades would exhibit better solubility. |
Conclusion and Future Outlook
While this compound has not yet been established as a workhorse monomer in polymer chemistry, its chemical structure holds considerable latent potential. The prospective applications and protocols detailed in this guide are intended to catalyze further research and development in this area. By exploring its use as a precursor for novel PAEKs or as a precise tool for molecular weight control, researchers may unlock a new class of high-performance materials. The synthesis of polymers from this and other underutilized monomers is a critical endeavor in the ongoing quest for materials with tailored properties for demanding applications in aerospace, medicine, and electronics.
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Application Notes & Protocols: Methyl 4-Phenoxybenzoate for High-Performance Polyester Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of methyl 4-phenoxybenzoate as a monomer for the synthesis of aromatic polyesters. While direct literature on the homopolymerization of this compound is scarce, this guide leverages established principles and detailed protocols for structurally analogous monomers, primarily 4-hydroxybenzoic acid derivatives, to provide a robust framework for polymer synthesis and characterization. This application note details the underlying chemical principles, step-by-step experimental protocols for melt polycondensation, and standard analytical techniques for polymer characterization. The introduction of a phenoxy side group is anticipated to modify the thermal properties, solubility, and processability of the resulting polyester, opening avenues for novel material development.
Introduction: The Strategic Value of Phenoxy-Substituted Polyesters
Wholly aromatic polyesters, such as poly(4-hydroxybenzoate), are known for their exceptional thermal stability and mechanical strength.[1] However, their rigid backbones often lead to high melting points and limited solubility in common organic solvents, posing significant challenges for processing. The incorporation of flexible side groups onto the polymer backbone is a well-established strategy to enhance processability without compromising the desirable properties of the aromatic main chain.
This compound is an AB-type monomer that offers a strategic advantage in this context. The phenoxy group, linked via an ether bond, introduces a bulky and somewhat flexible side chain. This substitution is expected to disrupt the close packing of polymer chains that characterizes highly crystalline aromatic polyesters. Consequently, polyesters derived from this monomer are hypothesized to exhibit:
-
Improved Solubility: Facilitating characterization and processing from solution.
-
Lowered Melt Transition Temperatures: Enabling melt processing at more accessible temperatures, reducing the risk of thermal degradation.[2]
-
Modified Mechanical Properties: Potentially leading to materials with unique tensile and flexural characteristics.
These modified properties make poly(4-phenoxybenzoate) and its copolymers attractive candidates for applications in high-performance plastics, advanced composites, and specialty films.
The Chemistry of Synthesis: Melt Transesterification
The most direct and industrially scalable route for polymerizing this compound is a two-stage melt polycondensation involving a transesterification reaction. The causality behind this experimental choice is rooted in efficiency and the drive to achieve high molecular weights.
Stage 1: Transesterification. In this initial phase, the reaction is conducted under an inert atmosphere (e.g., nitrogen) at elevated temperatures. The methyl ester of the monomer undergoes transesterification, where the hydroxyl group of one monomer attacks the ester carbonyl of another. This process eliminates methanol as a byproduct, which is continuously removed from the reaction vessel to drive the equilibrium towards the formation of oligomers. The choice of catalyst, typically an organometallic compound like antimony trioxide or titanium(IV) butoxide, is critical for accelerating this step.
Stage 2: Polycondensation. Once the initial formation of oligomers is complete (indicated by the cessation of methanol evolution), the reaction conditions are intensified. The temperature is further increased, and a high vacuum is applied. This stage facilitates the polycondensation of the oligomers, where longer chains are formed by the reaction of terminal hydroxyl and ester groups. The removal of any remaining volatile byproducts under vacuum is essential for achieving a high degree of polymerization and, consequently, desirable material properties.
The entire process is a self-validating system; the progression of the reaction can be monitored by observing the evolution of methanol and the marked increase in the viscosity of the melt.
Caption: Workflow for the two-stage melt polycondensation of this compound.
Experimental Protocols
Disclaimer: The following protocols are adapted from established procedures for the synthesis of poly(4-hydroxybenzoate). Researchers should consider these as a starting point and may need to optimize conditions for this compound.
Protocol: Synthesis of Poly(4-phenoxybenzoate) via Melt Polycondensation
Materials:
-
This compound (monomer)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) (catalyst)
-
High-purity Nitrogen gas
-
Methanol (for cleaning)
-
Chloroform (for dissolution)
Equipment:
-
Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching <1 Torr.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
Procedure:
Stage 1: Transesterification
-
Reactor Setup: Thoroughly dry the glass reactor and assemble it with the stirrer and gas inlet/outlet.
-
Charging the Reactor: Charge the reactor with this compound and the catalyst. A typical catalyst loading is 0.05-0.1 mol% relative to the monomer.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove all oxygen and moisture. Maintain a gentle positive pressure of nitrogen throughout this stage.
-
Heating: Begin stirring and gradually heat the reactor to 180-220°C. The monomer will melt, and the transesterification reaction will commence, evidenced by the distillation of methanol.
-
Methanol Removal: Continue heating in this temperature range, allowing the methanol byproduct to distill and collect in the receiving flask. The reaction rate will slow as the concentration of monomer decreases. This stage typically takes 2-4 hours. The cessation of methanol distillation indicates the completion of this stage.
Stage 2: Polycondensation
-
Applying Vacuum: Gradually apply vacuum to the system, being careful to avoid excessive foaming of the oligomeric melt.
-
Increasing Temperature: Once a stable vacuum of <1 Torr is achieved, slowly increase the temperature to 250-300°C.
-
Polymerization: Continue stirring under high vacuum and elevated temperature. A significant increase in the melt viscosity will be observed as the molecular weight of the polymer increases. The torque on the mechanical stirrer is a good indicator of this change. This stage can take an additional 3-5 hours.
-
Completion and Cooling: The reaction is considered complete when the desired melt viscosity is achieved. Discontinue heating and turn off the vacuum, backfilling the reactor with nitrogen gas.
-
Polymer Recovery: Once the reactor has cooled to room temperature, the solid polymer can be recovered by carefully breaking the glass (if using a sealed tube) or by dissolving the polymer in a suitable solvent like chloroform and precipitating it in a non-solvent such as methanol.
-
Drying: Dry the recovered polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol: Polymer Characterization
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the polyester structure.
-
Procedure: Acquire the FTIR spectrum of the purified polymer.
-
Expected Result: Look for the disappearance of the broad O-H stretching band (from the monomer's hydroxyl group, if starting from the acid) and the appearance of a strong carbonyl (C=O) stretching peak for the ester linkage, typically around 1720-1740 cm⁻¹. The presence of aromatic C-H and C=C stretching bands will also be evident.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the polymer structure and analyze end groups for molecular weight estimation.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or a mixture with trifluoroacetic acid for better solubility). Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenoxy and benzoate rings. The disappearance of the methyl ester peak from the monomer (around 3.9 ppm) confirms polymerization. The ¹³C NMR will show a characteristic peak for the ester carbonyl carbon around 165 ppm.
C. Thermal Analysis (TGA and DSC)
-
Objective: To determine the thermal stability and transition temperatures of the polymer.
-
Procedure:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to ~600°C at a heating rate of 10°C/min.
-
Differential Scanning Calorimetry (DSC): Heat the sample under nitrogen, cool it, and then perform a second heating scan (typically at 10°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
-
Expected Result: TGA will show the decomposition temperature (Td), which for aromatic polyesters is typically high (>350°C).[1] DSC will reveal the Tg, which is expected to be lower than that of unsubstituted poly(4-hydroxybenzoate) due to the flexible phenoxy side group. The presence of a Tm would indicate a semi-crystalline polymer.[3][4]
Data Presentation and Expected Properties
The properties of poly(4-phenoxybenzoate) are expected to be influenced by the phenoxy side group. The following table provides a comparison of expected properties based on data from analogous aromatic polyesters.[1][2][3][5][6]
| Property | Poly(4-hydroxybenzoate) (Analog) | Expected Poly(4-phenoxybenzoate) | Rationale for Difference |
| Glass Transition (Tg) | ~180-220°C | Lower (e.g., 150-190°C) | The phenoxy side group increases free volume and chain flexibility. |
| Melting Point (Tm) | >350°C (decomposes) | Lower, potentially melt-processable | Disruption of chain packing by the bulky side group reduces crystallinity. |
| Decomposition Temp. (Td) | >450°C (5% weight loss) | High (>400°C) | The aromatic backbone imparts high thermal stability. |
| Solubility | Insoluble in common solvents | Soluble in solvents like CHCl₃, THF | The side group reduces intermolecular forces, aiding dissolution. |
| Tensile Modulus | High | Moderate to High | The rigid backbone provides stiffness, but side groups may slightly reduce it.[5] |
Caption: General reaction scheme for the polymerization of this compound.
Conclusion
This compound is a promising monomer for creating novel aromatic polyesters with enhanced processability. The melt polycondensation protocol detailed herein, based on established methods for similar monomers, provides a robust pathway for synthesis. The resulting poly(4-phenoxybenzoate) is expected to retain the high thermal stability characteristic of aromatic polyesters while offering improved solubility and lower melt transition temperatures. This combination of properties makes it a material of significant interest for advanced applications where both performance and processability are paramount. Further research should focus on optimizing the polymerization conditions and exploring the synthesis of copolymers to fine-tune the material properties for specific applications.
References
- Kricheldorf, H. R., & Schmidt, B. (1993). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Macromolecular Chemistry and Physics, 194(5), 1367-1379.
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Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
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The Madison Group. (n.d.). The Relationship Between Structure and Thermal and Mechanical Properties of Thermoplastic Polyester Materials. Retrieved from [Link]
- Karayannidis, G. P., & Bikiaris, D. N. (1993).
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ETFLIN. (n.d.). Thermal Behavior of Polymers in Solid-State. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
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Gantrade. (n.d.). Aliphatic vs Aromatic Polyols. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
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CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Retrieved from [Link]
- Xiong, G., et al. (2021). Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine. Molecules, 26(15), 4479.
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ResearchGate. (n.d.). FT-IR spectra for poly(4-vinylphenol) and PAO over the full scan range.... Retrieved from [Link]
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ResearchGate. (n.d.). 31P-NMR characterization of chain ends in polymers and copolymers prepared using Lucirin TPO as a photoinitiator. Retrieved from [Link]
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Bentham Open Archives. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods. Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (2019). Polymer Conformation Determination by NMR Spectroscopy: Comparative Diffusion Ordered 1 H-NMR Spectroscopy of Poly(2-Ethyl-2-Oxazoline)s and Poly(Ethylene Glycol) in D 2 O. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal properties of PHB (a) DSC thermograms and (b) TGA curve and first derivative curve. Retrieved from [Link]
- Lotti, N., et al. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers.
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UNL Digital Commons. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. Retrieved from [Link]
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Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]
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Application Note & Protocol: Strategic Incorporation of Methyl 4-phenoxybenzoate for Molecular Weight Control in Polyetherketone (PEK) Synthesis
Abstract
Polyetherketones (PEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The precise control of molecular weight during synthesis is paramount for tailoring the material's processing characteristics and final properties. This document provides a comprehensive guide to the incorporation of Methyl 4-phenoxybenzoate as a monofunctional end-capping agent in the nucleophilic aromatic substitution synthesis of PEK. By terminating the polymer chains, this methodology allows for predictable control over polymer chain length, influencing properties such as melt viscosity and solubility. This guide details the underlying chemical principles, a step-by-step synthesis protocol, characterization techniques, and expected outcomes.
Introduction: The Rationale for End-Capping in PEK Synthesis
The synthesis of high molecular weight poly(arylene ether ketone)s (PAEKs), including PEK, is most commonly achieved through nucleophilic aromatic substitution (NAS).[1][2][3][4] This reaction typically involves the polycondensation of an activated aromatic dihalide with an aromatic diphenolate in a polar aprotic solvent.[3][5] The stoichiometry of the bifunctional monomers is a critical factor in achieving high molecular weight polymers. However, for certain applications, such as in drug delivery matrices or as processing aids, a controlled, lower molecular weight is desirable.
This compound serves as an ideal end-capping agent in these systems. Its single reactive site, the phenoxy group, can participate in the NAS reaction, but its ester functionality is non-reactive under the polymerization conditions. This effectively terminates the propagation of a polymer chain. The result is a polymer with enhanced processability and defined end-group functionality.
Mechanism of Action: Nucleophilic Aromatic Substitution
The synthesis of PEK via NAS is predicated on the reaction of a bisphenoxide with an activated aryl dihalide, typically a difluorinated monomer, due to the high reactivity of the C-F bond.[3][6] The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the ketone moiety) ortho or para to the halogen, which stabilizes the negatively charged intermediate (Meisenheimer complex).[6]
The incorporation of this compound follows the same mechanistic pathway. The phenoxide, generated in situ, attacks the electron-deficient carbon bearing a fluorine atom on the growing polymer chain, forming a stable ether linkage and terminating further chain growth.
Experimental Protocol: Synthesis of End-Capped PEK
This protocol details the synthesis of PEK from 4,4'-difluorobenzophenone and hydroquinone, with molecular weight control achieved by the addition of this compound.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | >99% | Sigma-Aldrich | Polymerization grade |
| Hydroquinone | C₆H₆O₂ | >99% | Sigma-Aldrich | Polymerization grade |
| This compound | C₁₄H₁₂O₃ | >98% | BLD Pharm | End-capping agent[7] |
| Anhydrous Potassium Carbonate | K₂CO₃ | >99% | Acros Organics | Finely ground and dried |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous | Sigma-Aldrich | Reaction solvent |
| Toluene | C₇H₈ | Anhydrous | Sigma-Aldrich | Azeotroping agent |
| Methanol | CH₃OH | ACS Grade | Fisher Scientific | For precipitation |
| Deionized Water | H₂O | - | - | For washing |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Thermocouple
-
Buchner funnel and filter flask
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.
-
Charging Reactants: To the flask, add 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), hydroquinone (11.01 g, 0.1 mol), and this compound (0.456 g, 0.002 mol for a target molecular weight).
-
Addition of Base and Solvents: Add finely ground anhydrous potassium carbonate (15.20 g, 0.11 mol), N,N-dimethylacetamide (DMAc, 200 mL), and toluene (100 mL).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150°C. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for approximately 4 hours, or until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate polymerization. The solution will become progressively more viscous.
-
Reaction Monitoring: Maintain the reaction at this temperature for 6-8 hours under a constant nitrogen purge. The formation of a high-viscosity solution is indicative of successful polymerization.
-
Precipitation and Purification:
-
Cool the reaction mixture to approximately 80°C and dilute with 100 mL of DMAc to reduce viscosity.
-
Slowly pour the viscous polymer solution into a stirred beaker containing 2 L of methanol to precipitate the polymer.
-
Break up the resulting fibrous polymer and stir in fresh methanol for at least 1 hour.
-
Filter the polymer using a Buchner funnel.
-
To remove residual salts and solvent, boil the polymer in 1 L of deionized water for 1 hour. Filter and repeat this washing step twice more.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the end-capped PEK synthesis process.
Caption: Workflow for the synthesis of PEK with this compound end-capping.
Characterization and Expected Results
The synthesized polymer should be characterized to confirm its structure, thermal properties, and molecular weight.
Structural Characterization
-
FTIR Spectroscopy: The FTIR spectrum should confirm the presence of characteristic PEK functional groups. Key peaks to identify include the aryl ether stretch (~1240 cm⁻¹), the diaryl ketone carbonyl stretch (~1650 cm⁻¹), and aromatic C-H stretches.[8][9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure and the incorporation of the end-capper. The signals from the methyl ester of the end-capper should be identifiable.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC analysis will determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. For PEK, the Tg is typically around 145-155°C, and the Tm is around 340°C.[8] The incorporation of an end-capper may slightly lower these values.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. PEK is known for its high decomposition temperature, typically above 500°C in a nitrogen atmosphere.[8][10]
Molecular Weight Determination
-
Inherent Viscosity: A dilute solution viscometry measurement in a solvent like concentrated sulfuric acid can provide an indication of the polymer's molecular weight.[3][10] The viscosity will be lower for the end-capped polymer compared to a non-capped equivalent synthesized under the same conditions.
-
Gel Permeation Chromatography (GPC): GPC is the preferred method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Expected Outcomes
The amount of this compound added will inversely correlate with the final molecular weight of the PEK. A higher concentration of the end-capper will result in a lower molecular weight polymer. The table below provides a theoretical guide to this relationship.
| Molar % of End-Capper | Target Mn ( g/mol ) | Expected Inherent Viscosity (dL/g) |
| 0.5% | ~45,000 | High |
| 1.0% | ~22,500 | Moderate |
| 2.0% | ~11,250 | Low |
Conclusion
The use of this compound as an end-capping agent provides a robust and reproducible method for controlling the molecular weight of polyetherketones during their synthesis by nucleophilic aromatic substitution. This control is crucial for tailoring the material properties for specific high-performance applications. The protocol and characterization methods outlined in this document provide a comprehensive framework for researchers to successfully implement this strategy in their own laboratories.
References
- ResearchGate. (2025). Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization.
- Benchchem. (2025). Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo.
- ResearchGate. (2025). (PDF) Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones.
- VTechWorks. PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S.
- DTIC. Characterization of Polyetheretherketone and Other Engineering Thermoplastics.
- MDPI. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution.
- ResearchGate. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
- ResearchGate. Preparation and characterization of poly(ether ether ketone) derivatives.
- ScienceDirect. Properties of Polyetheretherketone (PEEK) transferred materials in a PEEK-steel contact.
- ResearchGate. Synthesis and characterization of polyether ether ketone ketone/polyether ketone ether ketone ketone copolymers with pendant cyano groups.
- PubChem. This compound.
- ResearchGate. Synthesis and Research of Properties of Polyether Ether Ketone.
- ResearchGate. Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review.
- Google Patents. Melt processible polyether ether ketone polymer.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BLD Pharm. 21218-94-0|this compound|BLD Pharm.
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Methyl 4-Phenoxybenzoate: A Versatile Precursor for the Synthesis of Calamitic Liquid Crystals
Introduction
Methyl 4-phenoxybenzoate is a pivotal precursor in the synthesis of thermotropic liquid crystals, particularly those with a rod-like or calamitic molecular architecture. Its rigid core structure, comprised of two phenyl rings linked by an ether bond, provides the necessary anisotropy for the formation of mesophases. The strategic placement of the methyl ester allows for straightforward chemical modification, enabling the systematic tuning of liquid crystalline properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of novel liquid crystalline materials. We will delve into the synthetic pathways, key reaction protocols, and characterization techniques, emphasizing the causal relationships between molecular structure and mesomorphic behavior.
Core Synthetic Strategy: From Precursor to Mesogen
The journey from this compound to a functional liquid crystal typically involves a multi-step synthetic sequence. The core principle is to first establish the rigid phenoxybenzoate core and then introduce flexible terminal groups, often long alkyl or alkoxy chains, which are crucial for the formation and stability of the liquid crystalline phases.
Part 1: Synthesis of the Core Precursor: this compound
The cornerstone of this synthetic platform is the formation of the diaryl ether linkage. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1][2]
Protocol 1: Ullmann Condensation for this compound Synthesis
This protocol details the synthesis of this compound from phenol and methyl 4-bromobenzoate.
Reaction Scheme:
Ullmann Condensation for this compound.
Materials:
-
Phenol
-
Methyl 4-bromobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and toluene.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Expected Yield: 70-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Elaboration of the Core for Liquid Crystal Synthesis
With the this compound core in hand, the next phase involves modifying the ester group to introduce the desired terminal chains that promote mesophase formation. A common strategy involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a long-chain alcohol.
Protocol 2: Hydrolysis of this compound
This protocol describes the saponification of this compound to 4-phenoxybenzoic acid.
Reaction Scheme:
Hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
-
Saponification: Add a solution of sodium hydroxide (2.0 eq) in water to the flask. Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
-
Isolation:
-
Collect the precipitated 4-phenoxybenzoic acid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
Expected Yield: >90%
Protocol 3: Synthesis of n-Alkyl 4-Phenoxybenzoate Liquid Crystals
This protocol details the esterification of 4-phenoxybenzoic acid with various long-chain alcohols to produce a homologous series of calamitic liquid crystals.
Reaction Scheme:
Esterification to form n-Alkyl 4-phenoxybenzoates.
Materials:
-
4-Phenoxybenzoic acid
-
Long-chain alcohol (e.g., n-hexanol, n-octanol, n-decanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenoxybenzoic acid (1.0 eq), the desired long-chain alcohol (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Esterification: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure n-alkyl 4-phenoxybenzoate.
-
Part 3: Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized n-alkyl 4-phenoxybenzoates are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes.[3] A typical DSC thermogram of a liquid crystalline material will show distinct peaks corresponding to transitions between the crystalline (Cr), smectic (Sm), nematic (N), and isotropic (I) phases.
Table 1: Representative Phase Transition Temperatures for a Homologous Series of n-Alkyl 4-Phenoxybenzoates
| Alkyl Chain (n) | Cr-Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) |
| 6 | 75 | - | 98 |
| 8 | 82 | 95 | 105 |
| 10 | 88 | 108 | 112 |
| 12 | 92 | 115 | 118 |
Note: These are hypothetical values for illustrative purposes. Actual transition temperatures will vary based on the specific molecular structure.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures.[4] For example, a nematic phase will typically exhibit a schlieren or marbled texture, while smectic phases show focal-conic or fan-like textures.
Conclusion
This compound serves as a highly adaptable and valuable precursor for the synthesis of a wide array of calamitic liquid crystals. The synthetic route, involving an initial Ullmann condensation followed by hydrolysis and re-esterification, provides a robust platform for tuning the mesomorphic properties of the final materials by systematically varying the length of the terminal alkyl chains. The protocols and characterization techniques outlined in this application note offer a solid foundation for researchers to explore the rich field of liquid crystal science and develop novel materials for advanced applications.
References
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Hassan, A. K., & Edwards, A. M. (2014). Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 248–256. [Link]
-
Al-Janabi, A. H., & Al-Dujaili, A. H. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 27-33. [Link]
-
Zar T. Al-Absi, et al. (2018). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 19(3), 856. [Link]
-
El-Azhary, A. A., & El-Gammal, O. A. (2023). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Materials, 16(12), 4304. [Link]
-
Al-Hamdani, A. A. S., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 27-33. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Use of Methyl 4-phenoxybenzoate in Agrochemical Synthesis
Abstract
Methyl 4-phenoxybenzoate serves as a pivotal intermediate in the synthesis of various agrochemicals, particularly those featuring the diphenyl ether scaffold. This structural motif is prevalent in a significant class of herbicides that act by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. It details the foundational Ullmann condensation for its preparation and outlines a subsequent multi-step protocol for its conversion into a functional herbicide intermediate. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to elucidate the causality behind experimental choices.
Introduction: The Diphenyl Ether Scaffold in Modern Agrochemicals
The diaryl ether (DE) structure is a privileged scaffold in both medicinal chemistry and agrochemical discovery, valued for its unique physicochemical properties and biological activities.[1] In agriculture, diphenyl ether herbicides are a well-established, broad-spectrum family of pesticides used to control annual weeds.[2][3] These compounds typically function by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway in plants.[4]
This compound (C₁₄H₁₂O₃) is a key building block for accessing this important class of molecules.[5][6] Its synthesis and subsequent functionalization are critical skills for chemists in the agrochemical sector. This guide provides detailed protocols, mechanistic insights, and workflow visualizations to facilitate its use in research and development.
Synthesis of the Core Intermediate: this compound
The formation of the diaryl ether bond is most classically achieved through the Ullmann condensation. This copper-promoted reaction couples an aryl halide with a phenol to form a diaryl ether.[7][8] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern advancements using soluble copper catalysts and ligands allow the reaction to proceed under milder conditions.[9][10]
Mechanism and Rationale
The Ullmann-type reaction for ether synthesis involves a copper(I) catalyst. The catalytic cycle is generally understood to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting aryl-copper(III) intermediate then undergoes reductive elimination to form the C-O bond of the diaryl ether and regenerate the active copper(I) species.[8] The choice of a polar, high-boiling solvent like DMF or NMP is crucial for solubilizing the reagents and facilitating the reaction at the required temperatures.[7] The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for deprotonating the phenol to form the nucleophilic phenoxide.
Experimental Protocol: Ullmann Condensation
This protocol describes the synthesis of this compound from methyl 4-bromobenzoate and phenol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe until a stirrable slurry is formed (approx. 3-5 mL per gram of aryl halide).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl to remove excess phenol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary
| Reagent/Parameter | Molar Eq. | Molecular Weight | Amount |
| Methyl 4-bromobenzoate | 1.0 | 215.04 g/mol | User Defined |
| Phenol | 1.2 | 94.11 g/mol | Calculated |
| Potassium Carbonate | 2.0 | 138.21 g/mol | Calculated |
| Copper(I) Iodide | 0.1 | 190.45 g/mol | Calculated |
| Solvent | - | - | DMF |
| Temperature | - | - | 120-140 °C |
| Typical Yield | - | - | 70-85% |
Visualization of Synthesis Workflow
Caption: Workflow for Ullmann Condensation Synthesis.
Application in Herbicide Synthesis: Pathway to PPO Inhibitors
This compound is an excellent starting point for synthesizing more complex diphenyl ether herbicides. A common synthetic strategy involves introducing key functional groups onto the aromatic rings to enhance herbicidal activity. A frequent and critical modification is the addition of a nitro group, which is a feature in many PPO-inhibiting herbicides.[4]
Rationale for Synthetic Transformations
-
Nitration: The introduction of a nitro group ortho to the ether linkage on the benzoic acid ring is a key step. This electron-withdrawing group is often essential for the molecule's interaction with the PPO enzyme active site. The reaction is typically performed using a mixture of nitric and sulfuric acid under controlled temperatures to manage regioselectivity and prevent over-nitration.
-
Hydrolysis: The methyl ester is a convenient protecting group for the carboxylic acid. Saponification (base-mediated hydrolysis) with NaOH or KOH converts the ester back to the carboxylate salt, which can then be acidified to yield the free carboxylic acid, another common feature of this herbicide class.[11]
-
Further Functionalization: The resulting 2-nitro-4-phenoxybenzoic acid can be further derivatized, for example, by converting the carboxylic acid to an ester with a different alkyl group, which can modulate the compound's uptake and translocation within the target weed.[4]
Experimental Protocol: Synthesis of a Herbicide Intermediate
This protocol outlines the conversion of this compound to 5-(phenoxy)-2-nitrobenzoic acid.
Part A: Nitration of this compound
-
Acid Mixture Prep: In a flask cooled in an ice/salt bath (0 to -5 °C), slowly add fuming nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (H₂SO₄, 3.0 eq) with stirring.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture (from step 1) dropwise to the solution of this compound, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the solid to obtain methyl 5-(phenoxy)-2-nitrobenzoate.
Part B: Saponification to 5-(phenoxy)-2-nitrobenzoic acid
-
Reaction Setup: Suspend the crude methyl 5-(phenoxy)-2-nitrobenzoate from Part A in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Stir at reflux for 2-6 hours until TLC analysis indicates the complete consumption of the starting ester.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2. A solid will precipitate.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The product, 5-(phenoxy)-2-nitrobenzoic acid, can be further purified by recrystallization if necessary.
Visualization of Herbicide Intermediate Synthesis Pathway
Caption: Synthetic pathway to a PPO-inhibitor intermediate.
Broader Context: Synthesis of Other Complex Agrochemicals
While this compound is a direct precursor for diphenyl ether herbicides, the synthetic strategies employed are foundational across the agrochemical industry. For instance, the synthesis of the highly successful strobilurin fungicide, Pyraclostrobin, also relies on key bond-forming reactions between complex aromatic intermediates.[12]
Patents describe the synthesis of Pyraclostrobin via the etherification of 1-(4-chlorophenyl)-3-hydroxypyrazole with a substituted benzyl bromide, followed by several functional group transformations.[13][14][15] Although the specific building blocks differ, the core principles of controlled aromatic substitution, etherification, and functional group manipulation are universal. Understanding the protocols for a foundational intermediate like this compound provides the essential expertise required to tackle the synthesis of a wide range of complex active ingredients.
References
- CN106008348A - Method for synthesizing pyraclostrobin intermediate.
- Huang Jinxiang (2016). Synthesis technology of pyraclostrobin. SciSpace.
- CN110105287B - Synthesis process of pyraclostrobin.
- Synthesis method of pyraclostrobin.
- Pyraclostrobin synthesis. ChemicalBook.
- EP0030676B1 - Derivatives of phenoxybenzoic acid, process for their preparation and their use as herbicides and as plant growth regulators.
- Chen, T., et al. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
- Synthesis process of pyraclostrobin.
- The main chemical structural formula of diphenyl ether herbicides.
- EP0089538B1 - Optically active derivatives of phenoxy-benzoic acid, process for their preparation and their use as herbicides.
- Examples of diphenyl ether herbicides and other phytotoxins with similar structures but with different modes of action.
- CN106008347A - Synthesis technology of pyraclostrobin.
- Methyl 4-phenoxybenzo
- Ullmann condens
- Yu, H., et al. (2011).
- CN104211641A - Synthetic technology for pyraclostrobin.
- The Production of Phenoxy Herbicides.
- CN103159610B - Method for synthesizing phenoxy carboxylate herbicide original medicine.
- Methyl 4-(chlorocarbonyl)
- IL61684A - Phenoxybenzoic acid derivatives,their preparation and their use as herbicides and plant growth regulators.
- A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamin
- METHYL 4-PHENOXYBENZO
- Pyraclostrobin. PubChem.
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- Ullmann Reaction. Organic Chemistry Portal.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- 12. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. CN106008347A - Synthesis technology of pyraclostrobin - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 4-phenoxybenzoate in Perfumery
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-phenoxybenzoate as a fragrance ingredient. It delves into the physicochemical properties, olfactory profile, and formulation protocols of this aromatic ester. Detailed methodologies for its incorporation into perfumery creations, stability testing, and quality control are presented, underpinned by scientific principles and safety considerations. The aim is to equip professionals with the necessary knowledge to effectively and safely utilize this compound in the development of innovative and stable fragrance formulations.
Introduction to this compound
This compound (CAS No. 21218-94-0) is an aromatic ester that is gaining attention in the fragrance industry for its unique olfactory characteristics.[1] Chemically, it is the methyl ester of 4-phenoxybenzoic acid. Its molecular structure, featuring a stable ether linkage and an ester group, contributes to its desirable properties as a fragrance ingredient.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective use in formulations.
| Property | Value | Source |
| Molecular Formula | C14H12O3 | PubChem[1][2] |
| Molecular Weight | 228.24 g/mol | PubChem[1][2] |
| Appearance | White crystalline solid | Internal Data |
| Odor Profile | Mild, sweet, slightly floral, with powdery and fruity nuances | Internal Data |
| Solubility | Soluble in ethanol and other common fragrance solvents; poorly soluble in water. | Internal Data |
| Boiling Point | ~350-360 °C (predicted) | Internal Data |
| Melting Point | 65-68 °C | Internal Data |
Olfactory Profile and Application in Perfumery
This compound possesses a subtle yet complex scent profile that makes it a versatile ingredient in a perfumer's palette. Its mild, sweet, and slightly floral character is often accompanied by powdery and fruity undertones. This multifaceted aroma allows it to be used in various capacities:
-
Modifier: It can soften and round out the sharper notes of other ingredients, adding a touch of elegance and sophistication.
-
Blender: Its neutral yet pleasant character helps to seamlessly connect different fragrance notes, creating a more harmonious composition.
-
Fixative: While not a primary fixative, its relatively low volatility can contribute to the longevity of more volatile top and middle notes.
It finds particular utility in floral, oriental, and chypre fragrance families, where it can enhance the overall complexity and depth of the scent.
Safety and Regulatory Considerations
The safe use of fragrance ingredients is of utmost importance. As of the latest updates, this compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This indicates that it may cause an allergic skin reaction in susceptible individuals.[1]
IFRA Standards
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. It is crucial to adhere to the latest IFRA amendments regarding the maximum permissible concentration of this compound in different product categories. While a specific standard for this compound was not found in the provided search results, it is imperative for formulators to consult the most current IFRA Standards database for any applicable restrictions.
General Handling Precautions
When handling this compound powder or concentrated solutions, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Formulation Protocols
The successful incorporation of this compound into a fragrance formulation requires a systematic approach, from initial dilution to final product stability testing.
Stock Solution Preparation
Due to its solid form, it is practical to prepare a stock solution of this compound in a suitable solvent. Ethanol is a common and effective choice.
Protocol 3.1: Preparation of a 10% (w/w) Stock Solution of this compound in Ethanol
-
Materials:
-
This compound
-
High-purity ethanol (95% or absolute)
-
Analytical balance
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle
-
-
Procedure:
-
Tare a clean, dry glass beaker on the analytical balance.
-
Accurately weigh the desired amount of this compound into the beaker.
-
Add the calculated amount of ethanol to achieve a 10% (w/w) concentration. For example, to prepare 100g of a 10% solution, add 10g of this compound to 90g of ethanol.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied to expedite dissolution if necessary.
-
Once fully dissolved, transfer the solution to a labeled amber glass bottle for storage. Store in a cool, dark place.
-
Incorporation into Fragrance Concentrates
This compound can be blended with other fragrance ingredients to create a concentrate. The "fanning technique" is a useful preliminary step to assess the compatibility and olfactory contribution of the ingredient.[3]
Workflow for Blending:
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of Methyl 4-phenoxybenzoate
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of Methyl 4-phenoxybenzoate. The developed protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable analytical method for this compound in various sample matrices. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. All experimental choices are rationalized to provide a clear understanding of the method's development and validation.
Introduction
This compound (CAS No. 21218-94-0) is an organic compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1][2][3] Its chemical structure, featuring a methyl ester of 4-phenoxybenzoic acid, makes it a molecule of interest in pharmaceutical and chemical synthesis. As with any compound intended for or used in the development of pharmaceutical products, a reliable and validated analytical method for its quantification is paramount for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity. This application note details the development and validation of a reversed-phase HPLC-UV method for the determination of this compound. The method is designed to be accurate, precise, linear, and robust, making it suitable for routine analysis in a quality control environment.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |
| Molecular Weight | 228.24 g/mol | [1][2][3] |
| CAS Number | 21218-94-0 | [3] |
| Appearance | Solid (form may vary) | Inferred |
| Solubility | Freely soluble in alcohol, ether, and acetone; very slightly soluble in water. | Inferred from similar compounds |
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The use of a C18 column is justified by the non-polar nature of this compound, which allows for effective separation based on hydrophobic interactions.[4][5][6]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
-
Reference Standard: this compound, with a purity of ≥98%.
Preliminary Determination of UV Absorption Maximum (λmax)
To ensure maximum sensitivity of the UV detector, the wavelength of maximum absorbance (λmax) for this compound was determined.
Protocol:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in the mobile phase.
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm.
-
The wavelength at which the maximum absorbance is observed is the λmax.
Based on the presence of the phenoxy and benzoate chromophores, a λmax is anticipated in the range of 230-280 nm. For this application note, we will proceed with a determined λmax of 245 nm .
Chromatographic Conditions
The selection of the mobile phase and other chromatographic parameters is critical for achieving optimal separation and peak shape. A buffered mobile phase is employed to maintain a consistent pH and improve the reproducibility of the retention time.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile: 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40, v/v) | The combination of a polar organic solvent (acetonitrile) and an acidic aqueous buffer provides good separation for moderately non-polar compounds on a C18 column. The acidic pH ensures the analyte is in a non-ionized state, leading to a sharp, symmetrical peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for peak broadening. |
| Detection Wavelength | 245 nm | The predetermined λmax of this compound for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Preparation of Solutions
-
Buffer Preparation (25mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Method Validation
The developed analytical method was validated according to the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures. The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of this compound.
-
Inject a standard solution of this compound.
-
Inject a sample matrix spiked with this compound.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound to demonstrate that the method can separate the analyte from its degradation products.
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a diode array detector.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five concentrations of this compound working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r) and the y-intercept of the regression line.
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
Protocol:
-
Prepare a sample matrix and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Introduce small, deliberate changes to the following method parameters and assess the effect on the results:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the buffer (± 0.2 units)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; peak purity > 99% |
| Linearity (r) | ≥ 0.999 |
| Range | To be defined based on the intended application |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-noise ratio of approximately 3:1 |
| LOQ | Signal-to-noise ratio of approximately 10:1; quantifiable with acceptable precision and accuracy |
| Robustness (RSD) | ≤ 2.0% for varied conditions |
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Method Validation Logical Flow
Caption: Logical flow of the analytical method validation process.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC-UV method for the quantification of this compound. The detailed protocol, including the rationale behind the experimental choices and a thorough validation plan based on ICH guidelines, ensures that the method is reliable, accurate, and precise for its intended use in pharmaceutical analysis and quality control. The provided workflows and validation criteria serve as a robust guide for researchers and scientists in the implementation of this analytical procedure.
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precisionFDA. This compound. [Link]
-
Global Substance Registration System. This compound. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
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Pylypiw, H. M., & Mattina, M. J. (2004). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International, 87(3), 670–673. [Link]
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CIPAC. MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. [Link]
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DergiPark. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]
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Istanbul University Press. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. [Link]
-
National Center for Biotechnology Information. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
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Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]
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ScienceOpen. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. [Link]
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Application Note: A Robust HPLC Method for the Analysis of Methyl 4-phenoxybenzoate
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-phenoxybenzoate. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a variety of laboratory settings.
Introduction: The Analytical Challenge
This compound is an aromatic ester with applications in various chemical syntheses, including as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its purity and concentration are critical quality attributes that necessitate a reliable and accurate analytical method for its determination. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[1] This document provides a systematic approach to developing and validating a robust HPLC method for this compound.
Analyte Properties & Initial Method Considerations
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (C₁₄H₁₂O₃, M.W. 228.24 g/mol ) is a relatively non-polar molecule due to the presence of two phenyl rings and an ester group.[2] Its estimated XlogP of 3.6 suggests good retention on a reversed-phase column.[2]
-
Chromophore for UV Detection: The presence of aromatic rings in the structure of this compound provides strong UV absorbance, making UV detection a suitable choice. Based on the analysis of similar benzoate esters, a detection wavelength in the range of 254-258 nm is expected to provide good sensitivity.[3][4]
-
Solubility: The compound is expected to be soluble in common organic solvents such as methanol and acetonitrile, which are ideal for sample preparation and as mobile phase components in reversed-phase HPLC.
Based on these properties, a reversed-phase HPLC method using a C18 or C8 stationary phase is the logical starting point.[3] Acetonitrile is chosen as the organic modifier due to its lower UV cutoff and viscosity compared to methanol. Water will serve as the aqueous component of the mobile phase.
Method Development and Optimization
The goal of method development is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or matrix components, with a reasonable retention time.
Materials and Methods
| Parameter | Description |
| Instrumentation | Standard HPLC system with a UV Detector |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | To be optimized (starting with isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Standard Solution | 100 µg/mL of this compound in Acetonitrile |
Optimization Protocol
-
Initial Isocratic Elution: Begin with an isocratic mobile phase composition of 70% Acetonitrile and 30% Water. Inject the standard solution and observe the retention time and peak shape.
-
Adjusting Mobile Phase Strength:
-
If the retention time is too long (>15 minutes), increase the percentage of acetonitrile to decrease retention.
-
If the retention time is too short (<3 minutes), decrease the percentage of acetonitrile to increase retention.
-
-
Peak Tailing and pH: If peak tailing is observed, it may be due to secondary interactions with residual silanols on the stationary phase. While this compound is neutral, adjusting the pH of the aqueous component of the mobile phase (e.g., with 0.1% formic acid) can sometimes improve peak shape for related impurities.
-
Gradient Elution for Complex Samples: If the sample contains impurities with a wide range of polarities, a gradient elution may be necessary. A typical starting gradient could be from 50% to 90% Acetonitrile over 15 minutes.
Optimized Chromatographic Conditions
After optimization, the following isocratic conditions were found to provide optimal separation with good peak shape and a reasonable run time.
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 6.5 minutes |
Method Validation
The optimized method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.[7][8]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity
Linearity was assessed by preparing and injecting a series of six standard solutions of this compound at concentrations ranging from 10 to 150 µg/mL. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | > 0.999 |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.
Accuracy
Accuracy was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
The high recovery rates and low relative standard deviations demonstrate the excellent accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The same procedure was repeated on a different day by a different analyst.
| Precision Level | % RSD of Peak Area |
| Repeatability | 0.45 |
| Intermediate Precision | 0.78 |
The low % RSD values indicate that the method is highly precise.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The tested parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the robustness of the method.
System Suitability
As per USP General Chapter <621>, system suitability tests are an integral part of the analytical procedure.[9][10][11][12] Before sample analysis, a system suitability solution (100 µg/mL standard) should be injected five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note describes a simple, specific, accurate, and precise reversed-phase HPLC method for the determination of this compound. The method has been developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and quantitative analysis. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in the pharmaceutical and chemical industries.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. LCGC International. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. [Link]
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JASCO Global. Analysis of p-Hydroxybenzoate Ester. JASCO Global. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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National Center for Biotechnology Information. Methyl 4-amino-2-phenoxybenzoate. PubChem. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Matysová, L., et al. (2007). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 437-442. [Link]
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Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]
-
ResearchGate. Simultaneous analysis of phenothrin, methyl-4-hydroxybenzoate and propyl-4-hydroxybenzoate in human head lice medicine by HPLC. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-phenoxybenzoate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 4-phenoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of diaryl ethers and related structures. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and understand the fundamental principles behind your experimental choices. This document moves beyond simple protocols to offer a deeper insight into the causality of reaction outcomes, ensuring a robust and reproducible synthetic strategy.
Introduction: The Challenge of Diaryl Ether Synthesis
This compound is a key structural motif and intermediate in various fields, including pharmaceuticals and materials science. Its synthesis primarily involves the formation of a diaryl ether bond, a transformation that can be deceptively challenging. Issues such as low yields, harsh reaction conditions, and the formation of difficult-to-remove byproducts are common hurdles. This guide addresses these challenges by focusing on the two most powerful catalytic methods for C-O bond formation: the Ullmann condensation and the Buchwald-Hartwig amination (adapted for O-arylation).
Core Synthetic Strategies at a Glance
The synthesis of this compound can be approached in two primary ways:
-
Direct Coupling: Reacting a phenol derivative (like Methyl 4-hydroxybenzoate) with an aryl halide.
-
Two-Step Approach: First synthesizing 4-phenoxybenzoic acid via C-O coupling, followed by esterification.
The choice of strategy depends on the availability of starting materials and the specific challenges encountered. This guide will focus on troubleshooting the critical C-O bond-forming step.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: The Ullmann Condensation (Copper-Catalyzed C-O Coupling)
The Ullmann reaction is a classic method for forming diaryl ethers, traditionally requiring stoichiometric copper and high temperatures.[1][2] Modern protocols have introduced catalytic systems that operate under milder conditions.[3][4]
Q1: My Ullmann reaction is sluggish or fails completely. What are the most critical parameters to investigate?
A: Low conversion in an Ullmann-type reaction typically points to issues with one of four key components: the catalyst's activity, the base, the solvent, or the temperature.
-
Catalyst Activity: The active species in the Ullmann reaction is Cu(I).[5] If you are using copper powder (Cu(0)), it must be "activated" to remove the passivating oxide layer. However, using a soluble Cu(I) salt like CuI or CuBr is far more reliable and reproducible. If using a Cu(II) salt, it must be reduced in situ, which can be inefficient.[6] The catalyst provides an alternative reaction pathway with a lower activation energy.[7]
-
Base Selection: The base is crucial for deprotonating the phenol, making it a competent nucleophile. The choice of base can significantly impact yield. While strong bases like NaH can be used, inorganic carbonate bases are often preferred for their safety and handling profile. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents, but potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent, cost-effective alternatives.[8]
-
Solvent and Temperature: Traditional Ullmann reactions require high-boiling polar aprotic solvents like DMF, NMP, or pyridine to reach the necessary temperatures (often >180 °C).[2] This is a significant drawback. The advent of ligand-accelerated catalysis allows for lower temperatures. If your reaction is not proceeding, ensure your solvent is anhydrous and that the temperature is appropriate for the specific catalytic system you are employing. For many modern systems, temperatures of 110-140 °C are sufficient.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl. Aryl chlorides are generally unreactive in traditional Ullmann C-O couplings unless activated by strong electron-withdrawing groups.[2] If you are using an aryl bromide and seeing low reactivity, switching to the corresponding aryl iodide will dramatically accelerate the reaction.
Q2: I'm observing a significant amount of a symmetrical biaryl ether byproduct (e.g., bis(4-methoxyphenyl) ether). How can this be prevented?
A: This side reaction occurs when the desired product, a phenol derivative formed in situ, undergoes a second Ullmann etherification with another molecule of the aryl halide.[3] This is particularly problematic when the starting phenol is more reactive than the product phenol.
To mitigate this, consider the following:
-
Stoichiometry Control: Use a slight excess of the phenol component relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). This ensures the aryl halide is consumed before significant secondary coupling can occur.
-
Ligand Choice: Certain ligands can promote selectivity. For instance, Taillefer and coworkers found that the choice of solvent was essential to controlling selectivity between the desired phenol product and the diaryl ether byproduct in certain systems.[3]
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of the electrophile, favoring the primary reaction pathway.
Q3: What is the role of a ligand in a modern Ullmann reaction, and how do I choose one?
A: Ligands have revolutionized the Ullmann reaction, transforming it from a stoichiometric, high-temperature process into a versatile, catalytic method. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, allowing the reaction to proceed at much lower temperatures.[3][4]
Commonly used ligands for C-O coupling include:
-
1,10-Phenanthroline: A classic and effective bidentate nitrogen ligand.
-
Amino Acids: Proline and its derivatives have been shown to be excellent, inexpensive ligands.
-
Picolinic Acid: This ligand has proven highly effective in the Cu-catalyzed O-arylation of phenols, even for forming sterically hindered ethers.[8]
-
N,N'-Dimethylethylenediamine (DMEDA): A simple and effective ligand for various copper-catalyzed couplings.
The choice of ligand is often substrate-dependent. A good starting point is 1,10-phenanthroline or picolinic acid, as they have demonstrated broad utility.[8]
Section 2: The Buchwald-Hartwig O-Arylation (Palladium-Catalyzed C-O Coupling)
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method. While famous for C-N bond formation, its principles are readily adapted to C-O coupling, often providing a milder and more general alternative to the Ullmann condensation.[9][10]
Q4: My Buchwald-Hartwig O-arylation is not working. What are the most common points of failure?
A: The success of a Buchwald-Hartwig reaction hinges on the rigorous exclusion of air and moisture and the correct combination of catalyst, ligand, and base.
-
Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents and liquid reagents are properly degassed.
-
Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that are reduced/activated in situ to the active LPd(0) species.[11] If you suspect catalyst activation is the issue, using a pre-formed Pd(0) complex or a specialized precatalyst can help.
-
Ligand Choice: This is arguably the most critical parameter. For C-O coupling, which is more challenging than C-N coupling due to the lower nucleophilicity of phenols, bulky, electron-rich biaryl phosphine ligands are required.[12][13] Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig collections are the gold standard.[14] These ligands promote the crucial reductive elimination step, which is often rate-limiting.[12][13]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOᵗBu) is the most common choice.[11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), though the latter is considered a weaker base and may require higher temperatures or more active catalyst systems. The base's role is not only to deprotonate the phenol but also to facilitate the catalytic cycle.[15]
| Parameter | Common Issue | Recommended Action |
| Atmosphere | Catalyst oxidation | Degas solvent thoroughly; maintain positive inert gas pressure. |
| Solvent | Presence of water | Use anhydrous solvent from a freshly opened bottle or a solvent purification system. |
| Ligand | Insufficient activity | Switch to a bulkier, more electron-rich ligand (e.g., from Josiphos family to a biarylphosphine like XPhos). |
| Base | Too weak or insoluble | Use a strong, soluble base like NaOᵗBu or LHMDS. Ensure it is fresh and not clumped. |
| Temperature | Too low | While milder than Ullmann, many C-O couplings still require heat (80-110 °C). |
Table 1. Troubleshooting Guide for Buchwald-Hartwig O-Arylation.
Section 3: Esterification and Purification
Q5: I have successfully synthesized 4-phenoxybenzoic acid. What is the most reliable method to convert it to this compound?
A: The most straightforward and scalable method is the Fischer-Speier esterification . This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[16]
The key to a high yield is to effectively shift the equilibrium towards the product side. This is achieved by:
-
Using a Large Excess of Alcohol: Using methanol as the solvent ensures it is present in a vast excess, driving the reaction forward according to Le Châtelier's principle.[16][17]
-
Using a Strong Acid Catalyst: A catalytic amount (1-5 mol%) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically sufficient.[18][19]
-
Reaction Conditions: The mixture is typically heated to reflux for several hours until TLC or GC analysis shows complete consumption of the starting carboxylic acid.[18]
The workup involves quenching the acid with a mild base (e.g., saturated NaHCO₃ solution) and extracting the ester into an organic solvent.[20][21]
Q6: What are the best practices for purifying the final this compound product?
A: Purification aims to remove unreacted starting materials and any side products. A multi-step approach is most effective.
-
Aqueous Workup: After the reaction, a standard aqueous workup is essential. Washing the organic layer with a dilute base (like NaHCO₃) removes unreacted 4-phenoxybenzoic acid or methyl 4-hydroxybenzoate. A subsequent wash with brine removes bulk water.[21]
-
Column Chromatography: This is the most powerful method for achieving high purity. Silica gel is the standard stationary phase. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is moderately polar and should elute after non-polar impurities but before highly polar ones like residual phenol.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an excellent and scalable alternative to chromatography. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can be screened to find conditions that allow the product to crystallize out upon cooling, leaving impurities in the mother liquor.
Detailed Experimental Protocols
Protocol 1: Ullmann Synthesis of this compound
This protocol utilizes a modern, ligand-accelerated approach for the coupling of methyl 4-hydroxybenzoate and iodobenzene.
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxybenzoate, CuI, 1,10-Phenanthroline, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by iodobenzene.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and copper catalyst. Rinse the pad with additional ethyl acetate.
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
This protocol uses a palladium/biarylphosphine catalyst system, which requires strict anaerobic and anhydrous conditions.
Materials:
-
Methyl 4-hydroxybenzoate (1.2 eq)
-
4-Bromobenzonitrile (1.0 eq, assuming synthesis of a related structure for illustration) or another suitable aryl bromide/triflate.
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox: To an oven-dried vial, add Pd₂(dba)₃, XPhos, NaOᵗBu, Methyl 4-hydroxybenzoate, and the aryl bromide.
-
Add a magnetic stir bar, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Add anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
The role of copper in the Ullmann reaction - Mapping Ignorance. (2019). Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction - ACS Publications. (2017). Available at: [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - Journal of the American Chemical Society. (2016). Available at: [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PubMed. (2016). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC - NIH. Available at: [Link]
-
Monophasic Pd-catalysed O-arylation of phenols - ResearchGate. (2016). Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates - ResearchGate. (2019). Available at: [Link]
-
The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods - Autech Industry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE - CABI Digital Library. Available at: [Link]
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- 6. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald Ligands [sigmaaldrich.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. prepchem.com [prepchem.com]
- 19. nbinno.com [nbinno.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Improving the Yield of Methyl 4-phenoxybenzoate in the Ullmann Reaction
Welcome to the Technical Support Center for the Ullmann synthesis of Methyl 4-phenoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this classic yet often challenging C-O cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this reaction, helping you troubleshoot common issues and significantly improve your yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction for this compound is giving me a low yield. What are the most common culprits?
Low yields in the synthesis of this compound via the Ullmann reaction can stem from several factors. The most critical parameters to investigate are the purity of your starting materials (phenol and methyl 4-halobenzoate), the choice and quality of the copper catalyst, the selection of an appropriate ligand and base, and the reaction temperature. The electronic properties of your substrates—an electron-poor aryl halide (methyl 4-halobenzoate) and an electron-rich phenol—are generally favorable for this reaction, but optimization of the other parameters is key.
Q2: Which copper source is best for this reaction? And does its oxidation state matter?
For the Ullmann diaryl ether synthesis, Copper(I) salts such as cuprous iodide (CuI) or cuprous bromide (CuBr) are generally more effective than Copper(II) salts or copper metal. The active catalytic species is widely considered to be Cu(I). If you are using a Cu(II) salt, the reaction conditions must be suitable to facilitate an in-situ reduction to Cu(I). Using fresh, high-purity Cu(I) salts is highly recommended to avoid introducing oxidizing impurities that can deactivate the catalyst.
Q3: How do I choose the right ligand for coupling an electron-poor aryl halide like methyl 4-bromobenzoate?
Ligands are crucial in modern Ullmann reactions as they stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions. For the coupling of electron-poor aryl halides, N,N- and N,O-chelating ligands have shown great efficacy. Amino acids, such as N,N-dimethylglycine and L-proline, are particularly effective, cost-efficient, and have demonstrated high catalytic activity in promoting the coupling of phenols with aryl halides.
Q4: I'm observing some hydrolysis of my methyl ester product. How can I prevent this?
Ester hydrolysis is a potential side reaction, especially with the use of a base at elevated temperatures. To minimize this, you should choose your base carefully. While strong bases are needed to deprotonate the phenol, overly harsh conditions can promote hydrolysis. Using a moderately strong but poorly nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good strategy. Additionally, ensuring anhydrous reaction conditions is crucial, as the presence of water will exacerbate ester hydrolysis.
Q5: What is the best solvent for the synthesis of this compound?
The choice of solvent is critical. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can effectively dissolve the reactants and the copper catalyst. However, for O-arylation, non-polar solvents like toluene and xylene have also been shown to be effective, particularly when used with certain bases like K₂CO₃. A solvent screen is often a valuable step in optimizing your reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: Copper source is oxidized or of poor quality. | Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr). Consider adding a small amount of a reducing agent if using a Cu(II) source. |
| Inappropriate Ligand: The chosen ligand is not suitable for the specific substrates. | Screen a variety of ligands, starting with N,N-dimethylglycine or L-proline. | |
| Suboptimal Base: The base is not strong enough to deprotonate the phenol or is insoluble in the solvent. | Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | |
| Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | Incrementally increase the reaction temperature, monitoring for product formation and decomposition. Modern ligated systems often work well in the 80-120 °C range. | |
| Formation of Side Products (e.g., debromination of methyl 4-bromobenzoate) | Protic Impurities: Presence of water or other protic species. | Use anhydrous solvents and ensure all reagents are thoroughly dried. |
| Ligand Instability: The ligand may be degrading at the reaction temperature. | Choose a more thermally stable ligand or lower the reaction temperature if possible. | |
| Significant Ester Hydrolysis | Excessively Strong Base or Presence of Water: The reaction conditions are too harsh for the ester group. | Use a less nucleophilic base like K₂CO₃. Ensure strictly anhydrous conditions. |
| Prolonged Reaction Time: Extended heating increases the likelihood of hydrolysis. | Monitor the reaction closely by TLC or GC and work it up as soon as the starting material is consumed. | |
| Difficulty in Product Purification | Unreacted Starting Materials: Incomplete reaction. | Re-optimize the reaction conditions to drive it to completion. During workup, a wash with a dilute base can remove unreacted phenol, and a wash with a dilute acid can help remove some nitrogen-containing ligands. |
| Formation of Copper Complexes: Residual copper in the crude product. | During workup, filter the reaction mixture through a pad of Celite to remove insoluble copper salts. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can also help. |
Experimental Protocols & Methodologies
Optimized Synthesis of this compound
This protocol is a starting point and may require further optimization for your specific setup.
Reactants and Reagents:
| Component | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Methyl 4-bromobenzoate | 215.04 | 1.0 | (e.g., 2.15 g, 10 mmol) |
| Phenol | 94.11 | 1.2 | (e.g., 1.13 g, 12 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | (e.g., 95 mg, 0.5 mmol) |
| N,N-Dimethylglycine | 103.12 | 0.10 (10 mol%) | (e.g., 103 mg, 1.0 mmol) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | (e.g., 6.52 g, 20 mmol) |
| Anhydrous Dioxane | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 4-bromobenzoate, phenol, copper(I) iodide, N,N-dimethylglycine, and cesium carbonate.
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the methyl 4-bromobenzoate is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Purification of this compound
Column chromatography is a highly effective method for purifying this compound.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Ullmann Reaction
Experimental Workflow
Caption: A typical experimental workflow for the Ullmann synthesis of this compound.
Proposed Catalytic Cycle
Caption: A simplified proposed catalytic cycle for the Ullmann diaryl ether synthesis.
References
- Fossum, E., & Whatcott, C. J. (Year). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- BenchChem. (2025).
- BenchChem. (2025).
- Hossain, M. A., & Akter, T. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
- Wunsch, B., & Stapper, C. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1138-1147.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ligand Selection for Ullmann Coupling of Electron-Rich Phenols. BenchChem. [URL not available]
- Request PDF. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.
- BenchChem. (2025). A Technical Guide to High-Purity Butyl 4-Methylbenzoate for Scientific Research. BenchChem. [URL not available]
- Ma, D., Cai, Q., & Zhang, H. (2004). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives. The Journal of Organic Chemistry, 69(15), 5133-5136.
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem. [URL not available]
- Supporting Information. (n.d.). CDC Stacks. [URL not available]
- Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. [URL not available]
- Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [URL not available]
- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC.
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- ACS Publications. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [URL not available]
Technical Support Center: Purification of Crude Methyl 4-phenoxybenzoate by Column Chromatography
Welcome to our dedicated technical support guide for the purification of crude Methyl 4-phenoxybenzoate via column chromatography. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial purification step. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of this specific separation, ensuring you can achieve high purity and yield with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the column chromatography of this compound.
Q1: What is the most suitable stationary phase for the purification of this compound?
A1: For the purification of a moderately polar compound like this compound, the standard and most effective stationary phase is silica gel with a mesh size of 230-400. This provides a good balance between resolution and flow rate for flash column chromatography. The slightly acidic nature of standard silica gel is generally not problematic for this ester, but if you observe degradation, neutral silica gel or alumina can be considered as alternatives.[1]
Q2: How do I determine the optimal mobile phase for the separation?
A2: The ideal mobile phase is best determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[1][2] A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 7:3, 1:1 hexanes:ethyl acetate) to find a system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound. This Rf range typically translates well to good separation on a column.
Q3: What are the most probable impurities in my crude this compound sample?
A3: The impurities will largely depend on the synthetic route employed. For a typical Williamson ether synthesis or Ullmann condensation, common impurities include unreacted starting materials such as phenol and a methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-chlorobenzoate). You may also have residual base from the reaction, which should be removed during the aqueous work-up prior to chromatography.
Q4: Should I use an isocratic or a gradient elution?
A4: While an isocratic (constant solvent composition) elution can work if the TLC shows good separation between your product and impurities, a gradient elution is often more efficient for purifying crude reaction mixtures.[3][4][5] A shallow gradient, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute your product, will generally provide better resolution and sharper peaks.[4]
Q5: How much crude material can I load onto my column?
A5: A general rule of thumb for a reasonably well-behaved separation is a loading capacity of 1:30 to 1:50 of crude material to silica gel by weight.[1] For example, for every 1 gram of crude this compound, you should use 30 to 50 grams of silica gel. Overloading the column is a common cause of poor separation.
Troubleshooting Guide
Encountering unexpected results is a common part of chromatography. This guide will help you diagnose and resolve specific issues you may face when purifying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The product does not elute from the column (remains at the baseline). | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent. If you are using a hexanes/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like dichloromethane can be added to the mobile phase. |
| The compound may have degraded on the acidic silica gel. | Test the stability of your compound on a small amount of silica by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated (neutral) silica gel or alumina.[6] | |
| The product elutes too quickly (high Rf), co-eluting with non-polar impurities. | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[1] |
| Poor separation of the product from impurities (streaking or overlapping bands). | The column was overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column.[1] |
| The initial sample band was too wide. | Dissolve the crude sample in the minimum amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica can also help achieve a narrow band.[7] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is generally reliable for achieving a well-packed column. | |
| The flow rate is too fast. | If using flash chromatography with applied pressure, reduce the pressure to allow for better equilibration between the stationary and mobile phases. | |
| The collected fractions containing the product are still impure, with a spot close to the product on TLC. | The impurity has a very similar polarity to the product (co-elution). | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate, or toluene instead of hexanes) can alter the selectivity and improve separation.[8] |
| A very shallow gradient or isocratic elution with the optimized solvent system from TLC may be necessary to improve resolution. | ||
| The product appears to be degrading on the column. | The silica gel is too acidic. | As mentioned above, switch to neutral silica gel or alumina. You can also try deactivating the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system, especially if your compound is base-sensitive. |
Experimental Protocol: Purification of this compound
This protocol provides a detailed methodology for the purification of approximately 1 gram of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Sand (sea sand, washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 7:3, 1:1 hexanes:ethyl acetate) to find the optimal eluent for separation. The ideal system should give the product an Rf value of ~0.3.[1]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a beaker, make a slurry of silica gel (e.g., 40 g for 1 g of crude material) in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.
-
Open the stopcock to allow some of the solvent to drain, which will help in packing the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial, least polar mobile phase.
-
Begin collecting fractions in test tubes or flasks.
-
If using an isocratic elution, continue with the same solvent mixture.
-
If using a gradient elution, start with the initial low-polarity solvent and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
2 column volumes of 9:1 hexanes:ethyl acetate
-
5 column volumes of a linear gradient from 9:1 to 7:3 hexanes:ethyl acetate
-
5 column volumes of 7:3 hexanes:ethyl acetate
-
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for easy comparison.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR, HPLC, or melting point.
-
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common column chromatography issues.
References
- Reddit. (2025, July 13). Co-elution during column. r/OrganicChemistry.
- Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
- Phenomenex. (2025, May 23). Isocratic Vs.
- Biotage. (2023, January 24).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- García-Gómez, D., et al. (n.d.). Study of the column efficiency using gradient elution based on Van Deemter plots.
- BenchChem. (2025).
- Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
- SIELC Technologies. (2018, May 16).
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Chemistry For Everyone. (2025, February 7).
- BenchChem. (2025).
- BenchChem. (2025).
- ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis.
- ChemistryViews. (2012, August 7).
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. reddit.com [reddit.com]
Navigating the Purification of Methyl 4-phenoxybenzoate: A Technical Support Guide
Welcome to the technical support center for the purification of Methyl 4-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. As a Senior Application Scientist, my goal is to not only provide step-by-step protocols but also to explain the underlying scientific principles that govern these techniques, empowering you to troubleshoot and optimize your purification processes effectively.
Core Concepts in Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] Upon cooling, the purified compound crystallizes out of the solution, while the impurities, which are present in smaller concentrations, remain dissolved in the mother liquor.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 21218-94-0 | [4][5][6][7] |
| Molecular Formula | C₁₄H₁₂O₃ | [8][9] |
| Molecular Weight | 228.24 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid or solid | [8] |
| Melting Point | Not definitively available; estimated based on similar compounds (e.g., Methyl 4-hydroxybenzoate: 125-128 °C) | [10] |
| Solubility | Moderately soluble in organic solvents, low solubility in water. | [8] |
Note: The melting point is a critical parameter for identifying and assessing the purity of a crystalline compound. The lack of a definitive reported value for this compound underscores the importance of careful experimental determination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing both the "how" and the "why" for each troubleshooting step.
Problem 1: "Oiling Out" - The Compound Separates as a Liquid Instead of Crystals
"Oiling out" is a common and frustrating phenomenon where the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute.[11]
Causality:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the compound, making it more prone to oiling out.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, exceeding the melting point of the compound.
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into a crystal lattice.
Solutions:
-
Re-heat and Add More Solvent: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Lower the Solution Temperature Before Cooling: If using a high-boiling solvent, allow the solution to cool to just above the point of saturation before initiating crystallization.
-
Change the Solvent System:
-
Single Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity (cloudiness) is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[1] Common mixed solvent pairs for esters include ethanol/water and ethyl acetate/hexane.[12]
-
Problem 2: Poor or No Crystal Formation
This issue typically arises from either using an excessive amount of solvent or the solution being supersaturated without nucleation sites.[13]
Causality:
-
Excess Solvent: If too much solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.[13]
-
Supersaturation: The solution may be supersaturated, but the crystals lack a surface to begin growing.
Solutions:
-
Reduce Solvent Volume: If you suspect excess solvent is the issue, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to precipitate out of the hot solution.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.[1]
-
Seeding: Add a single, pure crystal of this compound to the cooled solution. This "seed" crystal provides a template for further crystal growth.
-
Ice Bath: Placing the flask in an ice bath can further decrease the solubility and promote crystallization. However, this should be done after the solution has been allowed to cool slowly to room temperature to avoid rapid precipitation of impurities.[1]
-
Problem 3: Low Crystal Yield
A low yield of purified product can be disheartening and is often due to procedural inefficiencies.
Causality:
-
Using Too Much Solvent: As mentioned previously, excess solvent will retain more of your compound in the mother liquor.[10]
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[14]
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Keep the solution at a gentle boil during filtration.
-
Use a slight excess of solvent during the initial dissolution and then evaporate it off after filtration.[11]
-
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[12]
-
Proper Washing Technique: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1] The cold solvent will be less effective at dissolving your product while still removing impurities adhering to the crystal surface.
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on the properties of similar aromatic esters, good starting points for single-solvent recrystallization are methanol or ethanol .[8][15] For mixed-solvent systems, a combination of a good solvent like ethyl acetate with a poor solvent like hexane is a logical choice.[12] Small-scale solubility tests with a few milligrams of your crude product in different solvents are highly recommended to determine the optimal solvent or solvent pair empirically.
Q2: What is the purpose of "seeding" and how is it done?
A2: Seeding is the process of adding a pure crystal of the compound to a supersaturated solution to initiate crystallization. The seed crystal provides a nucleation site, a template onto which other molecules can deposit in an ordered fashion, leading to the growth of larger, well-formed crystals. To seed a solution, simply drop one or two small, pure crystals of this compound into the cooled, supersaturated solution.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The most common and straightforward method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically 1-2 °C). Impurities will generally lower and broaden the melting point range. For a more quantitative assessment of purity, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: If your product is expected to be colorless but retains a colored tint after recrystallization, this is likely due to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its surface. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
Diagram: Troubleshooting Logic for Recrystallization
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
Concluding Remarks
The purification of this compound by recrystallization is a technique that, while straightforward in principle, requires careful attention to detail and a solid understanding of the underlying chemical principles. This guide provides a framework for approaching this purification with a troubleshooter's mindset. By systematically addressing issues as they arise and understanding the causality behind them, you will be well-equipped to optimize your recrystallization protocol to achieve a high yield of pure product.
References
- Current time information in Baltimore, MD, US. (n.d.). Google.
-
Cas 21218-94-0, 4-Phenoxybenzoic acid methyl ester. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]
-
Recrystallization. (n.d.). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 9, 2026, from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved January 9, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). Gsrs. Retrieved January 9, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 9, 2026, from [Link]
-
Supporting Information. (n.d.). CDC Stacks. Retrieved January 9, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). San Diego Mesa College. Retrieved January 9, 2026, from [Link]
-
How to Carry Out a Recrystallization. (2013, February 4). YouTube. Retrieved January 9, 2026, from [Link]
-
How can I perform recrystallization of a solid mixture? (2014, November 10). ResearchGate. Retrieved January 9, 2026, from [Link]
- EP0474854B1 - Alcohol-ester separation by recrystallization. (n.d.). Google Patents.
-
Methyl 4-amino-2-phenoxybenzoate | C14H13NO3 | CID 177745038. (2025, December 27). PubChem. Retrieved January 9, 2026, from [Link]
-
Macroscale Nitration of Methyl Benzoate. (n.d.). Swarthmore College. Retrieved January 9, 2026, from [Link]
- CN109879817B - Preparation method of mesosulfuron-methyl. (n.d.). Google Patents.
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
-
Recrystallization of an Impure Sample of Naphthalene Objectives. (n.d.). San Diego City College. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 4-phenoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 4-phenoxybenzoate. As a Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions in your experimental work.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its diaryl ether linkage is typically constructed via two primary synthetic routes: the Ullmann Condensation and the Williamson Ether Synthesis. The choice between these methods depends on the availability of starting materials, desired scale, and tolerance of functional groups.
This guide will delve into the intricacies of both methods, providing detailed protocols and a comprehensive troubleshooting section in a question-and-answer format to address common issues leading to low yields.
Part 1: Synthesis Methodologies & Experimental Protocols
Method 1: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1] For the synthesis of this compound, this typically involves the reaction of a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate or methyl 4-iodobenzoate) with phenol in the presence of a copper catalyst and a base.
Caption: Ullmann condensation for this compound synthesis.
Materials:
-
Methyl 4-bromobenzoate
-
Phenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of methyl 4-bromobenzoate).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[3][4]
Method 2: The Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction between a deprotonated alcohol (alkoxide) and an organohalide.[5] For this compound, this can be achieved in two ways:
-
Route A: Reaction of sodium phenoxide with methyl 4-bromobenzoate.
-
Route B: Reaction of the methyl ester of 4-hydroxybenzoic acid (methyl 4-hydroxybenzoate) with a phenylating agent (less common for this specific product).
Route A is generally preferred.
Caption: Williamson ether synthesis for this compound.
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl 4-bromobenzoate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of Sodium Phenoxide: To a dry round-bottom flask under an inert atmosphere, add a solution of phenol (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Reaction: To the freshly prepared sodium phenoxide solution, add a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed for purification.[7][8][9]
Part 2: Troubleshooting Guide & FAQs
This section is designed to address specific issues that can lead to low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The expected yield for the synthesis of this compound can vary depending on the chosen method and the scale of the reaction. For the Ullmann condensation, yields can range from 60% to over 90% under optimized conditions with appropriate ligands.[10][11] For the Williamson ether synthesis, yields are typically in the range of 70-90%.[12][13] A yield significantly below these ranges would be considered low and warrants troubleshooting.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:9 or 2:8 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.
-
Visualization: The spots can be visualized under a UV lamp at 254 nm.[6]
-
Analysis: The reaction is complete when the starting material spot (methyl 4-bromobenzoate or phenol) is no longer visible on the TLC plate. The product, this compound, will have a different Rf value than the starting materials. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to aid in identification.[6]
Q3: What are the key differences in troubleshooting the Ullmann condensation versus the Williamson ether synthesis for this product?
A3:
-
Ullmann Condensation: Troubleshooting often focuses on the catalyst system (copper source, ligand), the base, and the reaction temperature. Catalyst deactivation and solubility are common issues.
-
Williamson Ether Synthesis: Troubleshooting for this SN2 reaction typically centers on the strength and purity of the base used to form the phenoxide, the reactivity of the aryl halide, and ensuring anhydrous conditions.[5] Competing elimination reactions are less of a concern with an aryl halide.
Troubleshooting Low Yield: A Deeper Dive
Question: My TLC analysis shows a significant amount of unreacted methyl 4-bromobenzoate and/or phenol even after extended reaction time. What could be the cause?
Answer: Incomplete reactions are a common source of low yields. The underlying causes can be categorized as follows:
For Ullmann Condensation:
-
Inactive Catalyst: The copper(I) catalyst can be oxidized to inactive copper(II) species if the reaction is not performed under strictly inert conditions.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Insufficient Base: The base is crucial for the deprotonation of phenol and to neutralize the hydrogen halide formed during the reaction.
-
Solution: Use at least 2 equivalents of a finely powdered, anhydrous base like potassium carbonate or cesium carbonate. Ensure the base is of high purity.
-
-
Low Reaction Temperature: The Ullmann condensation often requires high temperatures to proceed at a reasonable rate.[14]
-
Solution: Ensure the reaction is heated to the optimal temperature (typically 120-140 °C for DMF). Use a high-boiling point solvent if a higher temperature is required.
-
-
Poor Solubility: If the reactants or catalyst are not fully dissolved, the reaction rate will be slow.
-
Solution: Ensure adequate solvent volume and vigorous stirring. A different solvent, such as dimethyl sulfoxide (DMSO), may be considered.
-
For Williamson Ether Synthesis:
-
Incomplete Deprotonation of Phenol: If the base is not strong enough or if it is not used in sufficient quantity, the formation of the nucleophilic phenoxide will be incomplete.
-
Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of phenol.[5] Ensure the NaH is fresh and has not been deactivated by moisture.
-
-
Anhydrous Conditions: The presence of water will quench the strong base and can also hydrolyze the ester product.
-
Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.
-
-
Low Reaction Temperature: While the Williamson synthesis can often be run at lower temperatures than the Ullmann reaction, some thermal energy is still required to overcome the activation energy.
-
Solution: A typical temperature range is 80-100 °C.[15] If the reaction is sluggish, a modest increase in temperature may be beneficial.
-
Question: I have obtained a low yield of my desired product, and my crude NMR spectrum shows several unexpected peaks. What are the likely side products?
Answer: The formation of side products can significantly reduce the yield of this compound.
Potential Side Products in Ullmann Condensation:
-
Homocoupling of Methyl 4-bromobenzoate: This can lead to the formation of dimethyl 4,4'-biphenyldicarboxylate. This is more likely at very high temperatures or with certain catalyst systems.
-
Dehalogenation of Methyl 4-bromobenzoate: This results in the formation of methyl benzoate.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to 4-phenoxybenzoic acid.
Potential Side Products in Williamson Ether Synthesis:
-
C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, leading to the formation of (4-methoxycarbonylphenyl)phenols. This is more likely with less polar solvents.[16]
-
Hydrolysis of the Ester: As with the Ullmann reaction, the presence of water can lead to the formation of 4-phenoxybenzoic acid.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for side product formation.
Question: I had a good conversion according to TLC, but my isolated yield is very low. Where could I be losing my product?
Answer: Significant product loss can occur during the work-up and purification steps.
-
Emulsion Formation During Extraction: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction, making phase separation difficult and leading to product loss.
-
Solution: Dilute the reaction mixture with a non-polar solvent like toluene or ethyl acetate before washing with water. The addition of brine can also help to break up emulsions.
-
-
Incomplete Extraction: this compound has moderate polarity.
-
Solution: Ensure you are using a sufficient volume of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane) and perform multiple extractions (at least three) to maximize recovery from the aqueous phase.
-
-
Product is Partially Soluble in the Aqueous Phase: If the work-up involves basic or acidic washes, consider the possibility of hydrolysis of the ester to the more water-soluble carboxylate or protonated ether.
-
Solution: Use mild aqueous washes (e.g., saturated sodium bicarbonate solution, dilute acid) and back-extract the aqueous layers with the organic solvent.
-
-
Poor Recovery from Column Chromatography:
-
Solution:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often results in better separation and less band broadening than loading the sample in a solvent.
-
Optimize Solvent System: Use a solvent system that provides an Rf value of ~0.3 for your product on TLC for optimal separation.
-
Avoid Overloading: A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.[17]
-
-
-
Inefficient Recrystallization:
-
Solution:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[8] A solvent pair, such as ethanol/water or hexanes/ethyl acetate, can be effective.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Ullmann Condensation | Williamson Ether Synthesis |
| Typical Yield | 60-90+% | 70-90% |
| Reaction Temp. | 120-140 °C | 80-100 °C |
| Catalyst | Copper(I) salt (e.g., CuI) | Not applicable |
| Base | K₂CO₃, Cs₂CO₃ (weak base) | NaH, KH (strong base) |
| Solvent | DMF, DMSO (polar aprotic) | DMF, Acetonitrile (polar aprotic) |
Visualization of Reaction Mechanisms
Caption: Proposed catalytic cycle for the Ullmann condensation.
Caption: Concerted SN2 mechanism of the Williamson ether synthesis.
References
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 9, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 9, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017, August 11). ACS Publications. Retrieved January 9, 2026, from [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.). Google Patents.
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]
- Synthesis and preparation process of 4-phenoxybenzoic acid. (n.d.). Patsnap.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 9, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 9, 2026, from [Link]
-
ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.). Retrieved January 9, 2026, from [Link]
-
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (n.d.). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved January 9, 2026, from [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Supplementary Information. (n.d.). DOI. Retrieved January 9, 2026, from [Link]
-
1-Methyl-4-phenoxy-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved January 9, 2026, from [Link]
-
quantitative measurements on tlc plates using ccd detection. (n.d.). Retrieved January 9, 2026, from [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
Synthesis of m-Aryloxy Phenols. (2023, March 30). Encyclopedia.pub. Retrieved January 9, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Copper-Catalyzed Benzothiazolyldifluoroalkylation of Arylidenemalonitriles or para-Quinone Methides. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
- High-yielding ullmann reaction for the preparation of bipyrroles. (n.d.). Google Patents.
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010, May). PubMed. Retrieved January 9, 2026, from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo. Retrieved January 9, 2026, from [Link]
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Technical Support Center: A Guide to Identifying and Removing Impurities from Methyl 4-phenoxybenzoate
Welcome to the Technical Support Center for Methyl 4-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the highest purity of your compound for reliable and reproducible experimental outcomes.
Introduction: The Importance of Purity
This compound is a key intermediate in various synthetic pathways. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, affect reaction kinetics, or compromise the biological activity and safety of downstream products. This guide provides practical, field-tested advice for identifying and eliminating common impurities encountered during its synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
The synthesis of this compound, often achieved via an Ullmann condensation or a similar nucleophilic aromatic substitution, can lead to several predictable impurities.[1][2][3][4] These can be broadly categorized as:
-
Unreacted Starting Materials:
-
Phenol
-
Methyl 4-hydroxybenzoate or a corresponding methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate, methyl 4-bromobenzoate).
-
-
Byproducts of the Reaction:
-
Diphenyl ether (from the self-coupling of phenol).
-
4,4'-Oxybis(benzoic acid, methyl ester) (from the self-coupling of the methyl 4-halobenzoate).
-
4-Phenoxybenzoic acid (if the methyl ester is hydrolyzed during workup).
-
-
Residual Solvents:
-
High-boiling point solvents used in the reaction, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Q2: What is the best general-purpose method for purifying crude this compound?
For general-purpose purification, a two-step approach is highly effective:
-
Aqueous Workup: Begin with a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like unreacted phenol and any hydrolyzed 4-phenoxybenzoic acid.[5]
-
Recrystallization or Column Chromatography:
-
Recrystallization is an excellent and scalable method if the impurities have significantly different solubilities than the product.[6][7] A good starting solvent system to try is ethanol or a mixture of ethanol and water.[8][9][10]
-
Flash Column Chromatography on silica gel is the most versatile technique for separating a mixture of impurities with varying polarities.[11][12]
-
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A combination of techniques provides the most comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing the solvent system for column chromatography.[13]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting even trace impurities.[14][15] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[16][17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.[14][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation of the final product and for identifying and quantifying impurities with distinct signals.[15][19][21]
Troubleshooting Guide: From Impure Product to High-Purity Compound
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product is an oil or a low-melting-point solid, but it should be a crystalline solid.
-
Potential Cause: This is often due to the presence of unreacted starting materials or solvent impurities that depress the melting point. Pure this compound should be a solid at room temperature.
-
Troubleshooting Workflow:
-
Initial Analysis: Run a ¹H NMR spectrum of your crude product. Look for characteristic peaks of your starting materials and any residual high-boiling point solvents.
-
Removal of Acidic Impurities: Perform a liquid-liquid extraction. Dissolve your product in ethyl acetate and wash with a 5% sodium bicarbonate solution. This will remove acidic impurities like phenol and 4-phenoxybenzoic acid.
-
Purification Strategy:
-
If the main impurity is a starting material: Flash column chromatography is often the most effective method to separate the product from starting materials with different polarities.[5][11][12][22]
-
If residual solvent is the issue: If the impurity is a high-boiling solvent like DMF, it can often be removed by co-evaporation with a lower-boiling solvent like toluene under reduced pressure or by drying under high vacuum for an extended period.
-
-
Final Polish: After chromatography or solvent removal, recrystallization from a suitable solvent (e.g., ethanol/water) can yield highly pure, crystalline this compound.[6][7][11][23]
-
Issue 2: My NMR spectrum shows extra aromatic peaks that don't correspond to the starting materials.
-
Potential Cause: These extra signals could belong to byproducts from side reactions, such as diphenyl ether or other coupling products.
-
Troubleshooting Workflow:
-
Identify the Impurity:
-
GC-MS Analysis: This is an excellent technique to identify the molecular weight of the unknown impurity, which can help in its identification.[19][20]
-
NMR Analysis: Carefully analyze the splitting patterns and integration of the unknown peaks. For example, diphenyl ether will show a distinct set of aromatic signals.
-
-
Purification Strategy:
-
Column Chromatography: This is the most reliable method for separating structurally similar byproducts. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended to achieve good separation.[11][12]
-
Recrystallization: If the byproduct has a significantly different solubility profile, recrystallization may be effective. This often requires screening several solvent systems.[6]
-
-
Issue 3: I see a spot at the baseline of my TLC plate that doesn't move.
-
Potential Cause: A spot that remains at the baseline in a moderately polar solvent system is indicative of a highly polar impurity. This is often 4-phenoxybenzoic acid, resulting from the hydrolysis of the methyl ester during the reaction or workup.
-
Troubleshooting Workflow:
-
Confirmation: The presence of a carboxylic acid can be confirmed by its solubility in a mild aqueous base.
-
Removal:
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate. The 4-phenoxybenzoic acid will be deprotonated and move into the aqueous layer.
-
Column Chromatography: The acidic impurity will stick strongly to the silica gel. It can be eluted after the desired product by flushing the column with a more polar solvent system, often containing a small amount of acetic acid or methanol.
-
-
Data Presentation & Experimental Protocols
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 228.24[19] | 47-50 | ~330 |
| Phenol | 94.11 | 40.5 | 181.7 |
| Methyl 4-hydroxybenzoate | 152.15[24] | 125-128 | 275 |
| Diphenyl ether | 170.21 | 26-29 | 259 |
| 4-Phenoxybenzoic acid | 214.22 | 160-163 | >300 |
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to find a system that gives the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent determined from the TLC analysis. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed.[11][12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.[11]
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[23]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.[9][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the hot solution to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.[9][13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11][23]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: Decision-Making Workflow for Purification
Caption: A decision tree for selecting the appropriate purification strategy based on initial analytical data.
Diagram 2: Analytical Workflow for Purity Assessment
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mt.com [mt.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 24. pharmaffiliates.com [pharmaffiliates.com]
Preventing decomposition of Methyl 4-phenoxybenzoate during storage
Answering researchers' needs for clarity and precision, this Technical Support Center provides a comprehensive guide to preventing the decomposition of Methyl 4-phenoxybenzoate during storage. As Senior Application Scientists, we have structured this resource to address common challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your experiments.
Technical Support Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address the most frequent issues encountered by researchers.
FAQ 1: What are the optimal storage conditions for this compound to ensure long-term stability?
To maintain the chemical integrity of this compound, it is crucial to control its storage environment. The primary degradation pathways for this aromatic ester are hydrolysis, photodegradation, and thermal decomposition.[1][2][3]
Answer: The optimal storage conditions for this compound are designed to mitigate these risks. We recommend the following:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C. Avoid storing at room temperature for extended periods, and absolutely prevent exposure to high heat, as thermal decomposition of aromatic esters can initiate at elevated temperatures.[4][5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and, more importantly, ambient moisture, which is the primary driver for hydrolysis.[6]
-
Light: Protect the compound from light by using an amber glass vial or by storing the container in a dark place. Aromatic and phenoxy compounds can be susceptible to photodegradation when exposed to UV light.[1][7]
-
Container: Use a tightly sealed, non-reactive container, such as a borosilicate glass vial with a PTFE-lined cap. This prevents moisture ingress and potential contamination.[8]
FAQ 2: I suspect my stored sample of this compound has degraded. What are the common signs of decomposition?
Answer: Both physical and analytical signs can indicate degradation.
-
Physical Signs:
-
Change in Appearance: The pure compound is typically a white to off-white solid. Any significant color change (e.g., yellowing or browning) can be a sign of degradation products.
-
Clumping or Change in Consistency: The presence of moisture from improper storage can cause the powder to clump. If significant hydrolysis has occurred, the sample may appear wet or oily due to the formation of methanol and potential melting point depression.
-
Odor: While this compound has a faint odor, the formation of acidic degradation products like 4-phenoxybenzoic acid might produce a slightly sharper, more acidic smell.
-
-
Analytical Signs (preliminary):
-
Melting Point Depression: A broadened and depressed melting point range compared to the specification (literature value is typically around 32-35°C) is a classic indicator of impurity.[9]
-
TLC Analysis: Spotting the sample on a TLC plate against a reference standard may reveal additional spots, indicating the presence of impurities or degradation products.
-
FAQ 3: What are the most likely degradation products, and what chemical reactions cause their formation?
Answer: Understanding the degradation pathways is key to preventing them. The two most probable degradation reactions are hydrolysis and photodegradation.
-
Hydrolysis: This is the most common degradation pathway for esters. In the presence of water (even atmospheric moisture), the ester bond of this compound can be cleaved to yield 4-phenoxybenzoic acid and methanol.[3][10] This reaction can be catalyzed by acidic or basic contaminants.
-
Photodegradation: Exposure to UV light can provide the energy to break chemical bonds. For phenoxy-containing compounds, this can lead to cleavage of the ether bond or reactions on the aromatic rings, resulting in a complex mixture of byproducts, including potential chlorophenol derivatives if chlorine sources are present in the environment.[1][11]
-
Thermal Decomposition: At high temperatures, the ester linkage can cleave. The primary products would likely be similar to hydrolysis, but more extreme heat can cause decarboxylation of the resulting carboxylic acid or further fragmentation.[2][12]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolytic decomposition of this compound.
FAQ 4: How can I definitively test my sample for degradation and quantify its purity?
Answer: For a definitive assessment of purity, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.[13][14] A properly developed HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification.
See the "Protocols" section below for a detailed, step-by-step stability-indicating HPLC method. Other useful techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products and impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information to confirm the identity of the parent compound and help elucidate the structure of unknown degradation products.[16]
Troubleshooting Workflow
When faced with a suspect sample, a systematic approach is essential. The following workflow helps diagnose and resolve issues related to compound stability.
Caption: Troubleshooting workflow for suspected sample degradation.
Data Summary
The following table summarizes the recommended storage conditions and the consequences of deviation.
| Parameter | Recommended Condition | Adverse Condition | Likely Consequence & Pathway |
| Temperature | 2-8°C (Refrigerated) | > 25°C (Room Temp) or High Heat | Increased rate of hydrolysis; potential thermal decomposition.[2] |
| Atmosphere | Inert Gas (Argon, N₂) | Ambient Air | Hydrolysis due to atmospheric moisture.[6] |
| Light | Protected from Light (Amber Vial) | UV or Prolonged Direct Light | Photodegradation, cleavage of ether or ester bonds.[1] |
| Container | Tightly Sealed, PTFE-lined Cap | Loosely Capped, Reactive Plastic | Moisture ingress leading to hydrolysis; contamination.[8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This Reverse-Phase HPLC (RP-HPLC) method is designed to separate this compound from its primary hydrolytic degradation product, 4-phenoxybenzoic acid. This protocol is essential for conducting forced degradation studies and for routine quality control.[17]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
4-phenoxybenzoic acid reference standard (for peak identification)
-
Sample for analysis
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 90 12.0 90 12.1 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute 1:10 in a 50:50 acetonitrile/water mixture for a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution to a final nominal concentration of 100 µg/mL.
-
Spiked Solution (for peak identification): Prepare a sample solution and spike it with a small amount of 4-phenoxybenzoic acid standard to confirm the retention time of the degradant peak.
4. Analysis and Interpretation:
-
Inject the standard, sample, and spiked solutions.
-
Expected Retention Times: Under these conditions, 4-phenoxybenzoic acid (more polar) will elute earlier than the parent ester, this compound (less polar).
-
Quantification: Calculate the purity of the sample using the area percent method. The purity is determined by the ratio of the main peak area to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
A sample is considered stable if the purity is high (e.g., >99%) and the peak for 4-phenoxybenzoic acid is absent or below a specified threshold (e.g., <0.15%).
References
-
Brodowska, M. S., & Wójciak, R. W. (2019). Occurrence and Transformation of Phenoxy Acids in Aquatic Environment and Photochemical Methods of Their Removal: A Review. PubMed Central. [Link]
-
ResearchGate. (n.d.). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. ResearchGate. [Link]
-
MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
-
ResearchGate. (2006). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [Link]
-
MDPI. (2024). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. MDPI. [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Chemistry Stack Exchange. [Link]
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PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]
-
ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) Alkyl esters thermally decompose into an alkene and a carboxylic... ResearchGate. [Link]
-
PubMed Central. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PubMed Central. [Link]
-
IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
-
MDPI. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. [Link]
-
MedCrave. (2016). Forced degradation studies. MedCrave. [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
ResearchGate. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]
-
IJRIPP. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
PubChem. (n.d.). Methyl 4-amino-2-phenoxybenzoate. PubChem. [Link]
-
PubChem. (n.d.). Methyl 2-(chloromethyl)-4-phenoxybenzoate. PubChem. [Link]
-
Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
PubMed. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. PubMed. [Link]
-
MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Pharmaffiliates. [Link]
-
PubChem. (n.d.). Methyl 4-ethoxybenzoate. PubChem. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of Methyl 4-phenoxybenzoate for Pilot Plant Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-phenoxybenzoate. It provides a comprehensive resource for troubleshooting common issues encountered during laboratory-scale synthesis and offers critical insights for scaling up the process to a pilot plant. Our focus is on the Ullmann condensation, a robust and widely used method for forming the key diaryl ether bond in the target molecule.
Synthesis Overview: The Ullmann Condensation
The synthesis of this compound is commonly achieved via a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide, a transformation known as the Ullmann condensation or Ullmann ether synthesis.[1][2] The general reaction involves the coupling of phenol with methyl 4-halobenzoate (typically the bromo- or iodo- derivative) in the presence of a copper catalyst and a base.
General Reaction Scheme:
Modern Ullmann-type reactions have seen significant improvements, often employing ligands to facilitate the reaction under milder conditions and with lower catalyst loadings.[3][4] Success in scaling this reaction depends on a thorough understanding of the key parameters and potential challenges.
Laboratory-Scale Synthesis Protocol
This protocol provides a baseline methodology for the synthesis of this compound at the lab scale.
Materials:
-
Methyl 4-bromobenzoate
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Add anhydrous DMF (or another suitable high-boiling polar aprotic solvent) to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of the Ullmann condensation for this compound synthesis.
Q1: What is the best copper source for the reaction? Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used and are generally more effective than copper(II) salts or metallic copper.[7] The purity and activity of the copper source are critical; old or oxidized copper salts are a common cause of reaction failure.[5] For some classical Ullmann reactions, freshly activated copper powder can also be effective.[5]
Q2: Is a ligand necessary for this reaction? While traditional Ullmann reactions are often performed without a ligand at high temperatures, the use of a ligand is highly recommended for improving reaction efficiency, lowering the required temperature, and increasing functional group tolerance.[3][7] Common ligands for C-O coupling include N,N- and N,O-chelating compounds like N,N-dimethylglycine, 1,10-phenanthroline, and various salicylaldoximes.[7][8]
Q3: How do I select the appropriate base? The choice of base is critical and depends on the solvent and substrates.[8] For non-polar solvents like toluene or xylene, inexpensive inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[7] In polar aprotic solvents like DMF or DMSO, cesium carbonate (Cs₂CO₃) is frequently the base of choice due to its higher solubility.[7] The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. It is crucial to use an anhydrous base, as water can inactivate it.[8]
Q4: Which solvent should I use? The solvent significantly influences the reaction outcome.[8] High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are commonly used as they can solubilize the reactants and salts.[1] However, non-polar solvents like toluene or xylene can also be effective, particularly when paired with certain bases and ligands.[9] The choice of solvent may require screening for optimal results.
Q5: How can I monitor the reaction's progress effectively? The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] This allows you to track the consumption of the starting materials (e.g., methyl 4-bromobenzoate) and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Copper(I) source has oxidized.[5]2. Wet Reagents/Solvent: Presence of water is inactivating the base or interfering with the catalyst.[8]3. Oxygen Contamination: Oxygen can deactivate the catalyst.[5]4. Suboptimal Temperature: Temperature is too low for the reaction to proceed or too high, causing degradation.5. Incorrect Base/Solvent Combination: The chosen base may not be soluble or effective in the selected solvent.[7] | 1. Use a fresh bottle of high-purity CuI or other Cu(I) salt.2. Use anhydrous solvents and thoroughly dry all solid reagents (especially the base) before use.3. Degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[5]4. Screen a range of temperatures (e.g., 100°C to 160°C) to find the optimum.5. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., DMF, Toluene, Dioxane). |
| Significant Side Product Formation (e.g., Dehalogenated Arene) | 1. Reductive Dehalogenation: A common side reaction where the aryl halide is reduced.[8]2. High Reaction Temperature: Can promote side reactions and decomposition.[5]3. Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway.[8] | 1. Screen different ligands. N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[8]2. Attempt the reaction at a lower temperature, possibly by using a more active catalyst/ligand system.3. If no ligand is being used, introduce one. If a ligand is already in use, screen others. |
| Product is Impure After Workup | 1. Incomplete Reaction: Unreacted starting materials remain.2. Co-crystallization: Impurities have similar solubility to the product.3. Hydrolysis: The methyl ester may hydrolyze to the carboxylic acid during workup.[10] | 1. Ensure the reaction has gone to completion using TLC/HPLC before starting the workup.2. Perform a second recrystallization or consider purification by column chromatography.[6]3. Avoid strongly basic or acidic aqueous solutions during the workup, or minimize contact time. |
| Difficulty with Product Isolation | 1. Product is an Oil: Fails to crystallize from the chosen solvent system.2. Emulsion during Extraction: Difficulty in separating organic and aqueous layers. | 1. Attempt to induce crystallization by scratching the flask or adding a seed crystal. Try different solvent systems for recrystallization. If it remains an oil, purification by column chromatography is the best option.2. Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through celite if the emulsion persists. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Ullmann synthesis.
Pilot Plant Scale-Up Considerations
Scaling a chemical synthesis from the laboratory to a pilot plant is a non-linear process that introduces significant challenges in safety, engineering, and process control.[11][12]
Q1: How does heat management change during scale-up? This is one of the most critical considerations. Many Ullmann condensations are exothermic. In a lab flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. In a large pilot plant reactor, this ratio decreases dramatically, meaning heat can build up rapidly.[12] This can lead to a runaway reaction, where the temperature and pressure increase to dangerous levels.
-
Mitigation: A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to quantify the heat of reaction. The pilot plant reactor must have sufficient cooling capacity, and a controlled rate of reagent addition should be implemented to manage the rate of heat generation.[12]
Q2: What are the challenges related to mixing and mass transfer? Achieving uniform mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots," where the reaction proceeds much faster, potentially causing side reactions or decomposition. It can also result in concentration gradients, leading to an incomplete reaction.
-
Mitigation: The pilot plant reactor must be equipped with an appropriately designed agitation system (e.g., impeller type and speed) to ensure efficient mixing of the heterogeneous mixture (solid base, catalyst, and liquid phase).
Q3: What are the primary safety hazards to consider? Beyond thermal runaway, several other hazards must be addressed:
-
Material Handling: Handling large quantities of flammable solvents (e.g., toluene) and potentially toxic reagents requires specialized equipment and procedures.[13]
-
Pressure: The potential for off-gassing or solvent boiling can lead to pressure build-up. Reactors must be equipped with pressure relief systems.[14]
-
Process Control: Failure of services like cooling water or agitation can have severe consequences. Automated control systems with alarms and interlocks are necessary.[15]
-
Mitigation: A formal Process Safety Management (PSM) program, including a Hazard and Operability (HAZOP) study, must be conducted to identify and mitigate potential risks before pilot operations begin.[13]
Q4: How does downstream processing differ at the pilot scale?
-
Filtration: Filtering large volumes of a reaction mixture to remove catalysts and salts requires different equipment, such as a filter press or a Nutsche filter, instead of a simple lab funnel.
-
Extraction: Large-scale liquid-liquid extractions can be complicated by the formation of stable emulsions. The design of the reactor/settler is important.
-
Purification: Column chromatography is often impractical at a large scale. The process should be designed to yield a product that can be purified by crystallization. Developing a robust crystallization procedure is a key part of the scale-up process.
Pilot Plant Scale-Up Workflow
Caption: Key stages in scaling up to a pilot plant.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final this compound product is crucial. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[10][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of the final product and identifying any structural isomers or major impurities.[10]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.[17] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is an excellent tool for identifying and quantifying trace impurities.[10]
By following this guide, researchers and process chemists can develop a robust and scalable synthesis for this compound, troubleshoot common issues effectively, and navigate the critical challenges of moving from the laboratory bench to pilot plant production.
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- Guidechem. (n.d.). What is the synthesis process of 4-PHENOXYBENZOIC ACID? - FAQ.
- Benchchem. (n.d.). Ullmann Diaryl Ether Synthesis: Technical Support Center.
- ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis.
- Author Unknown. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Source Link Unavailable.
- SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate.
- Google Patents. (2017, September 28). WO 2017/163257 Al.
- American Chemical Society. (2024, August 20). Safety considerations for scaling up from lab to pilot plant.
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Wikipedia. (n.d.). Ullmann condensation.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Eureka | Patsnap. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid.
- Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
- Reddit. (2023, February 20). Troubleshooting Ullmann Couplint : r/Chempros.
- Organic Chemistry Frontiers (RSC Publishing). (2024, November 20). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges.
- Author Unknown. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Source Link Unavailable.
- Wikipedia. (n.d.). Ullmann reaction.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- ResearchGate. (2025, October 11). (PDF) On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Condensation Reactions.
- ResearchGate. (2025, August 6). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF.
- Benchchem. (n.d.). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide.
- gsrs. (n.d.). This compound.
- ChemicalBook. (n.d.). Methyl 4-methylbenzoate synthesis.
- precisionFDA. (n.d.). This compound.
- Author Unknown. (n.d.). Chemical Pilot Plant Safety. Source Link Unavailable.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- PubChem - NIH. (n.d.). This compound | C14H12O3 | CID 607605.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- CDC Stacks. (n.d.). Supporting Information.
- Author Unknown. (n.d.).
- Benchchem. (n.d.). Effective purification techniques for high-purity Methyl 4-benzenesulfonamidobenzoate.
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- ResearchGate. (2024, December 20). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
- ResearchGate. (2020, March 10). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
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Managing reaction temperature for optimal Methyl 4-phenoxybenzoate yield
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4-phenoxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve the highest possible yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
Understanding the Synthesis: Key Reaction Pathways
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. The two primary methods employed are the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these methods often depends on the starting materials, desired scale, and available equipment.
-
Williamson Ether Synthesis: This method involves the reaction of a phenoxide with a methyl halo- or tosyl-benzoate. It is a versatile and widely used method for forming ethers.[1][2]
-
Ullmann Condensation: This reaction utilizes a copper catalyst to couple an aryl halide with a phenol.[3][4] While effective, it often requires higher temperatures than the Williamson synthesis.[3]
This guide will focus primarily on the Williamson Ether Synthesis, as it is a more common and often more accessible method in a laboratory setting.
Troubleshooting Guide: Managing Reaction Temperature for Optimal Yield
Reaction temperature is a critical parameter in the synthesis of this compound. Improper temperature control can lead to low yields, increased side product formation, and purification difficulties.[5] This section addresses specific issues related to reaction temperature.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the likely causes related to temperature?
Answer:
Low yields are a common problem and can often be traced back to suboptimal temperature settings. Here are the primary temperature-related factors to consider:
-
Insufficient Temperature: The Williamson ether synthesis requires a certain activation energy to proceed at a reasonable rate.[6] If the reaction temperature is too low, the reaction may be incomplete, even after extended periods.[2] A typical temperature range for this reaction is between 50 and 100 °C.[2][7]
-
Inadequate Reflux: If the reaction is not brought to a gentle reflux, the necessary energy for the reaction to proceed may not be reached.[6] It is crucial to slowly increase the heat until the reaction mixture is just boiling and maintain this gentle reflux.[6]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a significant amount of impurities, making purification difficult. How can I minimize side product formation by adjusting the temperature?
Answer:
The formation of side products is often a direct consequence of incorrect reaction temperatures. The most common side reaction is an elimination reaction (E2), which competes with the desired substitution reaction (SN2).[7]
-
Excessively High Temperature: Higher temperatures can favor the E2 elimination pathway, especially with secondary or tertiary alkyl halides.[2] While the methyl group in methyl 4-halobenzoate is primary, excessively high temperatures can still promote undesired side reactions. It is crucial to maintain the temperature within the optimal range to favor the SN2 mechanism.[2]
-
Controlling Exothermic Reactions: The reaction can sometimes be exothermic. It is important to monitor the temperature closely and use a cooling bath if necessary to prevent the temperature from rising uncontrollably.
Issue 3: Discolored Product
Question: My final product is yellow or brown, not the expected white solid. Could this be related to the reaction temperature?
Answer:
Discoloration of the final product can indicate the presence of impurities formed through side reactions, which can be exacerbated by high temperatures.[8]
-
Thermal Degradation: At very high temperatures, starting materials or the product itself can begin to decompose, leading to colored impurities.
-
Oxidation: If the reaction is not performed under an inert atmosphere, elevated temperatures can increase the rate of oxidation of sensitive functional groups, leading to colored byproducts.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Williamson ether synthesis of this compound?
A typical temperature range for the Williamson ether synthesis is 50 to 100 °C.[2][7] However, the ideal temperature will depend on the specific solvent and reactants used. For instance, some industrial processes have explored much higher temperatures (around 300 °C) with weaker alkylating agents to improve efficiency and selectivity.[7]
Q2: How do I properly monitor the reaction temperature?
It is essential to use a calibrated thermometer placed directly in the reaction mixture to get an accurate reading. For reactions requiring precise temperature control, a temperature controller connected to the heating mantle is highly recommended.
Q3: Can I use microwave irradiation to control the reaction temperature?
Yes, microwave-assisted synthesis can be an effective method for rapidly heating the reaction mixture to the desired temperature and maintaining precise control.[10] This can often lead to shorter reaction times and improved yields.[10]
Q4: What is the role of the solvent in managing reaction temperature?
The choice of solvent is critical. Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are commonly used as they can accelerate the reaction rate.[7] The boiling point of the solvent will also dictate the maximum temperature of the reaction at atmospheric pressure.
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a general procedure. Researchers should optimize conditions based on their specific laboratory setup and reagents.
Materials:
-
Phenol
-
Methyl 4-halobenzoate (e.g., Methyl 4-fluorobenzoate or Methyl 4-chlorobenzoate)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and the polar aprotic solvent.
-
Base Addition: Add the base (e.g., potassium carbonate) to the flask.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) and stir for a period to allow for the formation of the phenoxide.[11]
-
Addition of Alkyl Halide: Slowly add the Methyl 4-halobenzoate to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[6][9]
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 50 - 100 °C | Balances reaction rate with minimizing side reactions.[2][7] |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Increases the availability of the nucleophile, speeding up the reaction.[7] |
| Base | Weak Lewis bases (e.g., K₂CO₃, Cs₂CO₃) | Sufficient to deprotonate the phenol without promoting significant elimination.[10][12] |
| Reaction Time | 1 - 8 hours | Dependent on temperature and reactants; monitor by TLC for completion.[7] |
Visualizing the Workflow
The following diagram illustrates the key decision points in managing the reaction temperature for optimal yield.
Caption: Workflow for managing reaction temperature in this compound synthesis.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 25). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Dakota Ingredients. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Wikipedia. (2023, September 29). Ullmann condensation. In Wikipedia. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
ResearchGate. (2024, December 20). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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- 6. cactus.utahtech.edu [cactus.utahtech.edu]
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- 10. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
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- 12. francis-press.com [francis-press.com]
Catalyst selection and optimization for Methyl 4-phenoxybenzoate synthesis
Technical Support Center: Methyl 4-phenoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-O bond formation to access this valuable diaryl ether intermediate. We will move beyond simple protocols to explore the causality behind catalyst selection, reaction optimization, and troubleshooting, ensuring you are equipped with the knowledge for successful and reproducible synthesis.
Frequently Asked Questions (FAQs): Catalyst Selection & Optimization
This section addresses common questions regarding the strategic selection of a catalytic system for the synthesis of this compound, which is typically formed via the cross-coupling of a phenol (or phenoxide) and an aryl halide (or sulfonate).
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis of this compound, a diaryl ether, is primarily achieved through two major classes of copper- or palladium-catalyzed cross-coupling reactions:
-
Ullmann Condensation (Copper-Catalyzed): This is the classical method for forming aryl ethers.[1][2] It involves the reaction of an alkali phenoxide with an aryl halide in the presence of a copper catalyst. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[1][3] However, modern protocols have been developed that use catalytic amounts of copper(I) salts, often in conjunction with ligands, allowing for milder reaction conditions.[4][5]
-
Buchwald-Hartwig C-O Cross-Coupling (Palladium-Catalyzed): This has become a powerful and versatile alternative to the Ullmann reaction.[6][7] It utilizes a palladium catalyst, typically complexed with a phosphine or N-heterocyclic carbene (NHC) ligand, to couple an alcohol or phenol with an aryl halide or triflate.[8][9] This method is renowned for its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional Ullmann condensations.[7]
-
Phase-Transfer Catalysis (PTC): While less common as a primary named reaction for this specific transformation, PTC can be employed to facilitate the reaction. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from an aqueous or solid phase into the organic phase where the aryl halide is dissolved, thereby accelerating the reaction.[10][11][12] This approach can contribute to "greener" chemistry by potentially reducing the need for anhydrous, polar aprotic solvents.[10]
Q2: How do I choose between a Copper (Ullmann) and a Palladium (Buchwald-Hartwig) catalyst system?
A2: The choice is a trade-off between cost, reaction conditions, and substrate scope.
-
Choose Copper (Ullmann) when:
-
Cost is a primary concern: Copper catalysts are significantly less expensive than palladium catalysts.
-
The substrates are simple and robust: If your starting materials (e.g., 4-hydroxybenzoic acid methyl ester and bromobenzene) are not sensitive to high temperatures, a traditional or ligand-assisted Ullmann reaction can be very effective.
-
Large-scale synthesis is planned: The low cost of copper makes it highly attractive for industrial-scale production.
-
-
Choose Palladium (Buchwald-Hartwig) when:
-
Mild conditions are required: If your substrates contain sensitive functional groups that would not tolerate the high temperatures of a classic Ullmann reaction, the Buchwald-Hartwig approach is superior. Reactions can often be run from room temperature to around 100 °C.[9]
-
A broader substrate scope is needed: This methodology is generally more tolerant of various functional groups and can be used with a wider range of aryl halides (including chlorides) and sulfonates.[7]
-
High yields and clean reactions are critical: Well-optimized Buchwald-Hartwig reactions often provide higher yields and fewer side products than their Ullmann counterparts, simplifying purification.
-
Q3: What is the role of the ligand in these cross-coupling reactions, and how do I select one?
A3: The ligand is arguably the most critical component for achieving high catalytic activity. It binds to the metal center (Pd or Cu) and modulates its electronic and steric properties.
-
In Buchwald-Hartwig Reactions: The ligand (typically a phosphine) is essential for the catalytic cycle. It facilitates the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-O bond and regenerates the catalyst.[9]
-
Selection Criteria: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or ferrocene-based ligands like DPPF) are often required. The steric bulk promotes reductive elimination, while the electron-donating nature facilitates the initial oxidative addition. The choice of ligand is often substrate-dependent, especially when using less reactive aryl chlorides.[9]
-
-
In Ullmann Condensations: While traditional Ullmann reactions were often ligand-free, modern protocols frequently use ligands to improve catalyst solubility and accelerate the reaction at lower temperatures.
-
Selection Criteria: Bidentate ligands such as 1,10-phenanthroline, diamines, or amino acids have been shown to be effective.[3] These ligands stabilize the copper(I) species and facilitate the coupling process.
-
Catalyst System Comparison
The table below summarizes typical conditions for the synthesis of this compound using different catalytic systems. These values are illustrative and require optimization for specific substrates and scales.
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Metal Catalyst | CuI, Cu₂O, Cu(acac)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 5-20 mol% | 1-5 mol% |
| Ligand | 1,10-Phenanthroline, L-Proline | XPhos, SPhos, RuPhos, DPEPhos |
| Base | K₂CO₃, Cs₂CO₃, NaOH | K₃PO₄, Cs₂CO₃, NaOtBu |
| Solvent | DMF, NMP, Pyridine, Dioxane | Toluene, Dioxane, THF |
| Temperature | 120-210 °C (classic), 80-140 °C (ligand-assisted) | 80-110 °C |
| Typical Yield | 60-85% | 75-95% |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and resolving common experimental issues.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Inactive Catalyst
-
Diagnosis: The catalyst, particularly Pd(0), can be sensitive to air and moisture. Phosphine ligands can also oxidize.
-
Suggested Solutions:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[13]
-
Use a pre-catalyst (a stable Pd(II) species like Pd(OAc)₂) that is reduced to the active Pd(0) in situ.
-
For Buchwald-Hartwig, consider using "G3" or "G4" pre-catalysts, which are air-stable and highly active.
-
For Ullmann reactions, ensure the copper source is of high purity. Some protocols call for "activated" copper powder.[1]
-
-
-
Potential Cause 2: Suboptimal Base
-
Diagnosis: The base is crucial for deprotonating the phenol, but an incorrect choice can hinder the reaction. A base that is too weak will result in a slow reaction, while a base that is too strong or has a coordinating counter-ion can poison the catalyst.
-
Suggested Solutions:
-
For Buchwald-Hartwig, Cs₂CO₃ and K₃PO₄ are often excellent choices as they are non-nucleophilic and have poor coordination to the metal center. Stronger bases like NaOtBu are also common but can sometimes promote side reactions.[14]
-
For Ullmann, K₂CO₃ or Cs₂CO₃ are standard. The choice can depend on the acidity of the phenol.
-
-
-
Potential Cause 3: Incorrect Solvent or Temperature
-
Diagnosis: The reaction may have a high activation energy or the catalyst/reagents may have poor solubility in the chosen solvent.
-
Suggested Solutions:
-
If the reaction is sluggish, incrementally increase the temperature by 10-20 °C and monitor by TLC or LC-MS.
-
Ensure the solvent is appropriate for the temperature range. For high-temperature Ullmann reactions, high-boiling polar aprotic solvents like DMF or NMP are necessary.[1] For Buchwald-Hartwig, toluene and dioxane are common and effective.[9] The solvent can have a significant effect on reaction rate and yield.[15]
-
-
Problem 2: Significant Side Product Formation
-
Potential Cause 1: Homocoupling of the Aryl Halide (Biaryl Formation)
-
Diagnosis: This is particularly common in Ullmann reactions, where the aryl halide couples with itself to form a biaryl impurity.
-
Suggested Solutions:
-
Lower the reaction temperature. Homocoupling often has a higher activation energy than the desired cross-coupling.
-
Use a ligand. Ligands can promote the desired cross-coupling pathway over side reactions.
-
-
-
Potential Cause 2: Hydrolysis of the Methyl Ester
-
Diagnosis: If the reaction is run for too long, especially with a strong base and residual water, the methyl ester can be saponified to the corresponding carboxylic acid.
-
Suggested Solutions:
-
Ensure strictly anhydrous conditions.
-
Minimize reaction time; monitor closely and quench the reaction as soon as the starting material is consumed.
-
Use a weaker, non-nucleophilic base if possible (e.g., K₃PO₄ instead of NaOH).
-
-
Problem 3: Catalyst Deactivation During the Reaction
-
Diagnosis: The reaction starts well but stalls before completion. This indicates the catalyst is losing activity over time. Catalyst deactivation can occur via several mechanisms, including poisoning, thermal degradation (sintering), or fouling.[16][17][18]
-
Suggested Solutions:
-
Purify Reagents: Impurities in the starting materials or solvent (e.g., sulfur compounds) can act as catalyst poisons, irreversibly binding to the active sites.[18] Ensure high-purity reagents.
-
Increase Catalyst or Ligand Loading: Sometimes, a slight increase in the catalyst or, more often, the ligand-to-metal ratio can compensate for gradual deactivation.
-
Re-evaluate Temperature: Excessively high temperatures can cause metal particles to agglomerate (sinter), reducing the active surface area and deactivating the catalyst.[17] If possible, run the reaction at the lowest effective temperature.
-
Visualized Workflows and Mechanisms
To better illustrate the decision-making process and the underlying chemistry, the following diagrams have been generated.
Caption: A decision workflow for selecting the appropriate catalytic system.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.
Experimental Protocols
The following are representative, non-optimized protocols. Users must conduct their own risk assessment and optimization.
Protocol 1: Ligand-Assisted Ullmann Condensation
-
Reactants: Methyl 4-hydroxybenzoate, Iodobenzene
-
Catalyst System: Copper(I) Iodide (CuI), 1,10-Phenanthroline, Potassium Carbonate (K₂CO₃)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuI (0.10 equiv.), 1,10-phenanthroline (0.20 equiv.), and finely ground K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of Argon, add methyl 4-hydroxybenzoate (1.2 equiv.), iodobenzene (1.0 equiv.), and anhydrous DMF as the solvent.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the filtrate with water (3x) and then with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Buchwald-Hartwig C-O Cross-Coupling
-
Reactants: Methyl 4-bromobenzoate, Phenol
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Cesium Carbonate (Cs₂CO₃)
Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and Cs₂CO₃ (1.5 equiv.) to an oven-dried vial with a magnetic stir bar.
-
Reagent Addition: Add methyl 4-bromobenzoate (1.0 equiv.) and phenol (1.2 equiv.). Remove the vial from the glovebox.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vial and heat the mixture to 100 °C in a pre-heated oil bath. Stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography to afford the pure product.
References
- Parvulescu, A. N., Mores, D., Stavitski, E., Teodorescu, C. M., Bruijnincx, P. C. A., Klein Gebbink, R. J. M., & Weckhuysen, B. M. (2010). Chemical Imaging of Catalyst Deactivation during the Conversion of Renewables at the Single Particle Level: Etherification of Biomass-Based Polyols with Alkenes over H-Beta Zeolites. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Parvulescu, A. N., Mores, D., Stavitski, E., Teodorescu, C. M., Bruijnincx, P. C. A., Klein Gebbink, R. J. M., & Weckhuysen, B. M. (2010). Chemical Imaging of Catalyst Deactivation during the Conversion of Renewables at the Single Particle Level: Etherification of Biomass. ElectronicsAndBooks. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
(2024). Phase transfer catalyst in organic synthesis. Anonymous Source. [Link]
-
ATL. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. ATL. [Link]
-
Hu, D., Chen, Z., & Wang, J. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Engineering & Process Technology. [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation? YouTube. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Joshi, S. D., & Adhikari, A. V. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Cristau, H. J., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Monnier, F., & Taillefer, M. (2009). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Effect of solvent and catalyst evaluation in synthesis of 2-phenylbenzothiazole at room temperature. ResearchGate. [Link]
-
(2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Anonymous Source. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 11. biomedres.us [biomedres.us]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on the Rate of Methyl 4-Phenoxybenzoate Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing the synthesis of methyl 4-phenoxybenzoate, with a specific focus on the critical role of solvent selection in influencing reaction rates. This resource is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is sluggish, resulting in a low yield. What are the likely causes related to the solvent?
A1: A slow reaction rate is a common issue directly influenced by your choice of solvent. The synthesis of this compound, a diaryl ether, typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) or an Ullmann condensation mechanism. In both cases, the solvent plays a pivotal role.
For SNAr reactions, the use of a polar protic solvent (e.g., methanol, ethanol, water) is a frequent cause of slow reaction rates. These solvents can form strong hydrogen bonds with the nucleophile (phenoxide), creating a "solvent cage" that stabilizes the nucleophile, lowers its ground-state energy, and thus reduces its reactivity.[1]
In Ullmann condensations, while traditionally high-boiling polar solvents are used, an inappropriate choice can still hinder the reaction. For instance, solvents that can strongly coordinate with the copper catalyst might inhibit its activity. Furthermore, the presence of water in any solvent can lead to side reactions and reduced yields.[2][3]
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common solvent-related side reactions?
A2: The formation of side products is a frequent challenge. Here are some common culprits related to your solvent choice:
-
Reaction with the Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile (phenoxide), leading to the formation of undesired ethers. It is generally advisable to use a non-reactive, polar aprotic solvent.
-
Dehalogenation: This is a common side reaction in Ullmann condensations where the aryl halide is reduced to the corresponding arene. This can be promoted by protic impurities in the solvent, such as trace amounts of water.[2] Using anhydrous solvents and maintaining an inert atmosphere is crucial to minimize this.
-
Homocoupling: In Ullmann reactions, the aryl halide can couple with itself to form a biaryl byproduct. The choice of solvent and the presence of ligands can influence the selectivity towards the desired cross-coupling product over homocoupling.[2]
Q3: Why is a polar aprotic solvent generally recommended for the SNAr synthesis of this compound?
A3: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are preferred for SNAr reactions for two primary reasons:
-
Enhanced Nucleophilicity: These solvents possess large dipole moments, allowing them to dissolve charged nucleophiles like potassium phenoxide. However, they lack acidic protons and therefore cannot form hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of nucleophilic attack on the electron-deficient aromatic ring.
-
Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds through a negatively charged intermediate called the Meisenheimer complex. Polar aprotic solvents can effectively stabilize this charged intermediate through dipole-dipole interactions, which lowers the activation energy of the rate-determining step.
The following diagram illustrates the relationship between solvent type, nucleophile solvation, and the SNAr reaction rate.
Caption: Relationship between solvent type and SNAr reaction rate.
Troubleshooting Guides
Problem: Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low yields, a common frustration in diaryl ether synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Data on Solvent Effects
| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| Hexane | Nonpolar | 1.9 | ~0.0001 |
| Toluene | Nonpolar | 2.4 | ~0.001 |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | 0.5 |
| Acetone | Polar Aprotic | 20.7 | 500 |
| Acetonitrile | Polar Aprotic | 37.5 | 1,000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 5,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >10,000 |
Note: These are illustrative values based on general trends for SNAr reactions and are meant for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr Reaction
This protocol describes a general procedure for the synthesis of this compound from methyl 4-fluorobenzoate and potassium phenoxide.
Materials:
-
Methyl 4-fluorobenzoate
-
Potassium phenoxide (can be pre-formed from phenol and potassium carbonate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Toluene
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium phenoxide (1.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Addition of Electrophile: While stirring, add a solution of methyl 4-fluorobenzoate (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Kinetic Analysis of this compound Formation by HPLC
This protocol outlines a method for monitoring the reaction kinetics using HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).[4] The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
Procedure:
-
Reaction Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold mobile phase.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter before injection into the HPLC.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the peak areas of the starting material (methyl 4-fluorobenzoate) and the product (this compound).
-
Quantification: Use a pre-established calibration curve for both the reactant and product to determine their concentrations at each time point. The rate of reaction can then be calculated from the change in concentration over time.
The following diagram outlines the experimental workflow for the kinetic analysis.
Sources
Technical Support Center: Isolating Methyl 4-Phenoxybenzoate
Welcome to the technical support center for the work-up and isolation of methyl 4-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for purifying this compound. As a Senior Application Scientist, I will walk you through common challenges and provide solutions grounded in chemical principles to ensure you obtain a high-purity product.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems you may encounter during the isolation of this compound, presented in a question-and-answer format.
Question 1: After quenching the reaction and adding the extraction solvent, I'm not seeing two distinct layers, or I have a persistent emulsion. What should I do?
Answer:
This is a frequent issue, especially if the reaction was run in a polar aprotic solvent like DMF or DMSO, or if there are significant amounts of unreacted starting materials or salts present.
-
Probable Cause: High concentration of salts or residual high-boiling point solvents can increase the polarity of the aqueous layer, leading to miscibility with the organic solvent or the formation of a stable emulsion.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine will decrease the solubility of organic compounds in the aqueous layer and help to break up emulsions by increasing the density of the aqueous phase.
-
Solvent Addition: Add more of your organic extraction solvent (e.g., ethyl acetate, dichloromethane) to further dilute the organic phase.
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to allow for mass transfer without creating a stable emulsion.
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.
-
Question 2: My final product is an oil, or it won't crystallize. How can I induce crystallization?
Answer:
Oiling out is a common problem when a compound's melting point is close to the temperature of the crystallization solvent or when impurities are present.
-
Probable Cause:
-
Impurities: The presence of unreacted starting materials or byproducts can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Solvent Choice: The chosen solvent system may not be ideal for your compound, leading to high solubility even at low temperatures.
-
-
Solution:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to act as a template for crystallization.
-
Solvent System Optimization: If your product is an oil in a single solvent, try adding a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the oil and allow the mixture to slowly cool. Common solvent/anti-solvent pairs include ethyl acetate/hexanes or dichloromethane/hexanes.[1]
-
Further Purification: If oiling out persists, it is a strong indication of impurities. Consider purifying a small portion of the oil by column chromatography to obtain a pure sample that can be used to seed the rest of the batch.
-
Question 3: My TLC analysis shows the presence of a baseline spot that stains with an acidic permanganate solution. What is this, and how do I remove it?
Answer:
This is a classic sign of unreacted 4-phenoxybenzoic acid, especially if you synthesized the ester via Fischer esterification.
-
Probable Cause: Incomplete esterification reaction. 4-Phenoxybenzoic acid is significantly more polar than its methyl ester, causing it to have a lower Rf value on a normal-phase TLC plate.
-
Solution:
-
Basic Wash: During the liquid-liquid extraction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[2] The basic bicarbonate solution will deprotonate the carboxylic acid, forming the water-soluble sodium 4-phenoxybenzoate salt, which will partition into the aqueous layer.
-
Extraction Verification: After the basic wash, you can acidify the aqueous layer with HCl. If a precipitate forms, it confirms the presence of unreacted carboxylic acid.[3]
-
Question 4: I've performed the work-up, and my yield is very low. Where could my product have gone?
Answer:
Low yields can be attributed to several factors, from an incomplete reaction to losses during the work-up.
-
Probable Cause:
-
Incomplete Reaction: The esterification may not have gone to completion.
-
Ester Hydrolysis: If the work-up conditions were too harsh (e.g., prolonged exposure to strong base or acid), the ester may have hydrolyzed back to the carboxylic acid. Esters are sensitive to both acidic and basic environments.
-
Product in Aqueous Layer: While this compound is relatively nonpolar, some may remain in the aqueous layer, especially if an insufficient volume of organic solvent was used for extraction.
-
-
Solution:
-
Back-Extraction: Re-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
pH Monitoring: During any basic washes, avoid using strong bases like NaOH for extended periods, as this can promote ester hydrolysis. A saturated sodium bicarbonate solution is generally sufficient to remove acidic impurities without significantly hydrolyzing the ester.
-
Reaction Monitoring: Before starting the work-up, ensure the reaction has gone to completion using a technique like TLC or GC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each step in a standard work-up for this compound synthesized via Fischer esterification?
A1: A typical work-up involves several key steps, each with a specific purpose:
-
Quenching: The reaction is typically cooled and diluted with water to stop the reaction and dissolve any water-soluble byproducts or catalysts.
-
Extraction: An organic solvent (like ethyl acetate) is added to dissolve the desired ester product, separating it from the aqueous layer.
-
Neutralization Wash: The organic layer is washed with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and any unreacted 4-phenoxybenzoic acid.[2]
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer and break any emulsions.
-
Drying: The organic layer is treated with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove dissolved water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by recrystallization.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, a good starting point is a mixed solvent system. A common and effective choice is ethyl acetate and hexanes . Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly. Alcohols like methanol or ethanol can also be effective.[4]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of techniques is recommended for full characterization:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopy (NMR, IR, MS):
-
¹H NMR will confirm the structure by showing the characteristic peaks for the aromatic protons and the methyl ester protons.
-
IR spectroscopy will show a strong carbonyl (C=O) stretch for the ester group around 1720 cm⁻¹.
-
Mass Spectrometry (MS) will confirm the molecular weight of the compound.
-
Detailed Experimental Protocol: Work-up of this compound
This protocol assumes the synthesis was performed via a Fischer esterification of 4-phenoxybenzoic acid in methanol with a sulfuric acid catalyst.
-
Cooling and Quenching:
-
Once the reaction is deemed complete by TLC, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of the reaction mixture). This will cause the crude ester to precipitate.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction). After each extraction, collect the organic layers. The ester is more soluble in the organic phase.
-
-
Washing and Neutralization:
-
Combine the organic extracts in the separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).[2] This step is crucial for removing the sulfuric acid catalyst and any unreacted 4-phenoxybenzoic acid. Caution: Vent the separatory funnel frequently, as CO₂ gas will be evolved.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL). This will help remove any remaining water from the organic layer.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to the organic layer and swirl. The drying agent should be free-flowing and not clump together.
-
Filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes while the solution is still warm until you observe persistent cloudiness.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals in a vacuum oven to obtain the pure this compound.
-
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the work-up and purification process.
Caption: A flowchart of the work-up and purification of this compound.
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Purity (Post-Recrystallization) | >98% | Assessed by ¹H NMR or GC-MS. |
| Melting Point | 48-50 °C | A sharp melting range indicates high purity. |
| Yield (Crude) | 80-95% | Highly dependent on reaction conditions. |
| Yield (After Recrystallization) | 60-85% | Some loss during recrystallization is expected. |
References
-
University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- MDPI. (2011).
-
University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
- Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
- Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
Sources
Minimizing byproduct formation in phenoxybenzoate synthesis
Technical Support Center: Phenoxybenzoate Synthesis
Introduction
Phenoxybenzoates are a critical structural motif found in a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis, typically achieved through carbon-oxygen (C-O) cross-coupling reactions, is a cornerstone of modern organic chemistry. However, these reactions are often plagued by the formation of undesirable byproducts that complicate purification, reduce yields, and consume valuable starting materials.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and minimizing byproduct formation in phenoxybenzoate synthesis. Drawing from established mechanistic principles and field-proven strategies, this document is structured in a practical question-and-answer format to directly address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing phenoxybenzoates?
The most common methods for constructing the diaryl ether bond in phenoxybenzoates are transition-metal-catalyzed cross-coupling reactions. The two dominant strategies are:
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol (or phenoxide).[3] Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[3][4] Modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper salts (e.g., CuI) and specialized ligands.[5][6]
-
Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a phenol.[7][8] This method is often preferred for its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction.[9] The choice of phosphine ligand is critical to the success of this reaction.[7]
Q2: What are the most common byproducts in phenoxybenzoate synthesis and why do they form?
Understanding the origin of byproducts is the first step toward their mitigation. The table below summarizes the most frequently observed impurities and their mechanistic origins.
| Byproduct | Structure Example | Common Cause(s) | Synthetic Route |
| Diaryl Ether (Symmetrical) | Phenyl ether | Homocoupling of the phenol starting material. This can be promoted by oxidative conditions. | Ullmann & Buchwald-Hartwig |
| Biaryl | Biphenyl | Reductive coupling of the aryl halide starting material, often promoted by the metal catalyst at high temperatures.[4] | Ullmann & Buchwald-Hartwig |
| Hydrodehalogenation Product | Benzoic acid methyl ester | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination in Pd-catalysis or from proton sources in the reaction mixture.[9] | Ullmann & Buchwald-Hartwig |
| Phenol from Ester Hydrolysis | 3-Hydroxybenzoic acid | If the phenoxybenzoate product is an ester (e.g., methyl 3-phenoxybenzoate), it can be hydrolyzed back to the corresponding carboxylic acid under basic or acidic workup conditions.[10][11] | Post-synthesis / Workup |
| Ligand Arylation | N-Arylated diamine ligand | The catalyst's ligand itself can react with the aryl halide, leading to catalyst deactivation and byproduct formation.[12] | Ullmann & Buchwald-Hartwig |
Troubleshooting Guide
This section addresses specific experimental issues. Each problem is followed by a diagnosis of potential causes and a list of actionable solutions.
Problem 1: Low yield of the desired phenoxybenzoate with significant recovery of starting materials.
-
Potential Cause A: Inactive Catalyst System. The palladium or copper catalyst may not be in its active oxidation state, or the ligand may be inhibiting catalysis.
-
Solution 1 (Pd): Ensure you are using a reliable Pd(0) source or a Pd(II) precatalyst that can be readily reduced in situ. For Pd(II) sources like Pd(OAc)₂, the presence of a phosphine ligand or an amine can facilitate reduction to the active Pd(0) species.[13]
-
Solution 2 (Cu): Use a Cu(I) salt like CuI or CuBr, as Cu(I) is the active catalytic species in many modern Ullmann protocols.[1][4] If using Cu(II) salts, an in-situ reduction step may be necessary.
-
Solution 3 (General): Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate both palladium and copper catalysts.
-
-
Potential Cause B: Inappropriate Base. The base may be too weak to deprotonate the phenol, or it may be sterically hindered or insoluble in the reaction medium.
-
Solution 1: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically effective.[7]
-
Solution 2: For Ullmann reactions, K₂CO₃, Cs₂CO₃, or KOH are commonly used.[3] Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
Solution 3: Consider the pKa of your phenol. More acidic phenols may require a weaker base, while less acidic phenols need a stronger base for efficient deprotonation.
-
-
Potential Cause C: Suboptimal Temperature. The reaction may be too cold to overcome the activation energy barrier.
Problem 2: Significant formation of a biaryl byproduct from aryl halide homocoupling.
-
Potential Cause A: High Reaction Temperature. Elevated temperatures can promote the reductive coupling of two aryl halide molecules, a common side reaction in Ullmann condensations.[15]
-
Solution 1: Reduce the reaction temperature. Modern ligand systems often allow for effective coupling at lower temperatures.[5]
-
Solution 2: Switch to a more modern catalytic system. For example, moving from a classic copper-bronze Ullmann reaction to a ligand-assisted Cu(I) or a Buchwald-Hartwig system can dramatically reduce this side reaction.[6][8]
-
-
Potential Cause B: Catalyst System. The chosen catalyst/ligand combination may favor C-C bond formation.
-
Solution: For Buchwald-Hartwig reactions, screen different phosphine ligands. Sterically hindered biarylphosphine ligands often provide better selectivity for C-O over C-C coupling.
-
Problem 3: High levels of a symmetrical diaryl ether byproduct from phenol homocoupling.
-
Potential Cause: Oxidative Conditions. The presence of oxygen or other oxidants can promote the oxidative coupling of two phenol molecules.
-
Solution 1: Rigorously deoxygenate your solvent and reaction vessel. Use techniques like freeze-pump-thaw cycles for the solvent and ensure a positive pressure of an inert gas (N₂ or Ar) is maintained.
-
Solution 2: Ensure the purity of your starting materials and reagents. Peroxides in etheral solvents (like THF or dioxane) can contribute to unwanted oxidative side reactions.
-
Problem 4: Product is lost or hydrolyzed during workup.
-
Potential Cause: Ester Cleavage. The phenoxybenzoate ester is being hydrolyzed by acidic or basic conditions during the aqueous workup.[11][16]
-
Solution 1: Use a milder workup procedure. Instead of a strong acid or base wash, use a saturated aqueous solution of NH₄Cl for quenching, followed by extraction.
-
Solution 2: Minimize the contact time between your product and the aqueous phase. Perform extractions quickly and efficiently.
-
Solution 3: If the final product is the carboxylic acid, the hydrolysis may be intentional. If the ester is desired, ensure the pH of all aqueous solutions used in the workup remains near neutral.
-
Visual Troubleshooting and Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making workflow for optimizing your phenoxybenzoate synthesis.
Caption: Troubleshooting workflow for phenoxybenzoate synthesis.
Optimized Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a starting point for the synthesis of a methyl phenoxybenzoate.
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed, anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aq. NH₄Cl (15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Ligand-Accelerated Ullmann Condensation
This protocol is adapted for modern Ullmann couplings which operate under milder conditions.
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-Phenanthroline, 0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed DMF or NMP (5 mL) via syringe.
-
Reaction: Heat the mixture to 110-130 °C and stir for 18-36 hours.
-
Monitoring: Track the consumption of starting materials using TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aq. LiCl (to help remove DMF/NMP) and then brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Catalytic Cycle and Byproduct Formation Pathways
The diagram below illustrates a simplified catalytic cycle for a Buchwald-Hartwig C-O coupling, highlighting where key side reactions can occur.
Caption: Buchwald-Hartwig cycle and key side reactions.
References
- Ullmann reaction | PPTX. Slideshare.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]
-
Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions. a | Download Table . ResearchGate. Available at: [Link]
-
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media . National Institutes of Health (NIH). Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis . ACS Publications. Available at: [Link]
-
Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile . ResearchGate. Available at: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]
-
Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives . ResearchGate. Available at: [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . SciELO México. Available at: [Link]
-
Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic . Journal of Zhejiang University SCIENCE B. Available at: [Link]
-
Ullmann condensation . Wikipedia. Available at: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions . National Institutes of Health (NIH). Available at: [Link]
-
The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats . PubMed. Available at: [Link]
-
The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats | Request PDF . ResearchGate. Available at: [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers . National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction . National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands . American Chemical Society. Available at: [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides . National Institutes of Health (NIH). Available at: [Link]
-
Reaction Conditions Optimization: The Current State . PRISM BioLab. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . National Institutes of Health (NIH). Available at: [Link]
-
(PDF) Copper-Catalyzed Coupling Reactions . ResearchGate. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . Nature. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis . MDPI. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. Available at: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters . MDPI. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents . Zenodo. Available at: [Link]
-
Palladium(ii) catalysed cascade strategy for the synthesis of dibenzo[5,6:7,8]cycloocta[1,2-b]indol-10-ols/-10(15H)-ones: easy access to 1,3,5,7-cyclooctatetraenes (COTs) . Royal Society of Chemistry. Available at: [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? . Homework.Study.com. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . ResearchGate. Available at: [Link]
Sources
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. Ullmann reaction | PPTX [slideshare.net]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Methyl 4-phenoxybenzoate: HPLC-UV, GC-MS, and qNMR Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Methyl 4-phenoxybenzoate, a key building block in various synthetic pathways, is no exception. Its purity profile can significantly influence reaction yields, impurity profiles of subsequent steps, and the ultimate quality of the final API. This guide provides an in-depth comparison of three prevalent analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a framework for self-validating analytical systems, and is grounded in authoritative standards to ensure scientific integrity.
The Central Role of Purity in Synthesis
The journey from a simple intermediate like this compound to a complex API is a multi-step process. The presence of impurities, even in seemingly trivial amounts, can have cascading effects. They can act as catalysts or inhibitors in subsequent reactions, lead to the formation of undesired byproducts (some of which may be toxic or difficult to remove), and compromise the stability of the final product. Therefore, a robust, validated analytical method for purity determination is not just a quality control measure; it is a cornerstone of a successful and reproducible synthetic process.
Method Comparison at a Glance: Choosing the Right Tool
The selection of an analytical technique for purity determination is a critical decision, guided by factors such as the nature of potential impurities, required sensitivity, and the desired level of analytical detail. The table below offers a high-level comparison of the three techniques discussed in this guide.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific analyte reference standard).[1][2] |
| Selectivity | Good for separating closely related structures and isomers. | High selectivity based on mass fragmentation patterns. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | High (typically µg/mL or ppm levels).[3] | Very high (can detect trace level impurities, ng/mL or ppb levels).[4] | Moderate (typically requires mg of sample). |
| Primary Application | Routine quality control, stability testing, impurity profiling.[5] | Analysis of volatile and semi-volatile impurities, residual solvents.[5][6] | Absolute purity determination, structural confirmation, reference standard characterization.[1][7] |
| Sample Preparation | Simple dissolution, filtration. | May require derivatization for non-volatile compounds.[6] | Simple dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | ~10-20 minutes per sample. | ~15-30 minutes per sample. | ~5-15 minutes per sample. |
In-Depth Analysis: HPLC-UV Method Validation
High-Performance Liquid Chromatography with UV detection is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[5] It is robust, reliable, and highly effective at separating a wide range of compounds. For this compound, a reversed-phase HPLC method is the logical choice, separating the analyte from more polar or less polar impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
The validation of this method must be a systematic process to demonstrate its suitability for its intended purpose, adhering to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[8]
Caption: Workflow for HPLC-UV Method Validation.
Experimental Protocol: HPLC-UV Purity of this compound
This protocol is a robust starting point for the validation of this compound purity.
1. Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic esters like this compound.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). Rationale: A gradient elution is chosen to ensure the separation of potential impurities with a wide range of polarities. Formic acid is added to control the pH and improve peak shape.
-
Gradient Program:
-
0-1 min: 50% Acetonitrile
-
1-10 min: 50% to 95% Acetonitrile
-
10-12 min: 95% Acetonitrile
-
12-13 min: 95% to 50% Acetonitrile
-
13-15 min: 50% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. Rationale: The aromatic rings in this compound provide strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase (50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often assessed using a Diode Array Detector to check for peak purity.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis should be performed by different analysts, on different days, and with different equipment. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use.
Alternative & Orthogonal Methods: GC-MS and qNMR
While HPLC-UV is a powerful tool, relying on a single analytical technique can be risky. Orthogonal methods, which measure the same attribute using different principles, provide a higher degree of confidence in the analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
For impurities that are volatile or semi-volatile, GC-MS offers unparalleled sensitivity and specificity.[4] this compound is amenable to GC analysis without derivatization.
Caption: General workflow for GC-MS analysis.
Causality in GC-MS Method Choices:
-
Injector Temperature: Must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point for aromatic esters, providing a balance of retention and selectivity.
-
Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points, ensuring that both volatile and less volatile impurities are resolved.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification of impurities.
Quantitative NMR (qNMR): The Power of Absolute Purity
Quantitative NMR is a primary analytical method that allows for the determination of absolute purity without the need for an analyte-specific reference standard.[1][2][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific proton signal from this compound to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Why qNMR is a Self-Validating System: The trustworthiness of qNMR lies in its fundamental principle. Unlike chromatographic methods where the detector response can vary between compounds, the NMR signal response is universal for a given nucleus. This makes it an excellent orthogonal technique to confirm the purity value obtained by HPLC.
Experimental Protocol: qNMR Purity of this compound
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of all protons being quantified to ensure full relaxation and an accurate integral.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of interest.
-
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
Conclusion: A Multi-faceted Approach to Purity Validation
The validation of this compound purity is not a one-size-fits-all process. While HPLC-UV stands out as a robust and reliable method for routine quality control and impurity profiling, a comprehensive understanding of a compound's purity is best achieved through a multi-faceted approach. GC-MS offers superior sensitivity for the detection of volatile and semi-volatile impurities, making it an invaluable tool for a complete impurity profile. qNMR provides an orthogonal, absolute measure of purity, serving as a powerful method for cross-validation and the characterization of reference standards.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of this critical intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Pauli, G. F., et al. (2014, November 26). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
UC Davis Stable Isotope Facility. Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]
-
National Center for Natural Products Research. Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]
-
Yin, X., et al. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]
-
Bruker BioSpin Group. (2025, January 17). Ensuring Accuracy and Long-Term Stability in qNMR Methods with External Calibration. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. Retrieved from [Link]
-
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]
-
Agilent. (2011, March 24). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Retrieved from [Link]
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Carvalho, A. P., & Malcata, F. X. (2025, August 6). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. ResearchGate. Retrieved from [Link]
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Kaviani, N., et al. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Retrieved from [Link]
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Kaviani, N., et al. (2025, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. ResearchGate. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]
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Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. PMC. Retrieved from [Link]
-
Metrolab. (2024, November 21). GC-MS: A Key Tool for Flavor and Fragrance Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]
-
Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]
-
Lee, K. R., et al. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
Ivanova-Petropulos, V., et al. (n.d.). Analytical performance of three commonly used extraction methods for the gas chromatography-mass spectrometry analysis of wine volatile compounds. ResearchGate. Retrieved from [Link]
-
Al-Modhayan, A. A., et al. (2025, August 6). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. ResearchGate. Retrieved from [Link]
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Comparative analysis of synthesis methods for Methyl 4-phenoxybenzoate
A Comparative Analysis of Synthesis Methods for Methyl 4-phenoxybenzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is a cornerstone of innovation. This compound is a valuable scaffold found in various biologically active molecules and advanced materials. Its diaryl ether linkage is a common feature in pharmaceuticals, agrochemicals, and polymers, making the optimization of its synthesis a critical endeavor. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a blend of mechanistic insights, detailed experimental protocols, and performance data to inform your selection of the most appropriate methodology.
Introduction to this compound
This compound is an organic compound featuring a phenyl ring linked to a methyl benzoate unit through an ether bond. This structure imparts a unique combination of rigidity and conformational flexibility, making it an attractive building block in medicinal chemistry and materials science. The efficient construction of the C-O-C diaryl ether bond is the central challenge in its synthesis.
Classical Approach: The Ullmann Condensation
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and widely used method for the formation of diaryl ethers.[1] It traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at elevated temperatures.[2]
Mechanistic Rationale
The mechanism of the Ullmann condensation has been the subject of extensive study and is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the Cu(I) center, and subsequent reductive elimination to form the diaryl ether and regenerate the active Cu(I) catalyst.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of phenoxybenzoic acids, followed by esterification.[1]
Step 1: Synthesis of 4-Phenoxybenzoic Acid
-
Preparation of Sodium Phenoxide: In a 250 mL flask, combine phenol (9.4 g, 0.1 mol), sodium hydroxide (4.0 g, 0.1 mol), and water (70 mL). Heat the mixture to 60°C and stir for 2 hours, or until the phenol has completely reacted to form sodium phenoxide.
-
Ullmann Coupling: In a separate 1 L four-necked flask equipped with a mechanical stirrer and a reflux condenser with a water separator, add tetralin (530 g) and methyl 4-chlorobenzoate (17.06 g, 0.1 mol). Heat the mixture to 150°C.
-
Reaction Execution: Slowly add the prepared sodium phenoxide solution dropwise to the heated mixture over approximately 8 hours. Water will be removed azeotropically and collected in the water separator.
-
Reaction Completion and Work-up: After the addition is complete, maintain the reaction at 150°C for an additional 2 hours. Monitor the reaction progress by TLC. Once complete, cool the reaction mixture to 30°C. Add 500 mL of water and stir vigorously. Filter the resulting solid and wash with water.
-
Acidification and Isolation: Suspend the crude solid in 300 mL of water and acidify to pH 1 with concentrated hydrochloric acid. Filter the precipitated 4-phenoxybenzoic acid and wash with water until the filtrate is neutral.
Step 2: Esterification to this compound
-
Reaction Setup: To the crude, dried 4-phenoxybenzoic acid (0.1 mol) in a 500 mL round-bottom flask, add methanol (200 mL) and a catalytic amount of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up and Purification: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with a 5% sodium carbonate solution (2 x 50 mL) and then with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization from ethanol.
Modern Approach: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[3] This reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally accepted to involve a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium phenoxide, and reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C-O coupling.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative procedure based on general methods for Buchwald-Hartwig C-O coupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add methyl 4-bromobenzoate (1.0 mmol) and phenol (1.2 mmol).
-
Solvent and Reaction Conditions: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) via syringe. Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Alternative and Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[4] Both Ullmann and Buchwald-Hartwig reactions can be significantly accelerated under microwave conditions.
Experimental Workflow: Microwave-Assisted Ullmann Synthesis
Caption: General workflow for microwave-assisted synthesis of this compound.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be a valuable technique, particularly for reactions involving an inorganic base and an organic substrate that are not mutually soluble.[5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the aryl halide occurs. This can lead to milder reaction conditions and eliminate the need for anhydrous solvents.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for this compound depends on several factors, including scale, cost, available equipment, and desired purity. The following table provides a comparative overview of the discussed methods.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Microwave-Assisted Synthesis | Phase-Transfer Catalysis |
| Catalyst | Copper (Cu) salts | Palladium (Pd) complexes | Cu or Pd | Typically catalyst-free or with PTC |
| Ligands | Often not required or simple ligands | Bulky, electron-rich phosphines | Same as conventional | Quaternary ammonium/phosphonium salts |
| Reaction Temp. | High (150-220°C) | Milder (80-120°C) | High, but for short duration | Milder (often < 100°C) |
| Reaction Time | Long (8-24 h) | Moderate (12-24 h) | Very short (10-60 min) | Moderate |
| Base | Inorganic (e.g., K₂CO₃, NaOH) | Strong, non-nucleophilic (e.g., NaOtBu) | Varies with method | Inorganic (e.g., K₂CO₃, KOH) |
| Solvent | High-boiling polar (e.g., DMF, Tetralin) | Aprotic (e.g., Toluene, Dioxane) | High-boiling polar | Biphasic or solid-liquid |
| Substrate Scope | Favors electron-poor aryl halides | Broad, including electron-rich halides | Broad | Depends on specific conditions |
| Yield | Good to excellent (up to 89% for the acid)[1] | Generally high | Often improved yields | Variable, can be high |
| Purity | Good (up to 99.5% for the acid)[1] | Generally high | Can be very high | Can be high |
| Cost | Lower (abundant copper catalyst) | Higher (precious Pd, expensive ligands) | Equipment cost | Low catalyst cost |
| Advantages | Cost-effective, well-established | Milder conditions, broad scope | Rapid, high yields | Milder conditions, simple setup |
| Disadvantages | Harsh conditions, long reaction times | Catalyst cost and sensitivity | Specialized equipment | Limited to specific reaction types |
Conclusion and Recommendations
For large-scale, cost-effective synthesis of this compound where harsh conditions are manageable, the Ullmann condensation remains a viable and economical choice. The high yield and purity reported for the synthesis of the precursor 4-phenoxybenzoic acid make this an attractive route.[1]
For syntheses requiring milder conditions, broader functional group tolerance, and where catalyst cost is less of a concern, the Buchwald-Hartwig C-O coupling offers a superior alternative. Its versatility makes it a go-to method in a research and development setting.
Microwave-assisted synthesis is highly recommended for rapid reaction optimization and small-scale library synthesis due to the significant reduction in reaction times.[4]
Phase-transfer catalysis presents an interesting option for developing greener and more sustainable processes, potentially avoiding the need for anhydrous and high-boiling aprotic solvents.
Ultimately, the optimal choice of synthesis method will depend on the specific requirements of the project, balancing factors of cost, scale, time, and available resources.
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A Comparative Analysis of the Biological Activity of Methyl 4-phenoxybenzoate and Its Analogs
In the landscape of contemporary drug discovery, the exploration of privileged scaffolds that offer a foundation for the development of novel therapeutic agents is of paramount importance. The phenoxybenzoate moiety represents one such versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative analysis of the biological activity of Methyl 4-phenoxybenzoate and its structural analogs. By examining key substitutions on the phenoxybenzoate backbone, we will elucidate structure-activity relationships (SAR) that govern their antimicrobial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Phenoxybenzoate Scaffold
Comparative Biological Activities
The biological activities of this compound analogs are profoundly influenced by the nature and position of substituents. Below, we compare their efficacy in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity
Phenoxybenzoate derivatives have shown promise as antimicrobial agents, targeting a range of bacterial and fungal pathogens. The antimicrobial efficacy is often attributed to their ability to disrupt cell membrane integrity or inhibit essential microbial enzymes.
A hypothetical comparative analysis of the Minimum Inhibitory Concentration (MIC) for a series of analogs against common pathogens is presented in Table 1. This data, synthesized from various studies on similar compound classes, illustrates key structure-activity relationships.[1][2] For instance, the introduction of electron-withdrawing groups, such as halogens, on the phenoxy ring often enhances antibacterial activity.[1] Conversely, the presence of bulky substituents may reduce activity due to steric hindrance at the target site. The length of the alkyl ester chain on the benzoate moiety also plays a role, with studies on similar phenolic acid esters showing that increasing the chain length can enhance antimicrobial activity up to a certain point.[3]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Its Analogs
| Compound | Substituent (R1) | Substituent (R2) | S. aureus | E. coli | C. albicans |
| This compound | H | CH₃ | >256 | >256 | >256 |
| Analog A1 | 4-Cl | CH₃ | 64 | 128 | 128 |
| Analog A2 | 4-F | CH₃ | 128 | 256 | 256 |
| Analog A3 | 4-NO₂ | CH₃ | 32 | 64 | 64 |
| Analog B1 | H | C₂H₅ | 256 | >256 | >256 |
| Analog B2 | 4-Cl | C₂H₅ | 32 | 64 | 128 |
Note: The data in this table is representative and synthesized from literature on similar compounds for illustrative purposes. Actual values may vary based on experimental conditions.
The enhanced activity of halogenated and nitro-substituted analogs suggests that electronic effects are critical for their mechanism of action. These substituents may increase the lipophilicity of the compounds, facilitating their passage through the microbial cell membrane.[4]
Anticancer Activity
Recent studies have highlighted the potential of phenoxybenzoate derivatives as cytotoxic agents against various cancer cell lines.[5][6] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2 presents a comparative analysis of the half-maximal inhibitory concentration (IC50) of a series of analogs against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The data reveals that specific substitution patterns can significantly enhance cytotoxic potency. For example, the presence of methoxy groups on the phenoxy ring, as seen in analogs of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, has been shown to induce potent anti-proliferative effects.[5]
Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound and Its Analogs
| Compound | Substituent (R1) | Substituent (R2) | MCF-7 | A549 |
| This compound | H | CH₃ | >100 | >100 |
| Analog C1 | 3,4,5-(OCH₃)₃ | CH₃ | 15.2 | 25.8 |
| Analog C2 | 4-OH | CH₃ | 50.1 | 75.3 |
| Analog D1 | H | H (acid) | >100 | >100 |
| Analog D2 | 3,4,5-(OCH₃)₃ | H (acid) | 8.5 | 18.2 |
Note: The data in this table is representative and synthesized from literature on similar compounds for illustrative purposes. Actual values may vary based on experimental conditions.
The increased potency of the trimethoxy-substituted analog (Analog C1 and D2) suggests that these groups may be crucial for interaction with a specific biological target. Furthermore, the free carboxylic acid form (Analog D2) exhibits greater activity than its corresponding methyl ester (Analog C1), indicating that the ester may function as a prodrug, being hydrolyzed to the more active acidic form within the cell.[5]
Mechanistic Insights
The biological activities of phenoxybenzoate analogs are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular pathways.
Proposed Antimicrobial Mechanism of Action
While the exact microbial targets of this compound analogs are not fully elucidated, molecular docking studies on structurally related compounds suggest potential inhibition of essential bacterial enzymes.[7][8] For example, these compounds may target enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs), or those crucial for DNA replication, like DNA gyrase.[9]
Caption: Proposed mechanism of antimicrobial action for phenoxybenzoate analogs.
Proposed Anticancer Mechanism of Action
In cancer cells, phenoxybenzoate derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[5][10] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3, leading to programmed cell death. Furthermore, some analogs can induce cell cycle arrest, preventing cancer cell proliferation.[5]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [11] Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals that the phenoxybenzoate scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. The biological activity of these compounds is highly tunable through strategic chemical modifications. Structure-activity relationship studies indicate that the introduction of specific substituents, such as halogens, nitro, and methoxy groups, can significantly enhance their therapeutic potential.
Future research should focus on the synthesis and screening of a broader range of analogs to further refine the SAR. Elucidating the precise molecular targets and mechanisms of action through techniques like target-based screening and molecular docking will be crucial for rational drug design. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds. The insights provided in this guide offer a solid foundation for the continued exploration of phenoxybenzoate derivatives as a valuable class of therapeutic agents.
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A Comparative Analysis of the In Vitro Cytotoxicity of Methyl 4-phenoxybenzoate on Breast Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Phenoxybenzoate derivatives have emerged as a class of compounds with potential antineoplastic properties, owing to their structural resemblance to various biologically active molecules. This guide provides a comprehensive comparative analysis of the cytotoxic effects of a specific derivative, Methyl 4-phenoxybenzoate, against representative breast cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the experimental data, situating the performance of this compound in context with a standard chemotherapeutic agent, Doxorubicin. The methodologies are detailed to ensure reproducibility, and the underlying scientific principles are elucidated to provide a robust framework for interpretation.
Introduction: The Rationale for Investigating this compound
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The heterogeneity of the disease, characterized by distinct molecular subtypes such as estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC), necessitates the development of a diverse arsenal of therapeutic agents. While existing chemotherapies like Doxorubicin are potent, they are often associated with significant side effects and the development of drug resistance.[1][2]
The phenoxybenzoate scaffold is of significant interest in medicinal chemistry. For instance, studies on compounds with similar structural motifs, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives, have demonstrated significant anti-proliferative and cytotoxic effects against breast cancer cell lines, including MCF-7.[3] These findings suggest that the phenoxybenzoate core may serve as a valuable pharmacophore for the design of novel anticancer agents. This compound, a relatively simple ester derivative, presents an attractive candidate for initial screening due to its synthetic accessibility and potential for further chemical modification.
This guide details a hypothetical, yet scientifically grounded, comparative study to evaluate the cytotoxic potential of this compound. We will compare its effects on two distinct human breast cancer cell lines:
-
MCF-7: An ER-positive, luminal A subtype, representing a common form of breast cancer.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and limited treatment options.
The cytotoxicity of this compound will be benchmarked against Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy.
Experimental Design & Methodologies
To ensure the scientific rigor and validity of our findings, a multi-faceted approach to cytotoxicity assessment is employed. This involves two distinct, well-established assays that measure different hallmarks of cell death. This dual-assay strategy provides a more comprehensive and reliable picture of the compound's cytotoxic activity.
Cell Lines and Culture Conditions
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma, ER-positive.
-
MDA-MB-231 (ATCC® HTB-26™): Human breast adenocarcinoma, triple-negative.
Both cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Test Compounds
-
This compound: Synthesized and purified in-house (hypothetical). A stock solution is prepared in dimethyl sulfoxide (DMSO).
-
Doxorubicin Hydrochloride (Positive Control): A commercially available, well-characterized chemotherapeutic agent. A stock solution is prepared in sterile water.
Cytotoxicity Assays: A Two-Pronged Approach
The selection of appropriate cytotoxicity assays is critical for obtaining reliable and meaningful data.[4][5][6] We utilize two assays that measure different cellular parameters: one assessing metabolic activity (MTT assay) and the other evaluating membrane integrity (LDH assay).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Experimental Protocol: MTT Assay [7][9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis and late-stage apoptosis.[13][14]
Experimental Protocol: LDH Assay [13][15]
-
Cell Seeding and Treatment: Cells are seeded and treated with the compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation period, a small aliquot of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: The LDH reaction mixture (containing diaphorase and NAD+) is added to the supernatant samples.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer). The IC50 value is then determined.
Comparative Cytotoxicity Data
The following tables summarize the hypothetical IC50 values obtained for this compound and Doxorubicin in the MTT and LDH assays after a 48-hour treatment period.
Table 1: IC50 Values (µM) from MTT Assay
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) |
| This compound | 25.8 | 42.3 |
| Doxorubicin | 0.85 | 1.5 |
Table 2: IC50 Values (µM) from LDH Assay
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) |
| This compound | 30.2 | 48.9 |
| Doxorubicin | 1.1 | 2.0 |
Interpretation and Scientific Discussion
The experimental data, although hypothetical, is constructed based on the known activities of structurally similar compounds and established chemotherapeutics. The results provide several key insights into the potential cytotoxic profile of this compound.
Evidence of Dose-Dependent Cytotoxicity
Differential Sensitivity of Cancer Cell Lines
An interesting observation is the differential sensitivity of the two cell lines to this compound. The ER-positive MCF-7 cells appear to be more sensitive to the compound than the triple-negative MDA-MB-231 cells, as evidenced by the lower IC50 values in both assays. This suggests that the mechanism of action of this compound might be linked to pathways that are more active or targetable in ER-positive breast cancer.
Comparison with Doxorubicin
As expected, the established chemotherapeutic agent Doxorubicin demonstrates significantly higher potency, with IC50 values in the sub-micromolar to low micromolar range.[1][2][16] This is consistent with its known mechanism of action as a potent DNA intercalator and topoisomerase II inhibitor. While this compound is less potent than Doxorubicin, its activity in the low micromolar range is still considered promising for a novel compound in the early stages of drug discovery.
Proposed Mechanism of Action and Signaling Pathways
Based on the structure of this compound and the known mechanisms of similar phenolic compounds, we can postulate potential mechanisms of action that warrant further investigation. One plausible hypothesis is the induction of apoptosis through the modulation of key signaling pathways.
The above diagram illustrates a potential mechanism where this compound induces the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction. This, in turn, can trigger the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.
Experimental Workflow Visualization
To provide a clear overview of the experimental process, the following diagram outlines the key steps in the cytotoxicity assessment of this compound.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the cytotoxic potential of this compound against breast cancer cell lines. The hypothetical data suggests that this compound exhibits moderate, dose-dependent cytotoxicity, with a greater effect on ER-positive MCF-7 cells compared to triple-negative MDA-MB-231 cells. While not as potent as the standard chemotherapeutic Doxorubicin, this compound's activity warrants further investigation.
Future studies should focus on:
-
Synthesis and confirmation of the cytotoxicity of this compound to validate these hypothetical findings.
-
Elucidation of the precise mechanism of action , including its effects on the cell cycle, apoptosis induction, and specific molecular targets.
-
Structure-activity relationship (SAR) studies to identify more potent analogs.
-
In vivo studies in animal models to assess the compound's efficacy and safety profile in a whole-organism context.
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A Researcher's Guide to Screening Antimicrobial Activity of Methyl 4-Phenoxybenzoate Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Phenolic compounds, particularly derivatives of benzoic acid, have emerged as a promising scaffold in medicinal chemistry due to their known antimicrobial properties.[2][3][4] This guide provides an in-depth, objective comparison of screening methodologies for evaluating the antimicrobial potential of a specific class of these compounds: Methyl 4-phenoxybenzoate derivatives.
Here, we move beyond a simple recitation of protocols. We delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our recommendations in authoritative standards. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
The Rationale: Why this compound?
The this compound core structure presents a versatile scaffold. It combines a benzoic acid ester, a known pharmacophore, with a diaryl ether linkage. This linkage offers opportunities for diverse chemical modifications on either phenyl ring, allowing for a systematic exploration of the structure-activity relationship (SAR). Understanding how substitutions influence antimicrobial efficacy is a cornerstone of rational drug design.[5][6][7]
Comparative Screening Methodologies: A Two-Tiered Approach
A robust screening campaign typically employs a two-tiered approach: a preliminary qualitative or semi-quantitative assay for initial high-throughput screening, followed by a quantitative method to determine precise potency.
Tier 1: Agar-Based Diffusion Assays (Qualitative Screening)
Agar diffusion methods, such as the agar well diffusion assay, are cost-effective, versatile, and provide a rapid visual assessment of antimicrobial activity.[8][9] They are ideal for initial screening of a library of newly synthesized derivatives.
-
Principle: The core principle relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[1][8] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" (ZOI) around the well. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.
-
Causality in Experimental Design:
-
Choice of Medium: Mueller-Hinton Agar (MHA) is the standard for most aerobic and facultative anaerobic bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antibiotics like sulfonamides and tetracyclines.
-
Inoculum Standardization: The inoculum density must be standardized, typically to a 0.5 McFarland turbidity standard.[10] This ensures that the observed ZOI is a function of the compound's activity, not variations in the bacterial load.
-
Controls are Non-Negotiable: A self-validating assay requires controls.[9] A negative control (the solvent, e.g., DMSO) ensures the solvent itself has no activity. A positive control (a known antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) validates that the test system is responsive.
-
Tier 2: Broth Microdilution Method (Quantitative Analysis)
To move beyond "active" or "inactive," a quantitative measure of potency is required. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[11]
-
Principle: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[11] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible turbidity.
-
Causality in Experimental Design:
-
Standardization is Key: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines (e.g., CLSI M07) for performing broth microdilution tests to ensure inter-laboratory reproducibility.[12][13][14]
-
Reading the Results: The MIC is determined by visual inspection of the microdilution plates.[11] The well with the lowest drug concentration that appears clear (no turbidity) is the MIC.[11]
-
Beyond MIC: MBC/MFC: For bactericidal or fungicidal compounds, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing from the clear wells onto fresh, antibiotic-free agar. The lowest concentration that prevents any growth on the subculture is the MBC/MFC.
-
Structure-Activity Relationship (SAR): Interpreting the Data
Once MIC values are obtained for a series of derivatives, SAR analysis can begin. The goal is to correlate specific structural modifications with changes in antimicrobial activity.
Hypothetical Comparative Data for this compound Derivatives
| Compound ID | R1 (Benzoate Ring) | R2 (Phenoxy Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | H | H | >256 | >256 | >256 |
| DERIV-01 | 4-Cl | H | 64 | 128 | 256 |
| DERIV-02 | H | 4-Cl | 32 | 64 | 128 |
| DERIV-03 | H | 4-NO₂ | 16 | 32 | 64 |
| DERIV-04 | H | 2,4-diCl | 8 | 16 | 32 |
| DERIV-05 | 4-OH | H | 128 | 256 | >256 |
| Ciprofloxacin | - | - | 1 | 0.25 | N/A |
| Fluconazole | - | - | N/A | N/A | 8 |
This is illustrative data and does not represent actual experimental results.
Analysis of SAR from Hypothetical Data:
-
Effect of Halogens: The addition of chlorine atoms (DERIV-01, -02, -04) significantly enhances activity compared to the parent compound. This is a common observation, as halogens can increase lipophilicity, potentially aiding in cell membrane penetration. The position of the substituent matters; a 4-chloro on the phenoxy ring (DERIV-02) appears more effective than on the benzoate ring (DERIV-01). Dichlorination (DERIV-04) further boosts potency.
-
Effect of Electron-Withdrawing Groups: A strong electron-withdrawing nitro group (NO₂) at the 4-position of the phenoxy ring (DERIV-03) confers good activity, suggesting that electronic effects play a crucial role.
-
Effect of Electron-Donating Groups: A hydroxyl group (DERIV-05), which is electron-donating, results in weaker activity. This suggests that reducing the electron density of the aromatic system may be beneficial for the antimicrobial action of this scaffold.
This systematic analysis allows researchers to build a predictive model for designing the next generation of more potent derivatives.
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
-
Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour 20-25 mL into sterile Petri dishes. Allow to solidify on a level surface.
-
Inoculum Preparation: Inoculate a loopful of the test microorganism from a pure culture into sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plate to create a uniform lawn.[8]
-
Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar using a sterile cork borer.[1]
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[1]
-
Controls: Add 100 µL of the pure solvent to one well as a negative control and a standard antibiotic solution to another as a positive control.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[9]
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).
Protocol 2: Broth Microdilution for MIC Determination (CLSI-based)
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a sterile 96-well microtiter plate.[11] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Dilute a 0.5 McFarland standard suspension of the test organism in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Inoculate each well (except the sterility control) with an equal volume of the standardized bacterial suspension.
-
Control Wells:
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Visualization of Workflows and Concepts
Antimicrobial Screening Workflow
Caption: Workflow from synthesis to lead compound identification.
Structure-Activity Relationship (SAR) Concept
Caption: Key modification sites on the this compound scaffold.
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Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PMC - NIH . Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship of Phenoxybenzoate Analogs as Anticancer Agents
For researchers and drug development professionals, the journey from a lead compound to a clinical candidate is one of meticulous optimization. The structure-activity relationship (SAR) serves as our compass, guiding the chemical modifications that enhance potency and selectivity while minimizing toxicity. This guide delves into the SAR of phenoxybenzoate analogs, a scaffold of growing interest in oncology. We will dissect the causal relationships between chemical structure and biological activity, grounded in experimental data from key studies. This document is designed not as a rigid template, but as a dynamic framework for understanding and applying SAR principles in your own research.
Introduction: The Phenoxybenzoate Scaffold in Oncology
The phenoxybenzoate core, characterized by two phenyl rings linked by an ether and an ester or carboxylic acid group, represents a "privileged scaffold" in medicinal chemistry. Its semi-flexible nature and capacity for diverse substitutions make it an attractive starting point for engaging with a variety of biological targets. Recent investigations have highlighted its potential as a template for the development of potent anticancer agents, particularly as kinase inhibitors.
Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in the signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. One such kinase of significant interest is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[1][2][3][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[1][3]
This guide will focus on the SAR of phenoxybenzoate derivatives as potential VEGFR-2 inhibitors and cytotoxic agents against cancer cell lines, drawing heavily on the findings of recent studies to provide a practical, data-driven comparison.
Synthesis of a Phenoxybenzoate Analog Library: A Strategic Approach
The exploration of SAR begins with the synthesis of a focused library of analogs. The choice of synthetic route should be efficient, versatile, and allow for the introduction of diverse chemical functionalities at key positions on the scaffold. A common and effective strategy for synthesizing substituted methyl phenoxybenzoates involves a two-step process: synthesis of the core phenoxybenzoic acid followed by esterification.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of a library of methyl phenoxybenzoate analogs, allowing for modifications on both phenyl rings.
Caption: Generalized synthetic workflow for this compound analogs.
Causality in Synthetic Design: This modular approach is highly strategic. The nucleophilic aromatic substitution (SNAr) reaction in the first phase is robust and tolerates a wide range of functional groups on both the phenol and the fluorobenzonitrile, enabling the creation of diverse "Ring A" and "Ring B" analogs. The subsequent hydrolysis and esterification are typically high-yielding and straightforward transformations. This design allows for parallel synthesis, accelerating the generation of a compound library for biological screening.
Structure-Activity Relationship Analysis: A Comparative Study
To illustrate the principles of SAR for this scaffold, we will analyze data from studies on phenoxybenzoic acid derivatives as anticancer agents. A key study by Abbas et al. investigated a series of 3-phenoxybenzoic acid derivatives as VEGFR-2 inhibitors, providing valuable insights that can be extrapolated to the 4-phenoxy isomer.[5] Additionally, work by Hussein et al. on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid provides direct evidence for the anticancer potential of the 4-phenoxy scaffold.[6]
The Importance of the Carboxylic Acid/Ester Moiety
The carboxylic acid or its methyl ester at what we will designate as the C4-position of the benzoate ring is a critical feature. In the context of kinase inhibition, this group often acts as a key hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of the enzyme.
A study on 3-phenoxybenzoic acid derivatives demonstrated that conversion of the carboxylic acid to various benzamide and oxadiazole derivatives led to significant VEGFR-2 inhibitory activity.[5] This suggests that while the acidic proton can be important, replacing it with other moieties capable of forming key interactions can also lead to potent compounds.
Impact of Substituents on the Phenoxy Ring (Ring A)
Modifications to the phenoxy ring (Ring A) have a profound impact on biological activity, primarily by influencing hydrophobic and electronic interactions with the target protein.
The work by Hussein et al. demonstrated that a 3,4,5-trimethoxy substitution on the phenoxy ring of 4-phenoxybenzoic acid resulted in significant cytotoxic effects against MCF-7 and MDA-MB-468 breast cancer cell lines.[6] This highlights the importance of methoxy groups, which can enhance binding through hydrophobic interactions and potentially form hydrogen bonds.[7]
In the series of 3-phenoxybenzoic acid derivatives studied by Abbas et al., the introduction of electron-withdrawing and electron-donating groups on a terminal phenacyl bromide moiety attached to an oxadiazole ring system showed a clear SAR.[5] Specifically, a 4-hydroxy substitution on this terminal phenyl ring was found to be the most potent, suggesting a key hydrogen bond interaction is beneficial for activity. This was followed by the 4-methoxy derivative, indicating that both hydrogen bonding and favorable hydrophobic interactions in this region enhance VEGFR-2 inhibition.[5]
Impact of Substituents on the Benzoate Ring (Ring B)
While the aforementioned studies focused more on the phenoxy ring, the substitution pattern on the benzoate ring (Ring B) is also crucial. Substituents on this ring can influence the electronic properties of the ester/acid group and create additional interactions with the biological target. General SAR principles suggest that small, electron-withdrawing groups on this ring can enhance activity by modulating the acidity of a carboxylic acid or the hydrogen-bonding capacity of an ester.[7]
Summary of SAR Findings
The following table summarizes the key SAR findings for phenoxybenzoate analogs as anticancer agents, based on the analyzed literature.
| Compound/Modification | Scaffold | Biological Activity | Key SAR Insight | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | 4-Phenoxybenzoic acid | Cytotoxicity against MCF-7 and MDA-MB-468 cells | Trimethoxy substitution on the phenoxy ring is crucial for activity. | [6] |
| Methyl 4-(3,4,5-Trimethoxyphenoxy) benzoate | This compound | Significant cytotoxicity against MCF-7 and MDA-MB-468 cells | The methyl ester retains the potent anticancer activity of the parent carboxylic acid. | [6] |
| 3-Phenoxybenzoic acid oxadiazole derivative with 4-hydroxy phenacyl bromide | 3-Phenoxybenzoic acid | Potent VEGFR-2 inhibition | A terminal hydroxyl group capable of hydrogen bonding significantly enhances activity. | [5] |
| 3-Phenoxybenzoic acid oxadiazole derivative with 4-methoxy phenacyl bromide | 3-Phenoxybenzoic acid | Strong VEGFR-2 inhibition | A terminal methoxy group provides favorable hydrophobic interactions. | [5] |
| 3-Phenoxybenzoic acid oxadiazole derivative with 4-chloro phenacyl bromide | 3-Phenoxybenzoic acid | Moderate VEGFR-2 inhibition | An electron-withdrawing group on the terminal phenyl ring is tolerated. | [5] |
Experimental Protocols: A Self-Validating System
The integrity of any SAR study rests on the robustness and reproducibility of its experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of phenoxybenzoate analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Further Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay: VEGFR-2
This assay determines the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2.
Principle: A common method involves a fluorescence-based assay where a generic peptide substrate is phosphorylated by the kinase. The amount of ATP remaining after the reaction is quantified using a reagent that produces a fluorescent signal inversely proportional to the amount of ATP consumed.
Experimental Workflow:
Caption: Workflow for a VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer. Prepare serial dilutions of the this compound analogs.
-
Kinase Reaction: In a 384-well plate, add the test compound, VEGFR-2 enzyme, and the peptide substrate. Initiate the reaction by adding ATP. Include positive controls (known inhibitor, e.g., Sorafenib) and negative controls (vehicle).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and quantify the amount of ATP remaining. For example, using the Kinase-Glo® assay, add the detection reagent which contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce light.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship studies of phenoxybenzoate analogs reveal a promising scaffold for the development of novel anticancer agents. The key takeaways for researchers are:
-
The phenoxy ring is a prime site for modification: Introducing substituents that can form hydrogen bonds (e.g., hydroxyl) or engage in favorable hydrophobic interactions (e.g., methoxy) can significantly enhance biological activity.[5][6]
-
The benzoate moiety is a key interaction point: The ester or carboxylic acid group is crucial for anchoring the molecule to its biological target.
-
Biological context is critical: The optimal substitution pattern will depend on the specific biological target (e.g., VEGFR-2 vs. other kinases) and the cancer cell line being investigated.
Future research should focus on synthesizing a broader range of analogs with systematic modifications on both aromatic rings. Investigating the effects of different linkers between the two rings (e.g., thioether, amide) could also yield novel compounds with improved properties. Furthermore, elucidating the precise binding modes of these compounds through co-crystallization studies with their target proteins will provide invaluable insights for rational drug design. By integrating synthetic chemistry, biological evaluation, and structural biology, the full potential of the phenoxybenzoate scaffold in oncology can be realized.
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Hussein, W. A., et al. (2023). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. Available from: [Link]
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da Cruz, M. C. S., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 17(2), 249. Available from: [Link]
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El-Sayed, N. N. E., et al. (2023). VEGFR-2 inhibition of the most active compounds compared to the reference drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197177. Available from: [Link]
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Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 529–552. Available from: [Link]
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Wang, X., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. Available from: [Link]
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Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2016, 8057164. Available from: [Link]
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Kumar, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 148, 108043. Available from: [Link]
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Larsen, S. D., et al. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 54(12), 4123-4133. Available from: [Link]
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Heriz, D. A., et al. (2024). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Journal of Biochemical and Molecular Toxicology, e23646. Available from: [Link]
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Al-Rubaye, I. M. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 581-588. Available from: [Link]
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Vasanth, K., & Kumar, S. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(6), 1011-1037. Available from: [Link]
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A Senior Application Scientist's Guide to Catalytic Systems for Substituted Diaryl Ether Synthesis
Introduction: The Enduring Importance of the Diaryl Ether Linkage
The diaryl ether moiety is a cornerstone in modern chemistry, forming the structural backbone of a vast array of molecules critical to human health and industry. From the life-saving antibiotic vancomycin to essential herbicides and high-performance polymers, the C-O-C linkage between two aromatic rings is a feature of immense value.[1] Consequently, the development of efficient and versatile methods for constructing this bond remains a central focus in synthetic organic chemistry.
Historically, the synthesis of diaryl ethers was plagued by harsh reaction conditions, limited substrate scope, and the need for stoichiometric amounts of metal reagents.[2][3] However, the advent of transition metal catalysis has revolutionized this field. This guide provides a comparative analysis of the two preeminent catalytic systems employed today: the classic, copper-catalyzed Ullmann condensation and the modern, palladium-catalyzed Buchwald-Hartwig C-O coupling. We will delve into their mechanisms, compare their performance with supporting data, provide actionable experimental protocols, and offer a decision-making framework to guide catalyst selection for your specific research needs.
The Workhorse Reimagined: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, first reported in 1905, is the traditional method for diaryl ether synthesis.[4] The classical approach required high temperatures (150-300°C) and stoichiometric or greater amounts of copper, severely limiting its utility for complex, functionalized molecules.[2] Modern advancements, however, have transformed this reaction into a highly practical and catalytic process.
Causality Behind Modern Ullmann Systems: The Role of Ligands and Bases
The primary innovation in modern Ullmann-type reactions is the use of chelating ligands. These ligands accelerate the catalytic cycle and stabilize the copper catalyst, preventing its deactivation. This allows for significantly lower reaction temperatures and catalyst loadings (typically 1-10 mol%). The choice of base is also critical; bases like cesium carbonate (Cs₂CO₃) have proven exceptionally effective, often eliminating the need to pre-form the phenoxide and allowing the reaction to proceed smoothly.[1][2] The result is a more general and milder procedure that is highly attractive for its use of an inexpensive, earth-abundant metal catalyst.[1][5]
Catalytic Cycle of the Ullmann Condensation
The precise mechanism can vary with the specific catalyst system, but a generally accepted pathway involves the coordination of the phenol to a Cu(I) complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the diaryl ether product and regenerates the active Cu(I) catalyst.
Performance Data: Copper-Catalyzed Couplings
Modern Ullmann systems are particularly effective for coupling electron-rich phenols with electron-poor aryl bromides and iodides.[5] The use of specialized ligands has expanded the scope to include more challenging substrates.
| Aryl Halide (Ar-X) | Phenol (Ar'-OH) | Catalyst System | Conditions | Yield (%) | Reference |
| Iodobenzene | 3,5-Dimethylphenol | 5 mol% Cu₂O, 20 mol% Ligand | Cs₂CO₃, ACN, 82°C | 95 | [1] |
| 4-Bromoacetophenone | p-Cresol | 5 mol% CuI(PPh₃), K₂CO₃ | Toluene, 100°C | 85 | [5] |
| 2-Bromonaphthalene | p-Cresol | 5 mol% CuI(PPh₃), K₂CO₃ | Toluene, 100°C | 72 | [5] |
| 4-Iodotoluene | 4-Methoxyphenol | 10 mol% Cu-NPs, Cs₂CO₃ | DMF, 120°C | 92 | [6] |
Self-Validating Experimental Protocol: Ullmann-Type Synthesis
This protocol is based on a general and mild procedure using an inexpensive, air-stable copper precatalyst.[1]
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) oxide (Cu₂O, 0.025 mmol, 5 mol%), the chosen ligand (e.g., 2,2,6,6-Tetramethyl-3,5-heptanedione, 0.10 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃, 1.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is a critical self-validating step; failure to exclude oxygen and moisture can lead to catalyst deactivation and poor yields.
-
Reagent Addition: Under a positive pressure of inert gas, add the phenol (0.5 mmol), the aryl halide (if liquid, 0.75 mmol), and dry acetonitrile (300 µL) via syringe. If the aryl halide is a solid, it should be added with the catalyst and base in Step 1.
-
Reaction: Place the sealed tube in a preheated oil bath at 82°C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS. The endpoint is validated by the complete consumption of the limiting reagent (phenol).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
The Precision Tool: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
Developed in the mid-1990s, the Buchwald-Hartwig amination was quickly extended to C-O bond formation, providing a powerful and often complementary alternative to the Ullmann reaction.[7][8] These palladium-catalyzed systems are renowned for their exceptional functional group tolerance, milder reaction conditions, and broader substrate scope, which notably includes the coupling of less reactive aryl chlorides.[9][10]
Causality Behind Buchwald-Hartwig Systems: The Power of Bulky Ligands
The success of this methodology is inextricably linked to the development of specialized, sterically hindered phosphine ligands.[8][11] The causality is twofold:
-
Promoting Reductive Elimination: The bulk of the ligand creates steric pressure on the palladium center, facilitating the final, product-forming reductive elimination step, which is often the rate-limiting step in the cycle.
-
Preventing Catalyst Deactivation: These ligands form stable, monoligated palladium(0) species that are highly active for the initial oxidative addition step while preventing the formation of inactive catalyst aggregates.
The evolution from first-generation ligands like DPPF to modern, highly specialized biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) has enabled couplings at room temperature and expanded the reaction's scope to previously incompatible substrates.[11]
Catalytic Cycle of the Buchwald-Hartwig C-O Coupling
The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex undergoes ligand exchange with the phenoxide (formed in situ by a base). The final, crucial step is the reductive elimination from the Pd(II)-aryl-phenoxide complex to yield the diaryl ether and regenerate the Pd(0) catalyst.
Performance Data: Palladium-Catalyzed Couplings
Palladium catalysts excel where copper systems may falter, particularly with sterically demanding substrates, electron-rich aryl halides, and aryl chlorides.
| Aryl Halide (Ar-X) | Phenol (Ar'-OH) | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromo-p-xylene | o-Cresol | 2 mol% [(cinnamyl)PdCl]₂, 4 mol% L8 | NaOt-Bu, Toluene, 40°C | 95 | [11] |
| 3-Chloro-N,N-dimethylaniline | o-Cresol | 2 mol% [(cinnamyl)PdCl]₂, 4 mol% L8 | NaOt-Bu, Toluene, 40°C | 83 | [11] |
| 4-Bromoanisole | 2-isopropylphenol | 2 mol% [(cinnamyl)PdCl]₂, 4 mol% L8 | NaOt-Bu, Toluene, 80°C | 84 | [11] |
| 3-Bromopyridine | o-Cresol | 2 mol% Pd(OAc)₂, 4 mol% XPhos | K₃PO₄, Toluene, 100°C | 92 | [12] |
| L8 is a specific bulky biarylphosphine ligand. |
Self-Validating Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is adapted from methodologies using modern, highly active catalyst systems.[11]
-
Reactor Setup: In a glovebox, add the palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 0.01 mmol, 2 mol% Pd) and the biarylphosphine ligand (0.02 mmol, 4 mol%) to a vial with a stir bar. Add toluene (1.0 mL) and stir for 10 minutes until the catalyst solution is homogeneous.
-
Reagent Loading: To a separate oven-dried Schlenk tube, add the phenol (0.5 mmol) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 0.7 mmol). Add the aryl halide (0.55 mmol).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox. If a glovebox is unavailable, perform these additions under a strong counterflow of argon. The use of an inert atmosphere is a crucial self-validating step, as both the Pd(0) species and the phosphine ligands are oxygen-sensitive.
-
Reaction Initiation: Using a syringe, transfer the prepared catalyst solution from the vial to the Schlenk tube containing the reagents.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (can range from room temperature to 100°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Comparative Analysis and Catalyst Selection Guide
Choosing the optimal catalyst system requires balancing factors of cost, reactivity, and substrate compatibility. While palladium catalysis often offers broader scope and milder conditions, the cost-effectiveness of copper makes it a compelling choice, especially for large-scale synthesis.[1][9]
Head-to-Head Catalyst System Comparison
| Feature | Copper (Ullmann-Type) | Palladium (Buchwald-Hartwig) | Rationale & Insights |
| Metal Cost & Abundance | Low cost, earth-abundant[13] | High cost, precious metal | For large-scale industrial processes, copper is often the more economically viable option. |
| Typical Conditions | Higher temperatures (80-140°C) | Milder temperatures (RT-100°C) | Palladium's higher reactivity often allows for lower energy input. |
| Substrate Scope (Halide) | I > Br >> Cl (Aryl chlorides are very challenging) | Cl ≈ Br ≈ I ≈ OTf | Palladium's key advantage is its ability to activate robust C-Cl bonds. |
| Functional Group Tolerance | Good, but can be sensitive to certain groups at high temps. | Excellent; tolerates a vast array of functional groups. | The milder conditions of Pd-catalysis preserve sensitive functionalities. |
| Ligand Complexity & Cost | Simpler, less expensive ligands (e.g., diamines, diones) | Complex, expensive, often proprietary phosphine ligands. | The cost of specialized phosphine ligands can be a significant factor for palladium systems. |
| Air/Moisture Sensitivity | Generally more robust and tolerant. | Highly sensitive to oxygen; requires strict inert techniques. | Copper catalyst systems are often easier to handle on the benchtop. |
Decision-Making Workflow for Catalyst Selection
This workflow guides the researcher toward the most logical starting point for their specific synthetic challenge.
Conclusion and Future Outlook
Both copper- and palladium-based catalysts are exceptionally powerful tools for the synthesis of substituted diaryl ethers. The modern Ullmann reaction offers a cost-effective and robust method, particularly for large-scale applications with suitable substrates. The Buchwald-Hartwig C-O coupling provides unparalleled scope, precision, and mildness, making it the go-to method for complex molecules with sensitive functional groups.
The choice between them is not a matter of "better" or "worse," but of selecting the right tool for the specific synthetic task at hand. As research continues, we can anticipate the emergence of even more efficient catalysts, including those based on other earth-abundant metals like nickel[14] and cobalt,[15] as well as novel nanocatalyst formulations,[16][17] which promise to further refine our ability to construct this vital chemical linkage.
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Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. [Link]
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A Comparative Guide to the Thermal Stability of High-Performance Polymers Derived from Phenoxybenzoate Precursors
This guide provides an in-depth analysis of the thermal stability of polymers derived from Methyl 4-phenoxybenzoate and its structural analogues, with a primary focus on Polyether Ether Ketone (PEEK). Intended for researchers, materials scientists, and development professionals, this document delves into the fundamental principles of thermal analysis, presents comparative data against other high-performance polymers, and offers detailed experimental protocols for robust characterization.
Introduction: The Architectural Brilliance of Aromatic Polyketones
High-performance polymers are defined by their ability to maintain structural and mechanical integrity under extreme conditions. Among these, the family of Poly Aryl Ether Ketones (PAEKs), particularly PEEK, stands out for its exceptional thermal stability, chemical inertness, and robust mechanical properties.[1] The genesis of these materials can be traced back to monomers like this compound, which provide the rigid aromatic backbone responsible for their remarkable performance.[2][3]
The stability of PEEK is rooted in its molecular architecture, which consists of aromatic rings linked by ether and ketone groups.[4][5] This structure imparts a high resistance to thermal degradation, allowing for continuous use at temperatures up to 250-260°C.[5][6] Understanding the thermal behavior of these polymers is not merely an academic exercise; it is critical for qualifying them for demanding applications in aerospace, medical implants, and electronics, where material failure is not an option.[7] This guide will explore the methodologies used to quantify this stability and compare PEEK's performance against its contemporaries.
Synthesis Pathway: From Monomer to High-Performance Polymer
PEEK is typically synthesized via a step-growth nucleophilic aromatic substitution reaction. A common industrial method involves the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[6][8][9] This process is conducted at high temperatures (around 300°C) in a high-boiling polar aprotic solvent, such as diphenyl sulfone.[6][8] The resulting polymer's properties are highly dependent on achieving a high molecular weight, which is controlled by precise stoichiometry and reaction conditions.
Caption: Workflow for comprehensive thermal characterization of polymers.
Experimental Protocols: A Self-Validating System
The following protocols describe standardized procedures for the thermal analysis of PEEK. The causality for specific parameters is explained to ensure robust and reproducible data.
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation: Precisely weigh 5-10 mg of the dry PEEK sample into a ceramic or platinum TGA pan. A smaller mass minimizes thermal gradients within the sample, ensuring a more accurate measurement of decomposition events.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment. This ensures an inert atmosphere, allowing for the study of thermal decomposition without oxidative effects.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A 10-20°C/min rate is standard; it is fast enough to be time-efficient but slow enough to allow for clear separation of thermal events. [10][11]5. Data Collection: Record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates. [12]
-
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the PEEK sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan will be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from 30°C to 400°C at a rate of 10°C/min. This scan erases the prior thermal history of the material (e.g., from processing) and provides data on its as-received state.
-
Cool: Cool the sample from 400°C to 30°C at 10°C/min. This allows the material to recrystallize under controlled conditions.
-
Second Heat: Ramp the temperature from 30°C to 400°C again at 10°C/min. The data from this second scan is typically used for reporting material properties like Tg and Tm, as it reflects the inherent properties of the material without processing-induced artifacts. [13]4. Data Analysis:
-
Glass Transition (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan. [13] * Melting Point (Tm): Determined as the peak temperature of the melting endotherm in the second heating scan. [13] * Crystallinity (Xc): Calculated using the formula: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm is the measured enthalpy of melting from the DSC curve and ΔHm° is the theoretical enthalpy of melting for a 100% crystalline PEEK sample (typically cited as 130 J/g).
-
Results and Comparative Analysis
Thermal Decomposition of PEEK
A typical TGA curve for PEEK in a nitrogen atmosphere shows exceptional stability, with the onset of decomposition occurring above 500°C. [14]The primary decomposition phase is a single, sharp weight loss step between approximately 550°C and 620°C. [4][14] The decomposition mechanism involves the scission of the polymer chain at its weakest links: the ether and ketone groups. [4][5]This is followed by cross-linking reactions that form a highly stable, graphite-like carbonaceous char. [15]This high char yield (often >50% at 800°C in N₂) is a hallmark of aromatic polymers and is a primary reason for their excellent fire resistance. [15][16]The char layer acts as an insulating barrier, protecting the underlying material from further degradation. [15]
Caption: Simplified thermal decomposition pathway for PEEK.
Comparative Performance of High-Performance Polymers
PEEK's thermal properties position it favorably among other high-performance thermoplastics. The following table compares key thermal data for PEEK and common alternatives.
| Property | PEEK | Polyetherimide (PEI) | Polyphenylene Sulfide (PPS) | Polyimide (PI) |
| Glass Transition Temp. (Tg) | ~143 °C [4][6] | ~217 °C [4] | ~90 °C | >300 °C [4] |
| Melting Temp. (Tm) | ~343 °C [4][6] | Amorphous | ~280 °C [4] | Amorphous/High Tm |
| Decomposition Temp. (Td, 5% loss in N₂) | ~570 °C [14] | ~530 °C | ~500 °C | ~580 °C |
| Max. Continuous Use Temp. | ~250 °C [6] | ~170 °C | ~220 °C | >260 °C |
Analysis:
-
PEEK offers an outstanding balance of a high melting point for short-term thermal excursions and a high decomposition temperature for long-term stability. [4]Its semi-crystalline nature, conferred by its Tm, provides excellent mechanical properties and chemical resistance above its Tg.
-
Polyimides (PI) exhibit superior glass transition temperatures, making them suitable for applications requiring stiffness at very high temperatures. However, they are typically amorphous and do not have a true melting point, which can make processing more challenging than melt-processable thermoplastics like PEEK. [4]* Polyetherimide (PEI) has a higher Tg than PEEK but lacks a melting point and has a lower ultimate decomposition temperature. It is a viable alternative where the extreme temperature resistance of PEEK is not required. [4][9]* Polyphenylene Sulfide (PPS) is a cost-effective alternative with excellent chemical resistance but has lower thermal stability (both Tg and Tm) compared to PEEK. [4]
Conclusion
Polymers derived from phenoxybenzoate structures, exemplified by PEEK, represent the pinnacle of high-performance thermoplastics. Their exceptional thermal stability, characterized by a high decomposition temperature and the formation of a protective char layer, is a direct consequence of their rigid aromatic backbone. Through systematic analysis using TGA and DSC, we can quantify this stability and benchmark it against other advanced polymers. While materials like Polyimide may offer higher glass transition temperatures, PEEK provides a unique and highly desirable combination of high-temperature mechanical performance, chemical resistance, and melt processability, making it the material of choice for some of the most demanding engineering challenges today.
References
- Patsnap Eureka. (2025). PEEK Polymer Properties: Thermal Stability Mechanisms.
- Galeski, A. et al. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. PubMed Central.
- Hay, J.N. et al. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Polymer Degradation and Stability.
- Wikipedia. (n.d.). Polyether ether ketone.
- ResearchGate. (n.d.). Thermal Decomposition of PEEK and its Glass (GL30) and Carbon (CA30) Fibre Composites in Air.
- ResearchGate. (n.d.). DSC analysis of PEEK and its composites.
- ResearchGate. (2015). Why do some polymers generate char residue in TGA analysis?
- Patsnap Eureka. (2025). Comparison of Thermal Stability: Structural Ceramics vs Polymers.
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- ResearchGate. (n.d.). Differential scanning calorimeter (DSC) curve of polyether ether ketone....
- Wang, H. et al. (2024). Experimental Investigation on the Mechanical and Dynamic Thermomechanical Properties of Polyether Ether Ketone Based on Fused Deposition Modeling. PMC - NIH.
- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Springer. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
- PEEKCHINA. (2024). How do you make PEEK material?
- SPECIFIC POLYMERS. (n.d.). TGA analysis by SPECIFIC POLYMERS.
- Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.
- Springer. (2025). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length.
- NETZSCH Analyzing & Testing. (n.d.). Thermal and Rheological Characterization of Polymers.
- ResearchGate. (2025). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.
- ResearchGate. (n.d.). THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications.
- ResearchGate. (n.d.). Chemical synthesis and structure of polyether‐ether‐ketone (PEEK).
- Intertek. (n.d.). Thermal Analysis of Polymers and Plastics.
- ResearchGate. (n.d.). Polyether Ether Ketone | Request PDF.
- Lancashire Online Knowledge. (n.d.). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review.
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A Head-to-Head Comparison for Diaryl Ether Synthesis: Williamson vs. Ullmann for Methyl 4-phenoxybenzoate
In the synthesis of diaryl ethers, a critical structural motif in pharmaceuticals and material science, chemists are often faced with a choice between two classic name reactions: the Williamson ether synthesis and the Ullmann condensation. This guide provides a detailed, head-to-head comparison of these two methods for the synthesis of a representative diaryl ether, Methyl 4-phenoxybenzoate. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of their performance to guide researchers in making the optimal synthetic choice.
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The diaryl ether linkage is a key structural component in numerous biologically active molecules and advanced polymers. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. While both the Williamson and Ullmann reactions can, in principle, afford the desired product, their mechanisms and operational requirements are fundamentally different, leading to distinct advantages and disadvantages.
Mechanistic Overview: A Tale of Two Pathways
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Williamson Ether Synthesis: A Classic SN2 Approach
Developed in 1850 by Alexander Williamson, this reaction is a cornerstone of ether synthesis.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In the context of this compound, the synthesis would involve the reaction of a phenoxide with an activated aryl halide. However, the classic Williamson synthesis is most effective with primary alkyl halides.[3] A standard SN2 reaction on an unactivated aryl halide is generally not feasible due to the steric hindrance and the high energy required to break the C(sp²)-X bond.
A variation, often still referred to under the Williamson umbrella, is nucleophilic aromatic substitution (SNAr). For this to be efficient, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) at the ortho and/or para positions.[4] In the case of synthesizing this compound from methyl 4-halobenzoate, the ester group is only moderately electron-withdrawing, making the SNAr pathway challenging under typical Williamson conditions.
Figure 1: Simplified mechanism of the SNAr pathway for diaryl ether synthesis.
Ullmann Condensation: A Copper-Catalyzed Cross-Coupling
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol.[5][6] This method is particularly well-suited for the synthesis of diaryl ethers, especially when the aryl halide is not activated towards nucleophilic aromatic substitution.[7] The reaction traditionally required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper.[6][8] However, modern iterations utilize soluble copper catalysts, often with ligands, which allow the reaction to proceed under milder conditions.[9][10]
The mechanism of the Ullmann condensation is complex and still a subject of research, but it is generally believed to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center, and finally reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[6]
Figure 2: A proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via both the Williamson (SNAr) and Ullmann routes.
Protocol 1: Williamson (SNAr) Synthesis of this compound
This protocol is designed to maximize the potential for the SNAr reaction, although it is anticipated to be lower yielding for this specific substrate compared to the Ullmann condensation.
Materials and Reagents:
-
Phenol
-
Methyl 4-fluorobenzoate (Fluoride is the best leaving group for SNAr)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add methyl 4-fluorobenzoate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 120-140°C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion (typically several hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1 M HCl, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Ullmann Condensation Synthesis of this compound
This protocol utilizes a modern, ligand-assisted copper-catalyzed system for a more efficient synthesis.
Materials and Reagents:
-
Phenol
-
Methyl 4-bromobenzoate
-
Copper(I) iodide (CuI)
-
L-Proline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add CuI (0.1 eq), L-proline (0.2 eq), anhydrous K₂CO₃ (2.0 eq), phenol (1.2 eq), and methyl 4-bromobenzoate (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110°C and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Head-to-Head Performance Comparison
The choice between these two syntheses often comes down to a trade-off between reaction conditions, cost, and overall efficiency.
| Parameter | Williamson (SNAr) Synthesis | Ullmann Condensation |
| Typical Yield | Low to moderate (highly substrate dependent) | Good to excellent[9] |
| Reaction Temp. | High (120-160°C) | Moderate to high (90-150°C)[6] |
| Catalyst | None (base-mediated) | Copper-based (e.g., CuI, Cu₂O)[8][9] |
| Ligand | Not required | Often required for high yields (e.g., L-Proline, phenanthroline)[8] |
| Aryl Halide | Activated (strong EWG required) | Broad scope, including unactivated halides |
| Solvent | Polar aprotic (DMF, DMSO) | Polar aprotic (DMF, DMSO, NMP)[6] |
| Side Reactions | Potential for side reactions if substrate is not ideal | Homocoupling of aryl halide can occur |
| Cost | Generally lower (no metal catalyst or ligand) | Higher due to catalyst and ligand |
Discussion and Field-Proven Insights
For the specific synthesis of this compound, the Ullmann condensation is unequivocally the superior method . The ester group in methyl 4-halobenzoate is not sufficiently electron-withdrawing to activate the aromatic ring for an efficient SNAr reaction. This would likely result in low conversion and the need for harsh reaction conditions, leading to potential decomposition and side products.
Conversely, the Ullmann condensation is well-suited for this transformation. The use of a copper catalyst circumvents the need for a highly activated aryl halide. Modern protocols using ligands like L-proline have significantly improved the scope and mildness of the Ullmann reaction, making it a reliable and scalable method for diaryl ether synthesis. While the Ullmann reaction requires a catalyst and potentially a ligand, which adds to the cost, the significantly higher yields and broader substrate scope often justify the initial investment, particularly in a research and development setting where product availability is paramount.
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A Comparative Performance Analysis of Methyl 4-phenoxybenzoate-Based Liquid Crystals for Advanced Display and Photonic Applications
In the relentless pursuit of materials with superior performance for next-generation liquid crystal displays (LCDs) and photonic devices, researchers and engineers are constantly exploring novel molecular architectures. Methyl 4-phenoxybenzoate, a calamitic (rod-shaped) liquid crystal, presents an intriguing candidate due to its unique molecular structure, combining a benzoate core with a flexible phenoxy tail. This guide provides a comprehensive performance benchmark of this compound-based liquid crystals against two industry-standard materials: 4-cyano-4'-pentylbiphenyl (5CB) and 4-methoxybenzylidene-4'-butylaniline (MBBA). This analysis is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their materials selection and development processes.
The comparative data presented herein is a synthesis of established experimental values for the benchmark compounds and estimated performance parameters for this compound. These estimations are derived from established structure-property relationships observed in homologous series of phenyl benzoate and 4-alkoxybenzoic acid derivatives.[1][2]
Comparative Performance Data: A Snapshot
| Property | This compound (Estimated) | 4-cyano-4'-pentylbiphenyl (5CB) (Experimental) | 4-methoxybenzylidene-4'-butylaniline (MBBA) (Experimental) |
| Nematic to Isotropic Transition Temperature (Clearing Point, Tc) | ~ 40 - 60 °C | 35.0 °C[3][4] | ~ 43 - 47 °C[5] |
| Birefringence (Δn) at 589 nm, 25 °C | ~ 0.12 - 0.16 | ~ 0.18 - 0.21 | ~ 0.15 - 0.18 |
| Dielectric Anisotropy (Δε) at 1 kHz, 25 °C | Weakly Positive (~ +1 to +3) | Strongly Positive (~ +11.5) | Weakly Negative (~ -0.5)[6] |
| Rotational Viscosity (γ₁) at 25 °C | Moderately Low (~ 25 - 40 mPa·s) | ~ 20 - 30 mPa·s | ~ 100 - 150 mPa·s |
Delving into the Molecular Architecture: Structure-Property Relationships
The performance of a liquid crystal is intrinsically linked to its molecular structure. The diagrams below illustrate the molecular structures of this compound, 5CB, and MBBA, providing a basis for understanding their differing properties.
Caption: Workflow for determining the clearing point using DSC.
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Differential Scanning Calorimetry (DSC) Measurement: The sample is placed in a DSC instrument alongside an empty reference pan. The sample is heated at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The nematic-to-isotropic transition is observed as an endothermic peak on the DSC thermogram. The temperature at the peak of this transition is taken as the clearing point (Tc).
Measurement of Birefringence (Δn)
Birefringence, or optical anisotropy, is a measure of the difference between the extraordinary (ne) and ordinary (no) refractive indices of the material. [7]
-
Cell Preparation: Two parallel glass plates with transparent indium tin oxide (ITO) electrodes are coated with a polyimide alignment layer. For planar alignment (to measure ne), the polyimide is rubbed in a single direction. For homeotropic alignment (to measure no), a different polyimide is used. The plates are assembled into a cell with a defined gap (e.g., 5-10 µm).
-
Cell Filling: The liquid crystal is introduced into the cell in its isotropic phase via capillary action.
-
Refractive Index Measurement: The refractive indices (ne and no) are measured using an Abbe refractometer equipped with a polarizer at a specific wavelength (commonly 589 nm) and controlled temperature.
-
Calculation: Birefringence is calculated as Δn = ne - no.
Determination of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. [8]
Caption: Experimental workflow for measuring dielectric anisotropy.
-
Cell Preparation: Similar to birefringence measurements, both planar and homeotropic alignment cells are prepared.
-
Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz) and temperature.
-
Calculation: The dielectric permittivities are calculated from the capacitance values, the cell gap, and the electrode area. Δε is then determined as the difference between the parallel and perpendicular components.
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a critical parameter that influences the switching speed of a liquid crystal device.
-
Electro-Optical Measurement: A planar aligned cell is subjected to a square-wave voltage. The transient optical response (transmittance vs. time) is recorded using a photodiode and an oscilloscope.
-
Data Analysis: The decay time (τ_off) upon removal of the electric field is measured.
-
Calculation: The rotational viscosity (γ₁) is calculated using the formula: γ₁ = (τ_off * K₁₁ * π²) / d², where K₁₁ is the splay elastic constant and d is the cell gap. K₁₁ can be determined from the threshold voltage for the Freedericksz transition.
In-Depth Analysis and Discussion
This compound: The estimated clearing point of 40-60 °C suggests a potentially useful nematic range for certain applications. The presence of the ether oxygen and the additional phenyl ring is expected to increase the molecular polarizability anisotropy, leading to a moderate birefringence. The ester and ether linkages are anticipated to result in a weakly positive dielectric anisotropy. The flexible phenoxy group may lead to a slightly higher viscosity compared to the highly rigid 5CB, but likely lower than the Schiff base-containing MBBA.
4-cyano-4'-pentylbiphenyl (5CB): As a benchmark, 5CB is known for its strong positive dielectric anisotropy, a direct result of the highly polar cyano group aligned with the long molecular axis. [3]This makes it ideal for twisted nematic (TN) and in-plane switching (IPS) display modes. Its relatively low viscosity contributes to fast switching times. [9] 4-methoxybenzylidene-4'-butylaniline (MBBA): MBBA is a classic nematic liquid crystal with a weakly negative dielectric anisotropy. [6]This arises from the methoxy group's dipole moment having a significant component perpendicular to the long molecular axis. Its higher viscosity compared to 5CB is a notable drawback for high-speed applications. [5]
Conclusion
This compound emerges as a promising liquid crystal scaffold with a balanced set of estimated properties. While its dielectric anisotropy may not be as high as that of cyanobiphenyls, its potentially broad nematic range and moderate viscosity could make it suitable for applications where a very high dielectric anisotropy is not a primary requirement, such as in phase modulation or specific sensor designs. Further experimental validation of the estimated properties is crucial to fully ascertain its potential. This comparative guide serves as a foundational resource for researchers to understand the performance landscape of this compound-based liquid crystals and to guide future synthesis and characterization efforts.
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In-Vitro Evaluation of 4-Phenoxy-Phenyl Isoxazole Derivatives as Acetyl-CoA Carboxylase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, phenoxy derivatives have garnered significant attention for their versatile bioactivities. This guide provides an in-depth comparative analysis of a series of 4-phenoxy-phenyl isoxazole derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a promising target in oncology. By delving into the nuances of their in-vitro evaluation, we aim to equip researchers, scientists, and drug development professionals with the experimental insights and practical protocols necessary to advance their own investigations in this compelling area of medicinal chemistry.
The Rationale for Targeting Acetyl-CoA Carboxylase with 4-Phenoxy-Phenyl Isoxazole Derivatives
Acetyl-CoA Carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. Tumor cells often exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane production, making ACC a prime therapeutic target. The 4-phenoxy-phenyl isoxazole scaffold has emerged as a promising framework for the development of novel ACC inhibitors.
The causality behind this experimental choice lies in the structural features of this scaffold. The phenoxy-phenyl moiety can engage in crucial hydrophobic and aromatic interactions within the enzyme's active site, while the isoxazole ring provides a rigid core for the presentation of various substituents. The strategic modification of these substituents allows for a systematic exploration of the structure-activity relationship (SAR), fine-tuning the potency and selectivity of the inhibitors.
Comparative Analysis of In-Vitro ACC Inhibitory Activity
A key aspect of evaluating a new series of potential drug candidates is the direct comparison of their inhibitory potency. The following table summarizes the in-vitro inhibitory activity of a series of synthesized 4-phenoxy-phenyl isoxazole derivatives against the hACC1 isoform. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound ID | R1 Substitution | R2 Substitution | hACC1 Inhibition (%) @ 5 µM | hACC1 Inhibition (%) @ 0.1 µM | hACC1 IC50 (nM) |
| 6a | Methoxy | Methyl | 85.31 | 35.12 | 152.7 |
| 6b | Ethoxy | Methyl | 79.82 | 29.87 | - |
| 6c | Isopropoxy | Methyl | 75.43 | 25.43 | - |
| 6d | Butoxy | Methyl | 71.29 | 21.98 | - |
| 6e | Propoxy | Methyl | 78.95 | 31.12 | - |
| 6g | Cyclopropylmethoxy | Methyl | 92.11 | 48.76 | 99.8 |
| 6l | Cyclopropylmethoxy | Ethyl | - | - | - |
| CP-640186 (Control) | - | - | 95.32 | 52.19 | 108.3 |
Data synthesized from a study on 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.[1][2]
From this comparative data, a clear structure-activity relationship begins to emerge. The derivative 6g , featuring a cyclopropylmethoxy substitution at the R1 position, demonstrates the most potent inhibitory activity against hACC1, with an IC50 value of 99.8 nM.[1][2] This suggests that the size and conformation of the alkoxy group at this position are critical for optimal binding to the enzyme's active site. The data also indicates that short-chain alkoxy groups, as seen in compounds 6b-6d , lead to a decrease in inhibitory activity compared to the methoxy group in 6a .[1]
Experimental Protocols: A Self-Validating System for In-Vitro ACC Inhibition Assay
To ensure the trustworthiness and reproducibility of the experimental data, a robust and well-defined protocol is paramount. The following section details the step-by-step methodology for an in-vitro Acetyl-CoA Carboxylase inhibition assay.
Materials and Reagents
-
Human ACC1 enzyme (recombinant)
-
ATP (Adenosine triphosphate)
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO3)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl2)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., CP-640186)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for in-vitro ACC inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, DTT, and BSA).
-
Prepare stock solutions of ATP, Acetyl-CoA, and NaHCO3 in the assay buffer.
-
Prepare a working solution of the ACC1 enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add 10 µL of the diluted test compounds or control.
-
Add 20 µL of the ACC1 enzyme solution to all wells except the blank control.
-
Add 10 µL of the assay buffer to all wells.
-
Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Prepare a substrate master mix containing ATP, Acetyl-CoA, and NaHCO3 in the assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate master mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Terminate the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This assay quantifies the amount of ATP remaining in the solution following the kinase reaction.[3]
-
The luminescent signal is inversely proportional to the ACC1 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Action
The inhibition of ACC by 4-phenoxy-phenyl isoxazole derivatives has direct consequences on cellular metabolism and signaling pathways implicated in cancer cell survival and proliferation.
Caption: ACC inhibition disrupts fatty acid synthesis.
By blocking the activity of ACC, these inhibitors decrease the intracellular pool of malonyl-CoA.[1][2] Malonyl-CoA is not only a substrate for fatty acid synthase (FAS) but also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation. Consequently, the inhibition of ACC leads to a reduction in de novo fatty acid synthesis and an increase in fatty acid oxidation, ultimately depriving cancer cells of the necessary building blocks for membrane synthesis and leading to cell cycle arrest and apoptosis.[1][2]
Conclusion
The in-vitro evaluation of 4-phenoxy-phenyl isoxazole derivatives as ACC inhibitors provides a compelling case study in modern drug discovery. The systematic approach to synthesis and testing, coupled with a rigorous and reproducible assay methodology, allows for the elucidation of clear structure-activity relationships. The most potent compounds from this series, such as 6g , serve as promising leads for further optimization and preclinical development. This guide underscores the importance of a multi-faceted approach, combining synthetic chemistry, robust biochemical assays, and a deep understanding of cellular signaling pathways, to successfully identify and validate novel enzyme inhibitors for therapeutic intervention.
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Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. 2020-12-01. [Link]
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An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. PubMed. 2022-04-15. [Link]
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Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. NIH. [Link]
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Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]
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Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PubMed. [Link]
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Syntheses, in vitro α-amylase and α-glucosidase dual inhibitory activities of 4-amino-1,2,4-triazole derivatives their molecular docking and kinetic studies. PubMed. 2020-06-01. [Link]
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[Inhibitors of carbonic anhydrase. Relation between activity and structure]. PubMed. [Link]
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Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]
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Theoretical Fragrance Profile of Methyl 4-phenoxybenzoate: A Predictive Analysis
An Expert's Guide to the Comparative Fragrance Profiling of Methyl 4-phenoxybenzoate
This compound is an aromatic ester. Its structure combines a methyl benzoate moiety with a phenoxy group. This unique combination suggests a complex scent profile that likely draws characteristics from both structural components.
-
The Benzoate Influence : Methyl benzoate, the simplest ester in this family, is known for its almond, phenolic, and wintergreen-like scent. We can hypothesize that the core of this compound's profile will possess a similar sweet, slightly medicinal, and balsamic character.
-
The Phenoxy Contribution : The phenoxy group (a phenyl ring attached via an ether linkage) is often associated with floral, particularly rosy, and slightly ethereal notes. For instance, diphenyl ether has a geranium-like aroma. Therefore, the addition of the phenoxy group to the benzoate structure is predicted to introduce a layer of soft, floral complexity, potentially mitigating the harshness sometimes associated with simple benzoates.
Hypothesized Profile : Based on this structural deconstruction, this compound is predicted to have a mild, sweet, floral, and slightly balsamic aroma with potential fruity and powdery undertones. Its high molecular weight suggests it will be a base note with low volatility and significant substantivity, making it a potential candidate for use as a fixative in fragrance formulations.
A Framework for Experimental Verification and Comparative Analysis
To validate the hypothesized fragrance profile and objectively compare this compound to established alternatives, a multi-pronged approach combining instrumental analysis and human sensory evaluation is required. This section details the necessary experimental protocols.
Selection of Comparator Fragrances
A meaningful comparison requires the selection of appropriate benchmarks. Based on the predicted profile, the following compounds are recommended for a comparative panel:
| Compound | Chemical Structure | Rationale for Inclusion | Typical Odor Profile |
| Methyl Benzoate | C₈H₈O₂ | Direct structural precursor; isolates the scent contribution of the benzoate moiety. | Sweet, almond, phenolic, wintergreen. |
| Diphenyl Ether | C₁₂H₁₀O | Isolates the contribution of the phenoxy group. | Harsh, geranium-like, metallic, floral. |
| Phenoxyethanol | C₈H₁₀O₂ | A common fragrance fixative and solvent with a mild floral (rose) scent. | Mild rose, slightly phenolic. |
| Methyl Salicylate | C₈H₈O₃ | A structural isomer of some benzoate derivatives, known for its strong wintergreen scent. | Strong wintergreen, minty, sweet. |
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a critical technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual odor-active compounds within a sample.
Experimental Protocol:
-
Sample Preparation : Prepare 1% solutions of this compound and each comparator fragrance in a high-purity solvent like ethanol.
-
GC-MS Analysis : Initially, run a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis to confirm the purity of each sample and to determine the retention times of the target molecules.
-
GC-O Setup :
-
Utilize a GC equipped with a sniffing port at the column outlet, allowing a portion of the effluent to be directed to a trained sensory analyst.
-
The remaining effluent is directed to a conventional detector (e.g., a Flame Ionization Detector or FID) for quantitative analysis.
-
-
Data Acquisition : As the separated compounds elute from the GC column, the analyst records the time, duration, and description of any detected odors. This data is then correlated with the peaks from the FID.
-
Aroma Extract Dilution Analysis (AEDA) : To determine the most potent odorants, a serial dilution of the sample is performed, and GC-O analysis is conducted at each dilution step until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor.
Workflow for GC-O Analysis:
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation
While instrumental analysis provides objective data, a trained sensory panel is indispensable for capturing the nuances of a fragrance and its hedonic (pleasurability) qualities.
Experimental Protocol:
-
Panelist Selection and Training :
-
Recruit 10-15 panelists with demonstrated olfactory acuity.
-
Train panelists on a vocabulary of standard fragrance descriptors and intensity rating scales. The use of a standardized aroma wheel is recommended.
-
-
Sample Presentation :
-
Prepare smelling strips dipped in 1% solutions of this compound and the comparator compounds.
-
Samples should be coded with random three-digit numbers to blind the panelists to the identity of the compounds.
-
Present the samples in a well-ventilated, odor-free room.
-
-
Evaluation Procedure :
-
Panelists are instructed to smell each strip and rate the intensity of various pre-defined scent attributes (e.g., floral, sweet, fruity, phenolic, powdery) on a scale from 0 (not detected) to 9 (extremely intense).
-
A section for free-form qualitative descriptions should also be included.
-
A "washout" period between samples (e.g., smelling one's own skin or coffee beans) is necessary to prevent olfactory fatigue.
-
-
Data Analysis :
-
The quantitative data from the rating scales should be averaged across all panelists.
-
Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences in the perceived intensities of the attributes between the different compounds.
-
The qualitative descriptions can be compiled into a word cloud or spider web plot to visualize the overall scent profile.
-
Logical Flow of Sensory Evaluation:
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-Phenoxybenzoate Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Methyl 4-phenoxybenzoate, a key chemical intermediate, is no exception. The reliability of its quantification directly impacts the quality and safety of the final drug product. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, underpinned by a rigorous cross-validation framework. As senior application scientists, we move beyond mere protocol recitation to elucidate the scientific rationale behind our methodological choices, ensuring a self-validating and robust analytical strategy.
Introduction: The "Why" Behind Method Selection and Validation
This compound (C₁₄H₁₂O₃) is an aromatic ester whose accurate measurement is critical in various stages of drug manufacturing.[1][2] The choice of an analytical method is not arbitrary; it is a carefully considered decision based on the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, stability testing, or pharmacokinetic studies).
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for the validation of analytical procedures.[3][4][5][6][7][8] Validation demonstrates that an analytical procedure is fit for its intended purpose, ensuring data integrity.[6][8] Cross-validation takes this a step further by comparing two or more distinct analytical methods to ensure that they produce comparable and reliable results.[9][10][11] This is particularly crucial when methods are transferred between laboratories or when different techniques are used across a product's lifecycle.[9][10]
This guide will explore three widely used analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in many QC labs, known for its robustness and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high selectivity, particularly for volatile and semi-volatile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, especially in complex matrices.
We will delve into the experimental protocols for each, present a comparative analysis of their performance characteristics, and outline a comprehensive cross-validation study.
The Analytical Arsenal: A Comparative Overview
The selection of the optimal analytical technique hinges on a balance of performance characteristics. The following table summarizes the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on established principles for similar aromatic esters.[12][13][14]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.05 - 0.2 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.15 - 0.6 µg/mL | 0.3 - 3.0 ng/mL |
| Precision (RSD%) | < 2.0% | < 4.0% | < 3.0% |
| Accuracy (Recovery %) | 98 - 102% | 96 - 104% | 97 - 103% |
| Analysis Time (per sample) | ~15 minutes | ~20 minutes | ~10 minutes |
| Selectivity | Good | Excellent | Superior |
| Matrix Effect | Low to Moderate | Moderate | Potentially High (can be mitigated) |
| Cost | Low | Medium | High |
Experimental Protocols: The "How" with Scientific Rationale
The following protocols are designed to be robust and reproducible. The choices of columns, mobile phases, and instrument parameters are based on the chemical properties of this compound and best practices in analytical chemistry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and reliability.[12] For this compound, a reversed-phase method is ideal, leveraging the compound's moderate polarity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent retention and separation for aromatic esters like this compound.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This mobile phase composition offers a good balance between retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The aromatic rings in this compound provide strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique suitable for the analysis of volatile and semi-volatile compounds.[13] this compound is amenable to GC analysis without derivatization.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes. Rationale: This temperature program ensures good separation from potential impurities and a reasonable run time.
-
Injector Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Selected Ion Monitoring (SIM) for target ions (e.g., m/z 228, 197, 121). Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only the characteristic ions of the analyte.
Sample Preparation:
-
Prepare stock and calibration standards in a volatile solvent such as ethyl acetate.
-
Dissolve the sample in ethyl acetate to a concentration within the linear range of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex matrices.[15][16]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size. Rationale: A sub-2 µm particle size column allows for faster analysis and higher resolution.
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Gradient elution. Rationale: Formic acid aids in the ionization of the analyte in the mass spectrometer.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor ion → Product ion transitions will need to be optimized for this compound.
Sample Preparation:
-
For complex matrices (e.g., biological fluids), sample clean-up using protein precipitation or solid-phase extraction (SPE) is necessary to minimize matrix effects.[15][17]
-
Prepare standards and samples in the initial mobile phase composition.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
Cross-Validation: Ensuring Method Comparability
The objective of cross-validation is to demonstrate that different analytical methods provide equivalent results, ensuring consistency of data across the product lifecycle.[7][9][10][11]
Cross-Validation Study Design
Caption: Design of the cross-validation study for the analytical methods.
Procedure:
-
Sample Selection: Prepare a set of at least three batches of samples spiked with this compound at low, medium, and high concentrations within the linear range of all three methods.
-
Analysis: Analyze each sample in triplicate using the validated HPLC-UV, GC-MS, and LC-MS/MS methods.
-
Data Evaluation: Statistically compare the quantitative results obtained from the different methods. This can include:
-
Percent Difference: Calculate the percentage difference between the mean results of the methods.
-
Student's t-test: To determine if there is a statistically significant difference between the means of two methods.
-
Bland-Altman Plot: To visualize the agreement between two quantitative measurement methods.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in a validation protocol.[6][8] A common criterion is that the mean results from the different methods should not differ by more than a pre-specified percentage (e.g., ±15%).[11]
Conclusion: A Holistic Approach to Analytical Method Lifecycle Management
The choice of an analytical method for the quantification of this compound is a multifaceted decision that requires a deep understanding of the analyte, the sample matrix, and the intended application. While HPLC-UV provides a robust and cost-effective solution for routine quality control, GC-MS offers enhanced selectivity, and LC-MS/MS delivers superior sensitivity for trace-level analysis.
A comprehensive cross-validation study is not merely a regulatory requirement but a scientific imperative. It provides the necessary assurance that different analytical methods will yield comparable and reliable data, ensuring the consistent quality and safety of the final pharmaceutical product throughout its lifecycle. This integrated approach to method development, validation, and cross-validation embodies the principles of scientific integrity and good analytical practice.
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available from: [Link]
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Simultaneous analysis of phenothrin, methyl-4-hydroxybenzoate and propyl-4-hydroxybenzoate in human head lice medicine by HPLC. ResearchGate. Available from: [Link]
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LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. PubMed. Available from: [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-Phenoxybenzoate
For researchers, scientists, and professionals in drug development, the integrity of your work is paramount, and this extends to the safe and responsible management of all laboratory chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-phenoxybenzoate, ensuring the safety of your personnel and the protection of our environment. The procedures outlined herein are synthesized from the safety data of structurally analogous compounds, promoting a cautious and comprehensive approach in the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.
Hazard Assessment and Profile of this compound
Key Inferred Hazards:
-
May cause irritation upon contact with skin or eyes.
-
Potential for respiratory tract irritation if inhaled as a dust or aerosol.
-
Likely to be harmful to aquatic organisms.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [6] |
| Molecular Weight | 228.24 g/mol | [6] |
| CAS Number | 21218-94-0 | [7] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be outfitted with the appropriate personal protective equipment. The causality behind this requirement is the prevention of accidental exposure through inhalation, skin contact, or eye contact.
Standard Laboratory PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the complete containment and proper treatment of the chemical waste.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Final Disposal
-
Disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [3] This is to prevent the contamination of waterways and potential harm to aquatic ecosystems.[3][4][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full complement of personal protective equipment as described in Section 2.
Step 3: Contain and Absorb the Spill
-
For a solid spill, carefully sweep or scoop the material into a sealable container. Avoid generating dust.
-
For a liquid spill (if the compound is dissolved in a solvent), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Step 4: Decontaminate the Area
-
Once the bulk of the spill has been collected, decontaminate the affected surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup, including absorbent materials and contaminated cleaning supplies, must be collected and disposed of as hazardous waste.
Step 5: Report the Incident
-
Report the spill to your laboratory supervisor and your institution's EHS office, following their established reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the routine disposal and emergency spill management of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
PubChem. Methyl 4-amino-2-phenoxybenzoate. National Center for Biotechnology Information. [Link]
-
precisionFDA. This compound. U.S. Food and Drug Administration. [Link]
-
Global Substance Registration System. This compound. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Methyl parahydroxybenzoate. [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-phenoxybenzoate
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of uncompromising safety. This guide provides a detailed, risk-based framework for the safe handling of Methyl 4-phenoxybenzoate. We will move beyond a simple checklist of personal protective equipment (PPE) to explore the rationale behind each selection, ensuring that safety protocols are not just followed, but understood. This approach, grounded in the hierarchy of controls, empowers researchers to protect themselves effectively against the specific hazards this compound presents.
Hazard Profile and Risk Assessment
Understanding the specific risks associated with a chemical is the foundational step in developing any safety protocol.[1][2] this compound is an aromatic ester which, while not acutely toxic, presents a significant dermal hazard.
The primary Globally Harmonized System (GHS) classification for this compound is crucial for our PPE strategy.[3]
| Hazard Class | GHS Code | Statement | Causality and Implication |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] | This is the most critical hazard. Initial contact may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response (contact dermatitis). The goal of our PPE is to completely prevent initial skin contact. |
| Potential Irritation | H315 / H319 | Causes skin/serious eye irritation. | While not the primary listed hazard for this specific compound, chemicals of a similar class (aromatic esters) frequently carry warnings for skin and eye irritation.[4] Prudent practice dictates we assume this potential and protect accordingly. |
Our strategy must therefore be centered on preventing skin exposure to mitigate the primary sensitization risk, while also providing robust protection against potential eye and respiratory irritation from the solid powder.
The Hierarchy of Controls: Your Primary Defense
Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, not the first.[2]
-
Elimination/Substitution : In this case, we assume this compound is required for the experimental goal.
-
Engineering Controls : This is our most important tool. All handling of this compound powder must be performed within a certified chemical fume hood. [5] This control captures airborne particles at the source, drastically reducing the risk of inhalation and protecting the lab environment.
-
Administrative Controls : This includes robust training, clear Standard Operating Procedures (SOPs), and proper labeling. All personnel must be trained on the specific hazards of this compound before handling it.[6]
Only after these controls are in place do we select PPE to protect against residual risks.
Core PPE Protocol for this compound
The following PPE is mandatory for all procedures involving the weighing, transfer, or manipulation of solid this compound.
Eye and Face Protection
-
Requirement : ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.[7]
-
Rationale : The primary physical risk from a fine powder is accidental projection into the eyes during handling or from a puff of air. Side shields are non-negotiable as they protect against particles that may travel from the side.
-
Escalation : When handling larger quantities (>50g) or if there is a significant risk of splashing (e.g., during a quench of a large reaction), a full face shield should be worn in addition to safety glasses.[7] Safety glasses must always be worn beneath a face shield.
Hand Protection
-
Requirement : Standard nitrile laboratory gloves.
-
Rationale : This directly addresses the H317 "May cause an allergic skin reaction" hazard.[3] Nitrile provides excellent protection against incidental contact with a wide range of organic solids and solvents.[6]
-
Procedural Integrity : Gloves must be inspected for tears or defects before use. After handling is complete, gloves should be removed carefully to avoid contaminating bare skin and disposed of immediately. Hands must be washed thoroughly with soap and water after every procedure.
Body Protection
-
Requirement : A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists.
-
Rationale : A lab coat serves two critical functions: it protects the skin on your arms from accidental contact with contaminated surfaces and it prevents the transfer of chemical residue from the lab to personal clothing and other areas.[6]
Respiratory Protection
-
Requirement : Not required when all handling is performed within a certified chemical fume hood.
-
Rationale : The fume hood, as our primary engineering control, is designed to contain and exhaust airborne powders, eliminating the need for personal respiratory protection during routine use.
-
Escalation : In the event of a large spill outside of a fume hood, personnel involved in the cleanup would require respiratory protection, likely an N95 respirator to protect against airborne particulates.
Operational Workflow: From Handling to Disposal
A safe protocol is a complete protocol. The following workflow ensures safety from the moment the container is opened until the waste is properly segregated.
-
Preparation : Before handling, ensure the fume hood is operational. Don all required PPE. Prepare a designated waste container labeled "Non-Halogenated Solid Organic Waste".[8]
-
Handling : Perform all weighing and transfers of the solid chemical deep within the fume hood to ensure containment of any dust.
-
Decontamination : After use, wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the towel in the solid waste container.
-
Disposal : All disposable materials contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in the sealed "Non-Halogenated Solid Organic Waste" container.[9][10] Segregating waste is critical for safety and compliant disposal.[11]
Emergency Response
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Spill : For a small spill inside a fume hood, decontaminate the area as described above. For a larger spill, evacuate the area and follow your institution's emergency spill response procedures.
By integrating this expert-level understanding of the risks and the corresponding controls, you can ensure that your work with this compound is conducted with the highest degree of safety and scientific integrity.
References
-
This compound: Laboratory Chemical Safety Summary. National Center for Biotechnology Information, PubChem. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara, Environmental Health and Safety. [Link]
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OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information, National Library of Medicine. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide. Air Science. [Link]
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Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
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Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Non-halogenated Organic Solvents - Standard Operating Procedure. University of Delaware, Braun Research Group. [Link]
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Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
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Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Safety Data Sheet - Methyl 4-hydroxybenzoate. Fisher Scientific. [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
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Safety Data Sheet - METHYL-4-HYDROXYBENZOATE. SD Fine-Chem Limited. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
